PM-43I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H50F2N3O10P |
|---|---|
Molecular Weight |
777.8 g/mol |
IUPAC Name |
[[difluoro-[4-[(E)-4-[[(3S)-1-[2-(N-methylanilino)-2-oxoethyl]-2-oxoazepan-3-yl]amino]-4-oxobut-2-en-2-yl]phenyl]methyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C38H50F2N3O10P/c1-26(22-31(44)41-30-16-12-13-21-43(33(30)46)23-32(45)42(8)29-14-10-9-11-15-29)27-17-19-28(20-18-27)38(39,40)54(49,52-24-50-34(47)36(2,3)4)53-25-51-35(48)37(5,6)7/h9-11,14-15,17-20,22,30H,12-13,16,21,23-25H2,1-8H3,(H,41,44)/b26-22+/t30-/m0/s1 |
InChI Key |
MUOJHRIQZPVHNP-ZLMUDAIHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PM-43I: A Deep Dive into its Core Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PM-43I is a novel, potent phosphopeptidomimetic small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6) and, to a significant extent, STAT5.[1] By targeting the Src homology 2 (SH2) domains of these critical transcription factors, this compound effectively disrupts the signaling cascade initiated by interleukins 4 and 13 (IL-4 and IL-13), key cytokines in the pathogenesis of Th2-mediated inflammatory diseases such as allergic asthma.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, the signaling pathways it modulates, and detailed experimental protocols for its investigation. Quantitative data from preclinical studies are summarized, and key concepts are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound is a peptidomimetic compound designed to competitively block the docking of STAT6 to its receptor, the IL-4 receptor α (IL-4Rα).[1] This inhibition prevents the subsequent phosphorylation of a critical tyrosine residue (Tyr641) on the STAT6 protein.[1][3][4] The phosphorylation of STAT6 is a pivotal activation step in the IL-4/IL-13 signaling pathway.[1][2][3][4][5] Once phosphorylated, STAT6 would typically dimerize and translocate to the nucleus to act as a transcription factor, promoting the expression of genes associated with Th2 cell differentiation and allergic inflammation.[1] By preventing STAT6 phosphorylation, this compound effectively halts this cascade.
Notably, this compound also demonstrates potent inhibition of STAT5, another member of the STAT family involved in allergic airway disease.[1] The dual inhibition of both STAT5 and STAT6 likely contributes to its significant efficacy in preclinical models of allergic asthma.
Signaling Pathway Modulation
The primary signaling pathway targeted by this compound is the IL-4/IL-13 pathway, which is central to the development of Th2-mediated immune responses. The binding of IL-4 or IL-13 to their respective receptors on the cell surface initiates a signaling cascade that leads to the activation of Janus kinases (JAKs). These kinases then phosphorylate the intracellular domain of the IL-4Rα, creating a docking site for the SH2 domain of STAT6. Upon recruitment to the receptor, STAT6 is itself phosphorylated by the JAKs, leading to its activation.
This compound intervenes at the critical step of STAT6 recruitment to the IL-4Rα. By binding to the SH2 domain of STAT6, this compound prevents its interaction with the phosphorylated receptor, thereby inhibiting its activation and downstream signaling.
Signaling Pathway of this compound Inhibition
References
- 1. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity Ligation Assay (PLA) Protocol Using Duolink® for T Cells [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Proximity Ligation Assay (PLA) Protocol Using Duolink® for T Cells [bio-protocol.org]
An In-depth Technical Guide to the Small Molecule STAT5/6 Inhibitor: PM-43I
For Researchers, Scientists, and Drug Development Professionals
Abstract
PM-43I is a novel, potent, phosphopeptidomimetic small molecule engineered to dually inhibit the Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6. By targeting the Src homology 2 (SH2) domains of these transcription factors, this compound effectively blocks their activation, a critical step in the signaling cascade of various inflammatory and allergic diseases.[1] Developed as a cell-permeable prodrug, this compound has demonstrated significant efficacy in preclinical models of allergic airway disease, such as asthma, positioning it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, key quantitative data, and detailed experimental protocols related to this compound.
Core Structure and Physicochemical Properties
This compound is a peptidomimetic compound designed to mimic the STAT6 docking site on the IL-4 receptor α (IL-4Rα). Its structure incorporates a phosphatase-stable phosphotyrosine surrogate, which is crucial for its inhibitory activity on the SH2 domains of STAT5 and STAT6.[1][2] The prodrug form of this compound includes pivaloyloxymethyl (POM) groups that mask the negative charges of the phosphonate (B1237965), facilitating its passage across cell membranes. Once inside the cell, these POM groups are cleaved by cellular esterases, activating the inhibitor.
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C38H50F2N3O10P |
| Molecular Weight | 777.79 g/mol |
| Solubility | Soluble in DMSO |
| Appearance | Solid powder |
Table 1: Physicochemical Properties of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the IL-4/IL-13 signaling pathway, which is central to the pathogenesis of Th2-mediated inflammatory diseases like asthma.[1] Upon binding of IL-4 or IL-13 to their respective receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor chains. This creates docking sites for the SH2 domains of STAT5 and STAT6. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent transcription of pro-inflammatory genes.[3][4]
This compound competitively binds to the SH2 domains of STAT5 and STAT6, preventing their recruitment to the activated receptor complex and subsequent phosphorylation.[1] This dual inhibition of both STAT5 and STAT6 is believed to contribute to its potent anti-inflammatory effects observed in preclinical models.[5]
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound has been evaluated in both in vitro and in vivo settings. A summary of the key quantitative data is provided in the tables below.
| Assay Type | Target | IC50 | Cell Line/System |
| In Vitro Inhibition | STAT6 | 1.8 µM | Recombinant |
| STAT5b | 3.8 µM | Recombinant |
Table 2: In Vitro Inhibitory Activity of this compound. [5]
| Animal Model | Parameter | ED50 |
| In Vivo Efficacy (Murine Asthma Model) | AHR | 0.25 µg/kg |
Table 3: In Vivo Efficacy of this compound. [5]
| Parameter | Observation |
| Pharmacokinetics | Efficiently cleared through the kidneys. |
| Eliminated from the lung within 48 hours. |
Table 4: Pharmacokinetic Profile of this compound. [3]
Experimental Protocols
The following sections detail the general methodologies for key experiments used in the evaluation of this compound.
In Vivo Murine Model of Allergic Airway Disease
This model is used to assess the in vivo efficacy of this compound in a disease-relevant context.
Protocol Overview:
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized to an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract, typically via intraperitoneal injections with an adjuvant (e.g., alum).
-
Challenge: Following sensitization, mice are challenged with the same allergen, usually via intranasal or aerosol administration, to induce an allergic airway response.
-
Treatment: this compound or a vehicle control is administered to the mice, often intranasally, at various doses and time points relative to the allergen challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using techniques like whole-body plethysmography or the forced oscillation technique in response to a bronchoconstrictor such as methacholine.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the influx of inflammatory cells, particularly eosinophils, into the airways.
-
Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with H&E and PAS) to assess inflammation and mucus production.
-
Cytokine Analysis: Lung homogenates or BAL fluid can be analyzed for the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) using methods like ELISA or multiplex assays.
Caption: General workflow for in vivo testing of this compound in a murine asthma model.
In Vitro STAT6 Phosphorylation Assay
This assay is used to determine the direct inhibitory effect of this compound on STAT6 activation in a cellular context.
Protocol Overview:
-
Cell Culture: A suitable cell line that expresses the IL-4/IL-13 receptor and STAT6 (e.g., BEAS-2B human bronchial epithelial cells) is cultured under standard conditions.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Stimulation: The cells are then stimulated with a recombinant cytokine, such as IL-4 or IL-13, for a short duration (e.g., 15-30 minutes) to induce STAT6 phosphorylation.
-
Cell Lysis: After stimulation, the cells are lysed to extract total cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-STAT6 to total STAT6, which reflects the level of STAT6 inhibition.
Synthesis Overview
The synthesis of this compound is described as a multi-step process.[2] A key feature of the synthetic route is the use of a pre-activated phosphotyrosine surrogate that is coupled to a dipeptide backbone.[2][6] The phosphonate is protected with pivaloyloxymethyl (POM) groups to create the cell-permeable prodrug. The synthesis is reported to be relatively efficient, allowing for the production of large quantities of the compound.[2]
Conclusion
This compound is a promising small molecule inhibitor of STAT5 and STAT6 with demonstrated efficacy in preclinical models of allergic airway disease. Its dual inhibitory mechanism, favorable pharmacokinetic profile, and potent anti-inflammatory effects make it an attractive candidate for further development as a therapeutic for asthma and other Th2-mediated diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in Vitro Evaluation of a Peptidomimetic Inhibitor Targeting the Src Homology 2 (SH2) Domain of STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-4 and Interleukin-13 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PM-43I: A Phosphopeptidomimetic Prodrug Targeting STAT5/6 for Th2-Mediated Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PM-43I is a novel, potent phosphopeptidomimetic prodrug designed to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6. By targeting the Src homology 2 (SH2) domains of these critical transcription factors, this compound effectively blocks the signaling pathways downstream of key cytokines such as Interleukin-4 (IL-4) and IL-13. This targeted inhibition has demonstrated significant efficacy in preclinical models of allergic airway disease, suggesting its potential as a therapeutic agent for Th2-mediated inflammatory conditions like asthma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Core Mechanism of Action
This compound is a small molecule designed to mimic the phosphorylated tyrosine residue that serves as a docking site for the SH2 domain of STAT6 on the IL-4 receptor α (IL-4Rα).[1][2][3] As a prodrug, this compound is rapidly taken up by cells at the site of delivery and converted to its active form.[2][4] The active compound then competitively binds to the SH2 domains of both STAT6 and STAT5, preventing their recruitment to activated cytokine receptors.[1][2][5] This blockade inhibits the subsequent phosphorylation of critical tyrosine residues (specifically Tyr641 on STAT6), which is a requisite step for their dimerization, nuclear translocation, and function as transcription factors.[1][2][3][6]
The primary signaling cascade inhibited by this compound is the IL-4/IL-13 pathway, which is central to the differentiation of T helper 2 (Th2) cells and the pathogenesis of allergic diseases.[1][3][4][7] By preventing STAT6 activation, this compound effectively downregulates the expression of the master Th2 transcription factor, GATA-binding protein 3 (GATA3).[1] This, in turn, suppresses the production of key Th2-associated cytokines, including IL-4, IL-5, and IL-13, which are responsible for many of the hallmark features of allergic inflammation such as airway hyperresponsiveness, eosinophilia, and mucus production.[1][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of this compound.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various preclinical models. Key quantitative findings are summarized below.
Table 1: In Vivo Efficacy in Murine Allergic Airway Disease Model
| Parameter | Dose | Outcome | Reference |
| Minimum Effective Dose (ED₅₀) | 0.25 µg/kg | Reversal of pre-existing allergic airway disease. | [1][2][3][4][9] |
| Airway Hyperresponsiveness (AHR) | 0.025 - 0.25 µg/kg | Significant reduction in AHR, with maximal effect at 0.25 µg/kg. | [2] |
| Airway Inflammatory Cells | 0.025 - 0.25 µg/kg | Significant reduction in total BALF inflammatory cells. | [2] |
| Lung Cytokine-Producing Cells | 0.25 µg/kg | Significantly reduced number of lung IL-4-secreting cells. | [2] |
| Long-term Treatment (8 months) | 250 µg/kg | No change in weight; reduced AHR; promoted antigen-specific Th1 antibody response. | [2] |
Table 2: In Vitro STAT Phosphorylation Inhibition
| Cell Line | Stimulant | This compound Concentration | Result | Reference |
| Beas-2B (human airway cells) | IL-4 | 2.5 µM | Inhibited STAT6 phosphorylation to 18% of control. | [10] |
| Beas-2B (human airway cells) | IL-4 | 5 µM | Inhibited STAT6 phosphorylation to 21% of control. | [10] |
| MDA-MB-468 cells | EGF or IFN-γ | 1 - 2 µM | Complete inhibition of STAT6 phosphorylation. | [2] |
Table 3: Pharmacokinetic Properties
| Parameter | Administration | Dose | Key Finding | Reference |
| Distribution & Clearance | Intranasal (i.n.) | 250 µg/kg | Prodrug is rapidly converted to active form and retained in the lung for >24h. | [2][4] |
| Excretion | Intranasal (i.n.) | 250 µg/kg | Primarily cleared through the kidneys and excreted in urine. | [2][3][4][9] |
| Toxicity | Long-term | 250 µg/kg | No long-term toxicity observed in mice. | [2][3][4][9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro STAT Phosphorylation Assay
-
Cell Culture: Human bronchial epithelial cells (e.g., Beas-2B) are cultured under standard conditions.[10]
-
Inhibition: Cells are pre-treated with varying concentrations of this compound (e.g., 0.05-5 µM) for a specified duration (e.g., 2 hours).[1][10]
-
Stimulation: Following pre-treatment, cells are stimulated with a cytokine such as IL-4 to induce STAT6 phosphorylation.[10]
-
Detection: Levels of phosphorylated STAT proteins are measured using techniques like Western blotting or flow cytometry with phospho-specific antibodies against p-STAT6 (Tyr641).[1]
Murine Model of Allergic Airway Disease
-
Animals: BALB/c or C57BL/6 mice are typically used. All protocols must be approved by an Institutional Animal Care and Use Committee.[2]
-
Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA), via intraperitoneal (i.p.) injections (e.g., once per week for two weeks).[2][8]
-
Challenge: Following a rest period, mice are challenged intranasally (i.n.) with the same allergen (e.g., every other day) to induce allergic airway inflammation.[2][8]
-
Treatment: this compound, formulated in a vehicle such as 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), is administered daily or every other day via intranasal or aerosol delivery at specified doses (e.g., 0.025-250 µg/kg). A vehicle-only control group is essential.[2][5]
Assessment of Airway Hyperresponsiveness (AHR)
-
Method: AHR is assessed in response to a bronchoconstrictor, typically acetylcholine (B1216132) or methacholine.[2]
-
Procedure: Anesthetized, tracheostomized, and mechanically ventilated mice are challenged with increasing doses of the bronchoconstrictor. Lung resistance and dynamic compliance are measured to determine the degree of airway constriction.[2]
Analysis of Lung Inflammation
-
Cell Analysis: The collected BAL fluid (BALF) is centrifuged, and the cell pellet is resuspended. Total inflammatory cell counts are determined, and differential counts (eosinophils, neutrophils, lymphocytes, monocytes) are performed on cytospin preparations stained with a Romanowsky-type stain.[2][5]
-
Cytokine Analysis: Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant or lung homogenates are quantified using methods like ELISA or multiplex assays.[8]
Pharmacokinetic (PK) Studies
-
Administration: Naïve mice are administered a single dose of this compound (e.g., 250 µg/kg, i.n.).[2][5]
-
Sample Collection: At various time points (e.g., over 48 hours), tissues such as the lungs, liver, and kidney, along with urine, are collected.[2]
-
Quantification: The concentration of the this compound prodrug and its active metabolites in the collected samples is quantified using a highly sensitive method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2][5][7]
Conclusion and Future Directions
This compound represents a promising first-in-class small molecule inhibitor that potently targets the STAT5/6 signaling pathway.[1][2] Preclinical data strongly support its efficacy in inhibiting and reversing key features of allergic airway disease at remarkably low doses with a favorable safety profile.[1][2][3] Its targeted mechanism, inhibiting a critical node in the Th2 inflammatory cascade, and the potential for local administration to the lungs, underscore its significant potential for clinical development in the treatment of asthma and other allergic diseases.[1][2][7] Future research will be crucial to translate these compelling preclinical findings into human clinical trials and to further explore the broader immunomodulatory effects of this novel phosphopeptidomimetic prodrug.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US9765099B2 - STAT6 inhibitors - Google Patents [patents.google.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
PM-43I: A Technical Guide to a Novel Dual STAT5/6 SH2 Domain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5 and STAT6, are critical mediators of cytokine signaling pathways that drive inflammatory and allergic diseases such as asthma. The development of small molecule inhibitors targeting these pathways represents a significant therapeutic opportunity. This document provides a detailed technical overview of PM-43I, a novel phosphopeptidomimetic small molecule designed to inhibit the activation of STAT5 and STAT6 by targeting their Src homology 2 (SH2) domains. This compound has demonstrated potent efficacy in preclinical models of allergic airway disease, offering a promising new avenue for therapeutic intervention. This guide covers its mechanism of action, quantitative performance, detailed experimental protocols, and the underlying signaling and experimental workflows.
Core Mechanism of Action
This compound is a peptidomimetic compound developed to competitively block the recruitment of STAT5 and STAT6 to their activated cytokine receptors.[1] The SH2 domains of STAT proteins are crucial for their function, as they recognize and bind to specific phosphotyrosine (pY) motifs on the intracellular tails of these receptors.[1] This binding event is a prerequisite for the subsequent phosphorylation, dimerization, and nuclear translocation of STATs, where they act as transcription factors to regulate gene expression.
This compound was specifically developed based on the cytoplasmic docking site of STAT6 on the IL-4 receptor α (IL-4Rα).[2][3] By mimicking this phosphopeptide sequence, this compound occupies the SH2 domain of latent STAT6 in the cytoplasm, preventing it from binding to the IL-4Rα and consequently inhibiting its phosphorylation at Tyr641.[1][2] Due to the significant sequence homology between the SH2 domains of STAT5 and STAT6, this compound is also a potent inhibitor of STAT5 activation.[2] This dual inhibition of both STAT5 and STAT6 is a key feature, as both pathways are implicated in the pathogenesis of allergic airway disease.[2]
Data Presentation: Quantitative Efficacy
This compound has been evaluated in both in vitro cellular assays and in vivo preclinical models, demonstrating potent inhibitory activity.
Table 1: In Vitro Inhibition of STAT Phosphorylation
| Compound | Target Cell Line | Stimulation | Assay | Endpoint | IC50 / Effective Concentration | Reference(s) |
| This compound | Beas-2B (human airway) | IL-4 | Western Blot | p-STAT6 Inhibition | 1-5 µM required for complete inhibition | [2][4] |
| This compound | MDA-MB-468 (human) | EGF | Western Blot | p-STAT5 Inhibition | Effective Inhibition Observed | [1][2] |
| This compound | MDA-MB-468 (human) | EGF / IFN-γ | Western Blot | Specificity Screen | No significant inhibition of p-STAT1 or p-STAT3 | [2] |
Table 2: In Vivo Efficacy in Murine Model of Allergic Airway Disease
| Compound | Administration | Model | Endpoint | Efficacy | Reference(s) |
| This compound | Intranasal | Fungal-induced allergic airway disease | Reversal of pre-existing disease | ED50 of 0.25 µg/kg | [2][3][5] |
| This compound | Intranasal | Fungal-induced allergic airway disease | Reduction of airway hyperresponsiveness | Significant Reduction | [1] |
| This compound | Intranasal | Fungal-induced allergic airway disease | Reduction of eosinophils in BALF | Significant Reduction | [1] |
| This compound | Intranasal | Fungal-induced allergic airway disease | Reduction of IL-4 secreting cells | Significant Reduction | [6] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of STAT inhibitors. The following sections describe the key assays used to characterize this compound.
In Vitro STAT Phosphorylation Assay
This assay is designed to measure the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
-
Cell Culture: Human cell lines such as MDA-MB-468 breast cancer cells or Beas-2B immortalized airway cells are cultured under standard conditions.[1][2][4]
-
Inhibition: Cells are pre-treated with varying concentrations of this compound (e.g., 0.05 µM to 5 µM) for a specified period, typically around 2 hours.[1][4]
-
Stimulation: Following pre-treatment, cells are stimulated with a specific agonist to induce STAT phosphorylation.[1]
-
STAT6: IL-4 (Interleukin-4)
-
STAT5 & STAT3: EGF (Epidermal Growth Factor)
-
STAT1: IFN-γ (Interferon-gamma)
-
-
Detection: Cell lysates are collected, and the levels of phosphorylated STAT proteins are measured relative to total STAT protein levels.[1]
Murine Model of Allergic Airway Disease
This in vivo model is essential for evaluating the therapeutic potential of anti-inflammatory compounds like this compound in a disease-relevant context.
-
Disease Induction: Allergic airway disease is induced in mice, often using a fungal allergen model (e.g., with Aspergillus fumigatus extracts) to provoke a robust Th2-mediated inflammatory response.[1]
-
Treatment: this compound is typically administered intranasally to target the lungs directly.[1][4] Dosing regimens can be prophylactic (before allergen challenge) or therapeutic (to reverse existing disease).[2][3]
-
Analysis (24-48 hours post-challenge): Various endpoints are assessed to quantify the level of inflammation and disease severity.[1]
-
Airway Hyperresponsiveness (AHR): Measures the exaggerated bronchoconstrictor response to a stimulus, a key feature of asthma.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to perform differential cell counts, with a particular focus on quantifying eosinophils, a hallmark of allergic inflammation.[1]
-
Lung Cytokine Analysis: Lung tissue is processed to measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant cytokines using techniques like ELISpot or quantitative PCR.[1]
-
Serum Antibody Levels: Blood is collected to measure allergen-specific IgE levels, which are indicative of a Th2 immune response.[1]
-
Fluorescence Polarization (FP) Binding Assay
While not explicitly detailed for this compound in the cited literature, FP is a standard, high-throughput method to quantify the binding affinity of small molecule inhibitors to protein domains like the STAT SH2 domain.
-
Principle: The assay measures the change in polarization of fluorescent light. A small, fluorescently labeled phosphopeptide probe (mimicking the receptor docking site) tumbles rapidly in solution, resulting in low polarization. When bound by the much larger STAT protein, the complex tumbles more slowly, increasing the polarization. An inhibitor that competes for the SH2 domain will displace the probe, causing a decrease in polarization.[7][8]
-
Reagents:
-
Recombinant, purified STAT SH2 domain protein.
-
A fluorescently labeled (e.g., with fluorescein) high-affinity phosphopeptide probe.[7]
-
Assay buffer.
-
-
Procedure:
-
The STAT protein and fluorescent probe are incubated together to allow binding to reach equilibrium.
-
The inhibitor (this compound) is titrated into the solution at various concentrations.
-
Fluorescence polarization is measured at each inhibitor concentration.
-
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of inhibitor required to displace 50% of the bound probe) can be calculated.[8] This value is indicative of the inhibitor's binding affinity for the SH2 domain.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development.
-
Administration: Naïve mice are treated with this compound, for example, via intranasal administration (250 µg/kg).[2]
-
Sample Collection: At various time points over a period (e.g., 48 hours), tissues (lungs, liver, kidney) and urine are collected.[2]
-
Quantification: A highly sensitive HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) method is used to quantify the concentration of the active drug in the collected samples.[2]
-
Results: These studies have shown that this compound is efficiently cleared through the kidneys and is eliminated from the lung within 48 hours, with no evidence of long-term toxicity.[2][3]
Conclusion
This compound is a potent, dual inhibitor of STAT5 and STAT6 that operates by directly targeting their SH2 domains, a critical node in pro-inflammatory signaling. As a small molecule, it offers significant advantages in terms of synthesis and potential for topical delivery to the airways.[2] Preclinical data strongly support its efficacy in models of allergic airway disease, demonstrating its ability to reduce airway hyperresponsiveness, eosinophilia, and Th2 cytokine production at very low doses.[1] The favorable safety and pharmacokinetic profiles observed in animal studies further underscore its potential for clinical development as a first-in-class therapeutic for asthma and other Th2-mediated diseases.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activity of PM-43I: A Novel STAT5/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PM-43I is a novel, potent phosphopeptidomimetic small molecule engineered to inhibit the activation of Signal Transducer and Activator of Transcription 6 (STAT6) and STAT5.[1][2] By targeting the Src homology 2 (SH2) domains of these critical transcription factors, this compound effectively blocks the IL-4/IL-13 signaling pathway, a central driver of T helper 2 (Th2) cell differentiation and the pathogenesis of allergic diseases such as asthma.[1][3][4] Preclinical studies in murine models of allergic airway disease have demonstrated that this compound can potently inhibit and even reverse disease phenotypes at remarkably low doses, with a minimum effective dose (ED50) of 0.25 μg/kg.[1][2][5][6] The compound exhibits a favorable pharmacokinetic profile, with efficient renal clearance and no observed long-term toxicity in animal studies.[2][5] This guide provides an in-depth overview of the mechanism of action, quantitative biological activity, and key experimental protocols related to this compound, positioning it as a promising therapeutic candidate for further clinical development.[2]
Core Mechanism of Action
This compound functions as a competitive inhibitor that prevents the phosphorylation and subsequent activation of STAT6 and STAT5.[2] The molecule was developed based on the cytoplasmic docking site on the IL-4 receptor α (IL-4Rα) for STAT6.[2][5][6] Its primary mechanism involves blocking the docking of STAT6 to its receptor, which in turn prevents the critical phosphorylation of the tyrosine residue Tyr641 on the STAT6 protein.[1][2][5]
This inhibition is crucial because phosphorylated STAT6 dimerizes, translocates to the nucleus, and acts as a key transcription factor promoting the expression of GATA-binding protein 3 (GATA3).[1][4] GATA3 is the master regulator of Th2 cell development, orchestrating the expression of hallmark Th2 cytokines, including IL-4, IL-5, and IL-13, which are central to allergic inflammation.[1][4] By disrupting this initial activation step, this compound effectively shuts down the downstream cascade that leads to allergic airway disease features like airway hyperresponsiveness, eosinophilia, and excessive cytokine production.[1][2] While highly effective against STAT6, this compound is also a potent inhibitor of STAT5, a transcription factor that shares significant sequence similarity and is also implicated in allergic airway disease.[1][2]
Signaling Pathway and Point of Inhibition
The signaling cascade targeted by this compound is fundamental to the development of Th2-mediated inflammation.[1] The process begins when cytokines IL-4 or IL-13 bind to their receptor complex, which includes the IL-4Rα chain.[4] This binding event activates receptor-associated Janus kinases (JAKs), specifically JAK1 and JAK3, which then phosphorylate tyrosine residues on the receptor's cytoplasmic tail.[4] These phosphorylated sites serve as docking stations for the SH2 domain of STAT6.[4][7] Once docked, STAT6 is itself phosphorylated by the JAKs, leading to its activation. This compound directly interferes with this process by blocking the SH2 domain of STAT6, preventing its recruitment to the receptor complex and subsequent activation.
Quantitative Biological Data
The efficacy of this compound has been evaluated in both in vitro and in vivo settings. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Stimulant | Measured Effect | Concentration | Result | Citation |
| STAT6 Phosphorylation | Beas-2B (human airway) | IL-4 | Inhibition of pSTAT6 | 1-2 µM | Complete Inhibition | [2] |
| STAT6 Phosphorylation | Beas-2B (human airway) | IL-4 | Inhibition of pSTAT6 | 2.5 µM | 82% Reduction (to 18% of control) | [8] |
| STAT6 Phosphorylation | Beas-2B (human airway) | IL-4 | Inhibition of pSTAT6 | 5 µM | 79% Reduction (to 21% of control) | [8] |
Table 2: In Vivo Efficacy of this compound in Murine Model of Allergic Airway Disease
| Animal Model | Administration | Dosing | Measured Parameter | Result | Citation |
| BALB/c Mice (AN* Challenge) | Intranasal (Daily) | 0.025 - 25 µg/kg | Airway Hyperresponsiveness (AHR) | Significant reduction | [2] |
| BALB/c Mice (AN* Challenge) | Intranasal (Daily) | 0.025 - 25 µg/kg | BALF** Cellularity (Eosinophils) | Significant reduction | [2] |
| BALB/c Mice (AN* Challenge) | Intranasal (Daily) | 0.025 - 25 µg/kg | Lung IL-4 Secreting Cells | Significant reduction | [2] |
| BALB/c Mice (AN* Challenge) | Intranasal or Aerosol | 0.25 µg/kg (Daily) | Reversal of existing AHR | Significant reversal; aerosol more effective | [2] |
| C57BL/6 Mice (Ova*** Challenge) | Intranasal | 250 µg/kg (Every other day) | Long-term effects (8 months) | No toxicity, sustained low AHR | [2] |
| Minimum Effective Dose | ED50 | 0.25 µg/kg | [1][2][5][6] |
*AN: Aspergillus niger **BALF: Bronchoalveolar Lavage Fluid ***Ova: Ovalbumin
Experimental Protocols
The following methodologies are based on the descriptions provided in the primary research articles.[1][2]
In Vitro STAT6 Phosphorylation Assay
This assay quantifies the ability of this compound to inhibit cytokine-induced STAT6 phosphorylation in a cellular context.
-
Cell Culture: Beas-2B immortalized human airway cells are cultured in appropriate media until they reach a suitable confluency for the experiment.[8]
-
Inhibition: The cells are pre-treated with varying concentrations of this compound (e.g., 0.05-5 μM) or a vehicle control for a specified period, typically 2 hours.[1][8]
-
Stimulation: Following pre-treatment, cells are stimulated with a recombinant cytokine, such as IL-4, to induce the STAT6 signaling cascade.
-
Cell Lysis: After stimulation, the cells are washed and lysed to extract total cellular proteins.
-
Detection: The levels of phosphorylated STAT6 (pSTAT6) and total STAT6 are measured. This is commonly achieved using Western blotting or flow cytometry with phospho-specific antibodies against the Tyr641 residue of STAT6.[1]
-
Analysis: The pSTAT6 signal is normalized to the total STAT6 signal to determine the percentage of inhibition at each concentration of this compound, allowing for the calculation of IC50 or EC50 values.
Murine Model of Allergic Airway Disease
This in vivo model is used to assess the therapeutic efficacy of this compound in a disease-relevant context.
-
Sensitization & Challenge: Mice (e.g., BALB/c or C57BL/6 strains) are sensitized to an allergen, such as Aspergillus niger (AN) extract or ovalbumin (Ova).[2] Following sensitization, the mice are repeatedly challenged via intranasal administration of the allergen every other day to establish allergic airway disease.[2]
-
Therapeutic Intervention: During the challenge phase, mice are treated with this compound or a vehicle control. Administration is typically performed daily via the intranasal route or by aerosolization at specified doses (e.g., 0.025–25 μg/kg).[2] For reversal studies, the treatment begins after the disease phenotype has already been established.[2]
-
Analysis: Within 24 to 48 hours after the final challenge, various parameters are assessed:[1]
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like acetylcholine (B1216132) is measured to assess the severity of the asthma-like phenotype.[1][2]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to perform total and differential counts of inflammatory cells, with a particular focus on eosinophils.[1][2]
-
Lung Cytokine Analysis: Lung tissue is processed to determine the number of cytokine-secreting cells (e.g., IL-4, IL-5, IL-13) using techniques like ELISpot.[1][2]
-
Pharmacokinetics: In separate studies, tissues (lung, kidney, liver) and urine are collected at various time points after this compound administration to measure drug distribution and clearance using HPLC-MS.[2][3]
-
Conclusion and Future Directions
This compound represents a promising first-in-class small molecule for the treatment of Th2-mediated diseases like asthma.[2] Its targeted inhibition of the STAT5/6 signaling pathway effectively reduces key features of allergic airway disease in preclinical models, including airway hyperresponsiveness, eosinophilia, and Th2 cytokine production.[1] The ability of this compound to be administered locally to the lungs at very low effective doses and its favorable safety profile in animal studies further underscore its potential for clinical development.[1][2] Future research will likely focus on translating these compelling preclinical findings to human clinical trials and further elucidating the broader immunomodulatory effects of this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
Preclinical Research on PM-43I for Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asthma is a chronic inflammatory disease of the airways, characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation.[1] A key signaling pathway implicated in the pathogenesis of allergic asthma involves the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which activate the transcription factors STAT5 and STAT6.[1][2][3] PM-43I is a novel, small-molecule peptidomimetic inhibitor that targets the Src homology 2 (SH2) domains of both STAT5 and STAT6, effectively blocking their phosphorylation and subsequent activation.[1] This dual inhibitory action uniquely positions this compound to suppress both the STAT6-dependent T-helper 2 (Th2) adaptive immune response and the STAT5-dependent innate lymphoid cell (ILC2) driven responses, both of which are critical to the asthma phenotype.[1] Preclinical studies in murine models of allergic asthma have demonstrated the potent anti-inflammatory and disease-modifying effects of this compound, suggesting its potential as a new therapeutic agent for asthma.[1][4]
Mechanism of Action: Dual Inhibition of STAT5 and STAT6
This compound was developed to block the docking of STAT6 to the IL-4 receptor α (IL-4Rα), thereby preventing its phosphorylation.[4] Further studies revealed its ability to also inhibit STAT5.[4] This dual inhibition is significant as both STAT5 and STAT6 are crucial in the inflammatory cascade of asthma.[1]
-
STAT6: Activated by IL-4 and IL-13, STAT6 is a key driver of Th2 differentiation, leading to the production of pro-inflammatory cytokines, IgE class switching in B cells, and eosinophil recruitment.[2][3]
-
STAT5: Plays a role in the function of ILC2s, which are an early source of type 2 cytokines, and is also involved in Th2 polarization.[1][2]
By inhibiting both transcription factors, this compound offers a more comprehensive blockade of the inflammatory pathways in asthma compared to therapies targeting a single cytokine or mediator.[4]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Preclinical Efficacy in Murine Asthma Models
The efficacy of this compound has been evaluated in the ovalbumin (OVA)-induced allergic asthma model in mice, a widely used model that recapitulates key features of human asthma.[1]
Dose-Ranging Studies and Efficacy
Dose-ranging studies in BALB/c mice, a strain known for pronounced Th2 responses, have shown that this compound is effective at very low doses.[4] Paradoxically, the efficacy of this compound increased with decreasing doses, with a maximally effective dose identified at 0.25 µg/kg .[4] At doses lower than this (0.025 µg/kg), the therapeutic effect began to diminish.[4]
Quantitative Efficacy Data
The following tables summarize the quantitative data from preclinical studies of this compound in OVA-induced murine models of asthma.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Dose (µg/kg) | Route | AHR Measurement | % Reduction vs. Control |
| This compound | 0.25 | Aerosol | Penh | Significant abrogation |
| This compound | 0.25 | Intranasal | Penh | Significant reduction |
| This compound | 0.025 - 25 | Intranasal | Penh | Progressive reduction |
Table 2: Effect of this compound on Airway Inflammation
| Treatment Group | Dose (µg/kg) | Route | Endpoint | Outcome |
| This compound | 25 | Intranasal | Total BALF Cells | Significant reduction |
| This compound | 25 | Intranasal | BALF Eosinophils | Marked reduction |
| This compound | 0.25 | Aerosol | Total Lung Cellularity | Significant reduction |
| This compound | 0.25 | Intranasal | Total Lung Cellularity | Significant reduction |
Table 3: Effect of this compound on Cytokine Production
| Treatment Group | Dose (µg/kg) | Route | Cytokine | Outcome |
| This compound | 25 | Intranasal | IL-4-secreting cells (lung) | Significant reduction |
| This compound | 0.25 | Aerosol | IL-4-secreting cells (lung) | Significant reduction |
| This compound | 0.25 | Intranasal | IL-4-secreting cells (lung) | Significant reduction |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Mouse Model
This is a standard and robust model for inducing an asthma-like phenotype in mice.[1]
Experimental Workflow Diagram:
Detailed Protocol:
-
Animals: BALB/c mice are commonly used due to their Th2-prone immune response.[4]
-
Sensitization (Days 0 and 14):
-
Mice are sensitized by intraperitoneal (i.p.) injections of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) as an adjuvant, in a total volume of 200 µL of sterile phosphate-buffered saline (PBS).[1]
-
A booster injection is given on day 14.[1]
-
Control groups receive i.p. injections of PBS with alum only.[1]
-
-
Challenge and Treatment (Days 28-30):
-
Mice are challenged with an aerosol of 1-2% OVA in saline for 20-30 minutes daily using a nebulizer in an exposure chamber.[1]
-
This compound or vehicle is administered (e.g., intranasally or via aerosol) 1-2 hours prior to each OVA challenge.[1]
-
The negative control group is challenged with saline aerosol only.[1]
-
-
Endpoint Analysis (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): AHR is measured using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.[1]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with PBS to collect BALF. Total and differential leukocyte counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.[1]
-
Serum Analysis: Blood is collected to measure levels of OVA-specific IgE and IgG1 by ELISA.[1]
-
Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.[1]
-
Pharmacokinetics and Toxicology
Pharmacokinetics (ADME)
Detailed pharmacokinetic studies for this compound are not extensively published in the reviewed literature. However, initial experiments have provided some key insights:
-
Administration: this compound has been shown to be effective when delivered topically to the airway via intranasal or aerosolized administration.[4] Aerosolization appears to be a more efficient delivery method to the lungs.[4]
-
Clearance: this compound is efficiently cleared through the kidneys.[4]
-
Quantification: Pharmacokinetic quantification of this compound in tissue samples has been conducted using high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS).[5]
Further preclinical studies would be required to fully characterize the ADME profile of this compound, including its absorption rate, distribution to various tissues, metabolic pathways, and excretion kinetics.
Toxicology
Preclinical safety and toxicology studies are crucial for any investigational new drug. For this compound, the available information indicates a favorable safety profile:
-
Long-Term Toxicity: In a long-term study (up to 8 months) in naïve mice receiving this compound three times a week at a dose 1,000-fold higher than the effective dose, no significant toxicity was observed.[4]
-
Safety Endpoints: This long-term study showed no significant impact on:
Standard preclinical toxicology evaluations for a respiratory drug like this compound would typically include single and repeat-dose toxicity studies, safety pharmacology (assessing effects on cardiovascular, respiratory, and central nervous systems), genotoxicity assays, and reproductive toxicology studies.
Conclusion and Future Directions
This compound, with its dual inhibitory action on STAT5 and STAT6, represents a promising novel oral or inhaled therapeutic candidate for asthma. Preclinical data in murine models have demonstrated its high potency at very low doses, leading to significant reductions in airway hyperresponsiveness and inflammation. The favorable preliminary safety profile further supports its development.
Future preclinical research should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling.
-
Efficacy studies in other animal models of asthma that may represent different endotypes of the disease.
-
Formal GLP-compliant toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application.
The collective preclinical evidence strongly suggests that this compound is a viable candidate for further clinical development for the treatment of asthma and potentially other allergic diseases.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Targeting IL-13 and IL-4 in Asthma: Therapeutic Implications on Airway Remodeling in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bronchoalveolar lavage cytokine profiles in acute asthma and acute bronchiolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Development of STAT6 Inhibitors: A Technical Guide to PM-43I and the Evolving Landscape
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a critical node in the signaling pathways that govern T helper type 2 (Th2) cell differentiation and function. Primarily activated by interleukin-4 (IL-4) and interleukin-13 (IL-13), STAT6 plays a pivotal role in the pathophysiology of a range of allergic and inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis.[1][2] Its central role in these conditions has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the development of STAT6 inhibitors, with a core focus on the preclinical candidate PM-43I, while also exploring the broader landscape of emerging inhibitory molecules.
This compound: A Dual STAT5/STAT6 Inhibitor
This compound is a novel, phosphopeptidomimetic small molecule engineered to inhibit the activation of both STAT6 and STAT5.[3][4] Developed through the expansion of initial structure-activity relationship studies, this compound represents a promising class of molecules for the treatment of Th2-mediated diseases.[4][5]
1.1 Mechanism of Action
This compound functions by targeting the Src homology 2 (SH2) domains of STAT5 and STAT6.[3][4] The core mechanism involves blocking the docking of STAT6 to its receptor, the IL-4 receptor α (IL-4Rα).[3][6][7] This prevention of binding subsequently inhibits the phosphorylation of a critical tyrosine residue (Tyr641) on STAT6, which is an essential step for its activation.[3][4] By inhibiting STAT6 phosphorylation, this compound effectively halts the downstream signaling cascade that leads to the expression of GATA-binding protein 3 (GATA3), the master regulator of Th2 cell development, and the subsequent production of Th2-associated cytokines like IL-4, IL-5, and IL-13.[3]
1.2 The STAT6 Signaling Pathway and this compound Intervention
The activation of STAT6 is a well-defined pathway. The binding of IL-4 or IL-13 to their respective receptors leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor.[2] This creates a docking site for the SH2 domain of STAT6. Once recruited, STAT6 is itself phosphorylated by the JAKs, leading to its dimerization, nuclear translocation, and initiation of target gene transcription. This compound disrupts this sequence at a critical early step.
Quantitative Data Summary
The efficacy of this compound has been evaluated in both in vitro and in vivo settings. The following tables summarize the key quantitative findings and provide a comparison with other notable STAT6 inhibitors.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Context | Reference |
| Biochemical IC50 (STAT6) | 1.8 µM | Cell-free binding affinity to recombinant STAT6. | [4] |
| Biochemical IC50 (STAT5B) | 3.8 µM | Cell-free binding affinity to recombinant STAT5B. | [4] |
| Cellular IC50 | ~1-2.5 µM | Inhibition of IL-4 stimulated STAT6 phosphorylation in Beas-2B cells. | [4][8] |
| In Vivo ED50 | 0.25 µg/kg | Minimum effective dose for reversing allergic airway disease in mice. | [4][5] |
| In Vivo Efficacy | Significant Reduction | Reduced airway hyperresponsiveness, eosinophilia, and lung IL-4-secreting cells in murine models of allergic airway disease. | [3][4][9] |
| Administration | Intranasal & Aerosol | Aerosolized delivery showed greater efficacy than intranasal administration in a reversal model. | [4] |
| Safety Profile | No long-term toxicity | Efficiently cleared through the kidneys in animal studies. | [4][5] |
Table 2: Comparative Performance of Selected STAT6 Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Biochemical IC50 (STAT6) | Cellular IC50 (pSTAT6 Inhibition) | Reference(s) |
| This compound | STAT5/STAT6 | SH2 Domain Inhibitor | 1.8 µM (Binding Affinity) | ~1-2.5 µM | [4][10] |
| AS1517499 | STAT6 | Phosphorylation Inhibitor | 21 nM | 2.3 nM (IL-4-induced Th2 differentiation) | [10] |
| REX-8756 | STAT6 | SH2 Domain Inhibitor | 0.04 nM (KD) | 0.72 nM (IL-4), 0.19 nM (IL-13) | [10] |
| DC-15442 | STAT6 | Inhibits interaction with IL-4Rα and dimerization | Not explicitly stated | Potent preclinical activity reported | [10] |
| KT-621 | STAT6 | Degrader | Not applicable (degrader) | >90% STAT6 degradation in blood | [11][12] |
Detailed Experimental Protocols
The characterization of STAT6 inhibitors relies on a suite of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments.
3.1 In Vitro STAT Phosphorylation Assay (Western Blot)
This assay directly measures the ability of a compound to inhibit the phosphorylation of STAT6 in a cellular context.
-
Cell Culture: Human bronchial epithelial cells (e.g., Beas-2B) are cultured to 80-90% confluency in appropriate media. Cells are often serum-starved for a period (e.g., 24 hours) before the experiment to reduce baseline signaling.[13]
-
Inhibition: Cells are pre-treated with varying concentrations of the STAT6 inhibitor (e.g., this compound at 0.05-5 µM) or vehicle control for a specified time (e.g., 2 hours).[8]
-
Stimulation: The STAT6 pathway is activated by adding a cytokine stimulant, typically IL-4 (e.g., 10 ng/mL), for a short period (e.g., 15-30 minutes).[3][10]
-
Lysis: Cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Immunoblotting: Protein concentrations are determined (e.g., via BCA assay), and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated STAT6 (p-STAT6, Tyr641).[10][13]
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.[10][13]
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total STAT6.[10] The p-STAT6 signal is then normalized to the total STAT6 signal.
3.2 STAT6 Reporter Gene Assay
This cell-based assay measures the transcriptional activity of STAT6.
-
Cell Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a plasmid containing a STAT6-responsive promoter driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Transfected cells are treated with the inhibitor at various concentrations, followed by stimulation with IL-4 to activate the STAT6 pathway.[13]
-
Lysis and Measurement: After an incubation period (e.g., 6-24 hours), cells are lysed, and the activity of both the reporter and control luciferases is measured using a luminometer.[13]
-
Data Analysis: The reporter luciferase activity is normalized to the control luciferase activity. The percentage of inhibition for each compound concentration is calculated relative to the stimulated control, and an IC50 value is determined.[10]
3.3 In Vivo Murine Model of Allergic Airway Disease
This protocol is a standard for evaluating the efficacy of potential asthma therapeutics in a preclinical setting.
-
Animals: BALB/c mice are often used due to their strong Th2-biased immune responses.[4][13]
-
Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA). This typically involves intraperitoneal injections of OVA emulsified in an adjuvant like alum on specific days (e.g., day 0 and day 7).[13]
-
Challenge: After the sensitization period, mice are challenged with the allergen directly to the lungs, usually via intranasal administration or aerosol inhalation of OVA for several consecutive days (e.g., days 14, 15, and 16).[13]
-
Treatment: The STAT6 inhibitor (e.g., this compound) or vehicle control is administered to the mice before, during, or after the challenge phase, depending on whether a prophylactic or therapeutic model is being used. Administration can be intranasal, aerosolized, or systemic.[4]
-
Outcome Measures: Approximately 24-72 hours after the final challenge, various endpoints are assessed:
-
Airway Hyperresponsiveness (AHR): Measured using a plethysmograph to assess the response to increasing doses of a bronchoconstrictor like methacholine.[4]
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect fluid and cells. Total and differential cell counts are performed to quantify inflammatory cells, particularly eosinophils.[4]
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E or PAS) to assess inflammation and mucus production.
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA or other immunoassays.[4]
-
The Evolving Landscape of STAT6 Inhibition
While this compound demonstrated significant preclinical potential, the field of STAT6 inhibition is rapidly advancing. Several other small molecules are in development, offering different mechanisms of action and improved properties.[10]
-
High-Potency Inhibitors: Companies like Recludix Pharma are developing highly potent and selective STAT6 SH2 domain inhibitors (e.g., REX-8756) with picomolar potency in biochemical assays.[10][14]
-
Oral Bioavailability: DeepCure is focused on developing next-generation oral small molecule inhibitors of STAT6 with excellent bioavailability and metabolic stability, aiming to overcome the limitations of peptidomimetic compounds.[15]
-
STAT6 Degraders: A novel and powerful approach involves the development of STAT6 degraders. Kymera Therapeutics' KT-621, the first oral STAT6 degrader to enter clinical trials, has shown the ability to achieve deep and sustained STAT6 degradation in both blood and skin, demonstrating biologic-like activity in early trials for atopic dermatitis.[11][12]
Conclusion
The development of STAT6 inhibitors like this compound has provided crucial proof-of-concept for targeting this pathway in Th2-driven inflammatory diseases. This compound, with its dual STAT5/STAT6 inhibitory activity, demonstrated potent efficacy in preclinical models of allergic airway disease, effectively reducing key features of asthma.[3][4][5] While its own clinical development path is not currently active, the foundational work on this compound has paved the way for a new generation of STAT6-targeted therapies. The emergence of highly selective small molecule inhibitors and oral STAT6 degraders signals a dynamic and promising future for the treatment of asthma, atopic dermatitis, and other allergic conditions, potentially offering the efficacy of biologics with the convenience of oral administration.[9][16]
References
- 1. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. biocompare.com [biocompare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. labiotech.eu [labiotech.eu]
- 12. patientcareonline.com [patientcareonline.com]
- 13. benchchem.com [benchchem.com]
- 14. recludixpharma.com [recludixpharma.com]
- 15. businesswire.com [businesswire.com]
- 16. recludixpharma.com [recludixpharma.com]
An In-Depth Technical Guide to the Synthesis and Chemical Properties of PM-43I
For Researchers, Scientists, and Drug Development Professionals
Abstract
PM-43I is a novel, potent, and cell-permeable phosphopeptidomimetic small molecule designed as a dual inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6. By targeting the Src homology 2 (SH2) domains of these transcription factors, this compound effectively blocks their phosphorylation and subsequent activation, which are critical steps in the signaling pathways of various cytokines, including IL-4 and IL-13.[1] This inhibitory action disrupts the downstream signaling cascades that lead to T-helper 2 (Th2) cell differentiation and the pathogenesis of allergic diseases.[1] Preclinical studies in murine models of allergic airway disease have demonstrated the high efficacy of this compound, with a minimal effective dose (ED50) as low as 0.25 μg/kg.[2][3] The compound is cleared through the kidneys and has not shown long-term toxicity in these models.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, and experimental protocols related to this compound, intended for researchers and professionals in the field of drug development.
Chemical Properties
This compound is a white to off-white solid. While a comprehensive public profile of all its physicochemical properties is not available, key identifiers and characteristics have been compiled below.
| Property | Value |
| CAS Number | 1637532-77-4 |
| Molecular Formula | C38H50F2N3O10P |
| Molecular Weight | 777.79 g/mol |
| Appearance | White to off-white solid |
| Purity (LCMS) | ≥98.87% |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the general methodologies for synthesizing similar phosphopeptidomimetic STAT6 inhibitors as described in patent US9765099B2, a plausible synthetic route can be inferred. The synthesis would likely involve a convergent approach, combining a phosphotyrosine mimetic with a dipeptide amide. The following is a generalized protocol based on the synthesis of structurally related compounds.
Inferred Synthetic Scheme:
The synthesis of this compound would likely follow a multi-step process involving:
-
Synthesis of the Dipeptide Amide Moiety: This would involve standard peptide coupling reactions to link the two amino acid components, followed by amidation.
-
Synthesis of the Phosphotyrosine Mimetic: This component, which is crucial for binding to the SH2 domain, would be synthesized separately. This part of the molecule often contains modifications to improve stability and cell permeability, such as the use of pivaloyloxymethyl (POM) protecting groups on the phosphate.
-
Coupling and Deprotection: The dipeptide amide and the phosphotyrosine mimetic would then be coupled. Subsequent deprotection steps would yield the final active compound.
Biological Activity and Mechanism of Action
This compound functions as a dual inhibitor of STAT5 and STAT6.[1] It competitively binds to the SH2 domains of these proteins, preventing their recruitment to phosphorylated cytokine receptors and subsequent phosphorylation by Janus kinases (JAKs).
Signaling Pathway
The IL-4/IL-13 signaling pathway, which is central to the development of Th2-mediated allergic inflammation, is a primary target of this compound.
Caption: this compound inhibits the IL-4/IL-13 signaling pathway.
Quantitative In Vitro and In Vivo Data
| Parameter | Value | Conditions |
| STAT6 IC50 | 1.8 µM | Cell-free binding assay with recombinant STAT6 |
| STAT5B IC50 | 3.8 µM | Cell-free binding assay with recombinant STAT5B |
| STAT3 IC50 | 29.9 µM | Cell-free binding assay with recombinant STAT3 |
| Inhibition of STAT6 Phosphorylation | 1-2.5 µM (in-cell) | IL-4 stimulated Beas-2B immortalized human airway cells |
| In Vivo ED50 | 0.25 µg/kg | Murine model of allergic airway disease (intranasal administration) |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vivo Efficacy in a Murine Model of Allergic Airway Disease
This protocol is designed to assess the therapeutic efficacy of this compound in a mouse model of ovalbumin (OVA)-induced allergic asthma.
Caption: Workflow for in vivo efficacy testing of this compound.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Alum adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
Vehicle control (e.g., dilauroylphosphatidylcholine - DLPC)
-
BALB/c mice (6-8 weeks old)
-
Methacholine (B1211447) for AHR assessment
-
Reagents for bronchoalveolar lavage fluid (BALF) analysis (cell counting)
-
Reagents for lung histology (formalin, paraffin, H&E staining)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Challenge and Treatment:
-
On days 14 and 15, administer this compound intranasally at doses ranging from 0.025 to 25 µg/kg. The vehicle control group receives an equivalent volume of the vehicle.
-
One hour after treatment, challenge the mice with an intranasal administration of 50 µg OVA in 50 µL PBS.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final challenge, measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.
-
-
Bronchoalveolar Lavage (BAL):
-
Immediately following AHR measurement, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of PBS through a tracheal cannula.
-
Determine the total cell count in the BAL fluid (BALF) and perform differential cell counts to quantify eosinophils.
-
-
Lung Histology:
-
After BAL, perfuse the lungs with PBS and fix in 10% buffered formalin.
-
Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation.
-
In Vitro STAT6 Phosphorylation Assay (Western Blot)
This protocol details the procedure for assessing the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation in human bronchial epithelial cells (Beas-2B).[4]
Caption: Western blot workflow for pSTAT6 inhibition.
Materials:
-
Beas-2B human bronchial epithelial cells
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound
-
Recombinant human IL-4
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT6 (Tyr641) and rabbit anti-STAT6
-
HRP-conjugated goat anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture:
-
Culture Beas-2B cells in complete medium until they reach 80-90% confluency.
-
-
Pre-treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound (0.05, 0.1, 0.5, 1, 2.5, 5 µM) for 2 hours.
-
Stimulate the cells with 2 ng/mL of IL-4 for 1 hour. Include a vehicle-treated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT6 and total STAT6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of STAT6 phosphorylation relative to the total STAT6.
-
Pharmacokinetics
Pharmacokinetic studies in naive mice have shown that this compound is efficiently cleared through the kidneys and is eliminated from the lungs within 48 hours following intranasal administration.[2] A highly sensitive HPLC-MS method has been used to assess the distribution and clearance of this compound and its prodrug forms in various tissues, including the lungs, liver, kidneys, and urine.[2]
Conclusion
This compound is a promising dual STAT5/6 inhibitor with demonstrated efficacy in preclinical models of allergic airway disease. Its mode of action, targeting a key node in the inflammatory cascade, and its favorable pharmacokinetic profile make it a strong candidate for further clinical development in the treatment of asthma and other Th2-mediated inflammatory conditions. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working with this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. US9765099B2 - STAT6 inhibitors - Google Patents [patents.google.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Design of PM-43I: A STAT5/6 Inhibitor for Allergic Airway Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, design, and preclinical evaluation of PM-43I, a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6. This compound has demonstrated significant potential in the treatment of Th2-mediated inflammatory conditions, particularly allergic airway diseases such as asthma. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the STAT signaling pathway.
Introduction: The Role of STAT5/6 in Allergic Inflammation
Asthma, a chronic inflammatory disease of the airways, is often driven by a T-helper 2 (Th2) immune response. Key cytokines in this pathway, Interleukin-4 (IL-4) and Interleukin-13 (IL-13), signal through the IL-4 receptor α (IL-4Rα) to activate the transcription factor STAT6. Activated STAT6 is central to the pathogenesis of asthma, driving hallmark features such as airway hyperresponsiveness (AHR), mucus production, and eosinophilic inflammation. Additionally, STAT5 has been implicated in contributing to allergic airway disease. Consequently, the simultaneous inhibition of both STAT5 and STAT6 presents a promising therapeutic strategy for asthma and other allergic diseases.
This compound is a phosphopeptidomimetic small molecule developed to inhibit the activation of both STAT5 and STAT6. It was designed to block the docking of STAT6 to its receptor, thereby preventing its phosphorylation and subsequent activation. Uniquely, this compound also potently inhibits STAT5. This dual-inhibitory action is believed to contribute to its significant efficacy in preclinical models of allergic airway disease.
Mechanism of Action: Targeting the STAT5/6 SH2 Domains
This compound is a peptidomimetic compound designed to competitively bind to the Src homology 2 (SH2) domains of STAT5 and STAT6. The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins. In the context of the IL-4/IL-13 signaling pathway, the SH2 domain of STAT6 binds to a specific phosphotyrosine motif on the IL-4Rα subunit. This interaction is a critical step for the subsequent phosphorylation and activation of STAT6 by Janus kinases (JAKs).
By mimicking this phosphotyrosine-containing binding motif, this compound occupies the SH2 domains of STAT5 and STAT6, preventing their recruitment to the activated receptor complex. This blockade of the protein-protein interaction effectively inhibits the phosphorylation and activation of both STAT5 and STAT6, thereby disrupting the downstream signaling cascade that leads to the expression of pro-inflammatory genes.
Data Presentation: Preclinical Efficacy of this compound
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Target | IC50 / EC50 | Reference |
| STAT6 Phosphorylation Inhibition | Beas-2B | STAT6 | 1 - 2.5 µM | |
| Cell-free Binding Assay | Recombinant Protein | STAT6 | 1.8 µM | |
| Cell-free Binding Assay | Recombinant Protein | STAT5B | 3.8 µM |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Airway Disease
| Parameter | Dosing | Effect | ED50 | Reference |
| Airway Hyperresponsiveness (AHR) | Intranasal | Potent inhibition | 0.25 µg/kg | |
| Airway Inflammatory Cells | Intranasal | Significantly reduced | - | |
| Lung IL-4 Secreting Cells | Intranasal | Significantly reduced | - | |
| Reversal of Existing Disease | Intranasal & Aerosol | Significantly reduced AHR | - |
Table 3: Pharmacokinetic Profile of this compound
| Route of Administration | Tissue | Peak Concentration Time | Clearance Time | Primary Route of Excretion | Reference |
| Intranasal | Lung | ~5 minutes | Within 48 hours | Renal | |
| Intranasal | Liver | ~5 |
PM-43I for Allergic Airway Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PM-43I, a novel small molecule inhibitor, and its application in preclinical models of allergic airway disease. It covers the core mechanism of action, detailed experimental protocols, and a summary of efficacy data, designed to inform and facilitate further research in this area.
Introduction to this compound
This compound is a novel, phosphopeptidomimetic small molecule developed as a potent inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][2][3] By targeting the Src homology 2 (SH2) domains of these key transcription factors, this compound effectively blocks the signaling cascade initiated by cornerstone allergic cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][4] Preclinical studies have demonstrated its ability to not only prevent but also reverse the hallmarks of allergic airway disease in murine models, including airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production, highlighting its potential for clinical development against asthma.[1][2][5][6]
Mechanism of Action and Signaling Pathway
The development of allergic asthma is critically dependent on the IL-4/IL-13 signaling pathway, which activates the transcription factor STAT6.[7][8][9] this compound was designed to directly interfere with this pathway.
Core Mechanism:
-
Cytokine Binding: In an allergic response, IL-4 and IL-13 bind to the IL-4 receptor α (IL-4Rα) subunit on immune cells.[3][7]
-
JAK Activation: This binding event activates associated Janus kinases (JAKs).[10]
-
STAT Phosphorylation: JAKs then phosphorylate STAT5 and STAT6. Specifically for STAT6, a critical phosphorylation occurs at tyrosine residue 641 (Tyr641).[1][2][8]
-
Dimerization and Translocation: Phosphorylated STAT5 and STAT6 proteins form dimers and translocate from the cytoplasm to the nucleus.[4][10]
-
Gene Transcription: In the nucleus, STAT dimers bind to DNA and promote the transcription of genes responsible for key features of asthma, such as Th2 cell differentiation, mucus production, and airway hyperresponsiveness.[10]
This compound's Point of Intervention:
This compound is a peptidomimetic compound that blocks the docking of STAT6 to the IL-4Rα and inhibits the subsequent phosphorylation of STAT5 and STAT6.[1][2][8] By preventing the activation of these critical transcription factors, this compound halts the entire downstream pro-inflammatory gene expression program.[10]
Experimental Protocols for Allergic Airway Disease Models
The efficacy of this compound has been primarily evaluated in fungal allergen- or ovalbumin-induced murine models of allergic airway disease.[1][2] The following is a representative protocol synthesized from published studies.
Fungal Allergen-Induced Model (Aspergillus niger)
This model is used to assess the efficacy of this compound in a setting that mimics airway mycosis-related asthma.[4]
-
Objective: To evaluate this compound's ability to prevent or reverse airway hyperresponsiveness and inflammation induced by a fungal allergen.
-
Animal Model: C57BL/6 or BALB/c mice.
-
Materials:
-
This compound
-
Vehicle control (e.g., DLPC - 1,2-dilauroyl-sn-glycero-3-phosphocholine)
-
Aspergillus niger (AN) spores
-
Acetylcholine (B1216132) or Methacholine (B1211447) for AHR measurement
-
Reagents for Bronchoalveolar Lavage (BAL) and cell counting
-
ELISA or Flow Cytometry kits for cytokine analysis
-
-
Experimental Workflow:
-
Detailed Procedure:
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Naive, Vehicle + Allergen, this compound + Allergen).
-
Treatment Administration: For prophylactic studies, administer this compound or vehicle intranasally daily. Doses can range from 0.025 to 25 μg/kg.[2]
-
Allergen Challenge: Challenge mice intranasally with Aspergillus niger spores every other day for the duration of the experiment (e.g., 18 days).[2][11]
-
Endpoint Analysis (24-48h after final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of inhaled acetylcholine or methacholine using a system like FlexiVent. The key parameter is respiratory system resistance (Rrs).[2][10]
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL with phosphate-buffered saline (PBS). Collect the BAL fluid (BALF).[10]
-
Cell Analysis: Determine total and differential inflammatory cell counts (eosinophils, macrophages, neutrophils, lymphocytes) in the BALF using a hemocytometer and cytospin preparations stained with Diff-Quik.[1]
-
Cytokine Analysis: Measure levels of IL-4, IL-5, IL-13, and IL-17 in the BALF supernatant or lung homogenates via ELISA or flow cytometry.[2]
-
Lung Histology: Perfuse and fix lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.[10]
-
-
Ovalbumin (OVA)-Induced Model
A classic Th2-driven allergic asthma model.
-
Procedure Outline:
-
Sensitization: Sensitize mice with intraperitoneal (i.p.) injections of ovalbumin emulsified in alum on days 0 and 14.[2][10]
-
Resting Period: Allow a rest period of 1-2 weeks.
-
Challenge and Treatment: Concurrently administer intranasal OVA challenges and intranasal this compound (or vehicle) treatment every other day for a defined period (e.g., 2 weeks or long-term for up to 8 months).[2]
-
Endpoint Analysis: Perform endpoint analyses as described in section 3.1. Additionally, serum can be collected to measure OVA-specific IgE and other antibody isotypes.[2][10]
-
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies of this compound. Data is representative of results from allergen-challenged mice treated with vehicle versus this compound.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Peak Respiratory System Resistance (Rrs) (cmH₂O·s/mL) |
| Vehicle + Allergen | Significantly Elevated |
| This compound (0.25 µg/kg) + Allergen | Significantly Reduced vs. Vehicle |
| This compound (≥0.25 µg/kg) + Allergen | Near Naive/Baseline Levels |
| Data synthesized from figures in cited literature showing significant AHR reduction.[2] |
Table 2: Effect of this compound on BALF Inflammatory Cells
| Treatment Group | Total BALF Cells (x10⁵) | BALF Eosinophils (x10⁴) |
| Vehicle + Allergen | High | High |
| This compound (≥0.25 µg/kg) + Allergen | Significantly Reduced | Significantly Reduced |
| Data synthesized from figures in cited literature showing potent inhibition of cellular influx.[2] |
Table 3: Effect of this compound on Lung Cytokine Production
| Treatment Group | Lung IL-4 Secreting Cells | Lung IL-17 Secreting Cells |
| Vehicle + Allergen | Significantly Increased | Significantly Increased |
| This compound (≥0.25 µg/kg) + Allergen | Significantly Reduced | Significantly Reduced |
| Data synthesized from figures in cited literature.[2] |
Conclusion
This compound is a first-in-class small molecule inhibitor of STAT5/6 that demonstrates significant preclinical efficacy in robust models of allergic airway disease.[8] Its targeted mechanism of action, potent activity at low intranasal doses (minimum ED₅₀ of 0.25 μg/kg), and ability to reverse established disease features underscore its therapeutic potential.[2][8][9] The compound is efficiently cleared via the kidneys with no observed long-term toxicity in murine models.[2][6] The detailed protocols and summarized data presented here provide a foundation for researchers to further investigate this compound and the therapeutic utility of STAT5/6 inhibition in allergic and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. The Immune Response to Airway Mycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. David vs Goliath: how a small molecule can defeat asthma attacks David vs Goliath: how a small molecule can defeat asthma attacks- Baylor College of Medicine Blog Network [blogs.bcm.edu]
- 6. sciencedaily.com [sciencedaily.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Understanding the Cell Permeability of PM-43I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PM-43I is a novel, cell-permeable phosphopeptidomimetic prodrug designed to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6. By targeting the Src homology 2 (SH2) domains of these transcription factors, this compound effectively blocks the IL-4/IL-13 signaling pathway, a critical driver of Th2-mediated inflammation in allergic diseases such as asthma. Its design as a prodrug facilitates cellular uptake, after which it is converted to its active form intracellularly. This technical guide provides a comprehensive overview of the current understanding of this compound's cell permeability, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathway and experimental workflows. While specific cell permeability coefficients for this compound are not publicly available, this guide offers the necessary information for researchers to design and conduct experiments to determine these values.
Core Mechanism of Action
This compound is a sophisticated small molecule engineered to disrupt the signaling cascade responsible for allergic inflammation. It functions as a potent inhibitor of both STAT5 and STAT6, with a particular emphasis on the IL-4/IL-13 pathway, which is central to the pathophysiology of asthma and other allergic conditions.
The molecule is a phosphopeptidomimetic, meaning it mimics the structure of a phosphorylated peptide. This allows it to bind to the SH2 domain of STAT6, preventing it from docking to the IL-4 receptor α (IL-4Rα). This docking is a prerequisite for the phosphorylation of a specific tyrosine residue (Tyr641) on STAT6, which is the key activation step. By blocking this phosphorylation, this compound effectively shuts down the downstream signaling cascade that leads to the expression of genes responsible for Th2 cell differentiation and the production of pro-inflammatory cytokines.[1]
A crucial aspect of this compound's design is its nature as a prodrug. It is administered in an inactive form that is more readily able to cross cell membranes. Once inside the cell, it is metabolically converted to its active form, ensuring that its inhibitory activity is localized to the intracellular environment where STAT6 signaling occurs. This targeted delivery enhances its efficacy and minimizes potential off-target effects.
Quantitative Data
While direct quantitative measures of cell permeability for this compound, such as apparent permeability coefficients (Papp), are not extensively reported in the available literature, in vitro and in vivo studies provide strong evidence of its ability to enter cells and exert its biological effects.
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Cell Line / System | Concentration | Result | Reference |
| EC50 (pSTAT6 Inhibition) | Beas-2B (human bronchial epithelial cells) | 100–500 nM | 50% inhibition of IL-4 stimulated STAT6 phosphorylation | [2] |
| STAT6 Phosphorylation Inhibition | Beas-2B cells | 2.5 µM | Reduces STAT6 phosphorylation to 18% of stimulated levels | [2] |
| STAT6 Phosphorylation Inhibition | Beas-2B cells | 5 µM | Reduces STAT6 phosphorylation to 21% of stimulated levels | [2] |
| IC50 (Binding to recombinant STAT6) | Cell-free assay | 1.8 µM | 50% inhibition of binding | [2] |
| IC50 (Binding to recombinant STAT5B) | Cell-free assay | 3.8 µM | 50% inhibition of binding | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Animal Model | Administration Route | Dose | Key Finding | Reference |
| Minimum Effective Dose (ED50) | Murine model of allergic airway disease | Intranasal | 0.25 µg/kg | Reversal of pre-existing allergic airway disease | [2] |
| Lung Retention | Naïve mice | Intranasal | 250 µg/kg | This compound (active form) persists in the lungs for more than 24 hours | [2] |
| Systemic Clearance | Naïve mice | Intranasal | 250 µg/kg | The inactive, cell-impermeable form is efficiently cleared through the kidneys | [2] |
Experimental Protocols
To facilitate further research into the cell permeability and mechanism of action of this compound, this section provides detailed methodologies for key experiments.
Caco-2 Cell Permeability Assay (Adapted for this compound)
This protocol is adapted from standard Caco-2 permeability assays and is designed to determine the apparent permeability coefficient (Papp) of this compound. Caco-2 cells, when grown as a monolayer, form tight junctions and differentiate to resemble the intestinal epithelium, providing a robust model for predicting in vivo drug absorption.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification of this compound
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltohmmeter. TEER values should be >250 Ω·cm² to indicate a tight monolayer.
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side over time. A Papp of <1.0 x 10⁻⁶ cm/s for Lucifer yellow confirms monolayer integrity.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Prepare the dosing solution by diluting the this compound stock solution in HBSS to the desired final concentration (e.g., 10 µM).
-
Add the this compound dosing solution to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the this compound dosing solution to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (mol/cm³).
-
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests the involvement of active transporters.
-
In Vitro STAT6 Phosphorylation Assay
This protocol details the steps to assess the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation in a relevant cell line, such as the human bronchial epithelial cell line Beas-2B.
Materials:
-
Beas-2B cells (ATCC CRL-9609)
-
Appropriate cell culture medium (e.g., LHC-9)
-
Recombinant human IL-4
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate Beas-2B cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with IL-4 (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total STAT6 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT6 signal to the total STAT6 signal.
-
Visualizations
IL-4/IL-13 Signaling Pathway and this compound Inhibition
References
PM-43I: A Novel Inhibitor of STAT6 and STAT5 Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription (STAT) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in a myriad of cellular processes including proliferation, differentiation, and immunity. Dysregulation of the JAK/STAT pathway is implicated in various pathologies, notably allergic diseases and cancer, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of PM-43I, a novel phosphopeptidomimetic small molecule designed to inhibit the activation of STAT6 and STAT5.[1] this compound represents a promising therapeutic candidate by targeting the Src homology 2 (SH2) domains of these transcription factors, thereby preventing their phosphorylation and subsequent downstream signaling.[1][2] This guide will delve into the core mechanism of action of this compound, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated signaling pathways.
Core Mechanism of Action
This compound is a peptidomimetic compound specifically developed to block the docking of STAT6 to its receptor, the IL-4 receptor α (IL-4Rα).[1][3] This interaction is a prerequisite for the phosphorylation of a critical tyrosine residue (Tyr641) on STAT6, which is essential for its activation.[1][4] By competitively inhibiting this docking site, this compound effectively prevents the phosphorylation and activation of STAT6.[1]
Notably, due to significant sequence similarity in their SH2 domains, this compound also potently inhibits STAT5 activation.[2] The activation of both STAT5 and STAT6 is crucial for the development of Th2-mediated immune responses, which are central to the pathophysiology of allergic diseases like asthma.[1][5] Therefore, the dual inhibitory action of this compound on both STAT5 and STAT6 makes it a compelling candidate for treating such conditions.[2]
Signaling Pathway of this compound Inhibition
The canonical JAK/STAT signaling cascade, which is targeted by this compound, is initiated by the binding of cytokines, such as IL-4 and IL-13, to their respective cell surface receptors. This binding event leads to the activation of receptor-associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT proteins.[6][7][8] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[7][9] this compound intervenes at the critical step of STAT recruitment and phosphorylation.
Quantitative Data Summary
The efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Condition | Reference |
| STAT6 Binding Affinity (IC₅₀) | 1.8 µM | Recombinant STAT6 | Cell-free assay | [2][10] |
| STAT5B Binding Affinity (IC₅₀) | 3.8 µM | Recombinant STAT5B | Cell-free assay | [2] |
| STAT6 Phosphorylation Inhibition | 18% of control | Beas-2B | 2.5 µM this compound, IL-4 stimulated | [11] |
| STAT6 Phosphorylation Inhibition | 21% of control | Beas-2B | 5 µM this compound, IL-4 stimulated | [11] |
| STAT6 Phosphorylation Inhibition | Complete inhibition between 1-2 µM | MDA-MB-468 | EGF/IFN-γ stimulated | [2] |
| Cross-reactivity | Slight inhibition of STAT3 at 5 µM | MDA-MB-468 | EGF stimulated | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Allergic Airway Disease
| Parameter | Value | Dosing Regimen | Outcome | Reference |
| Minimum Effective Dose (ED₅₀) | 0.25 µg/kg | Intranasal administration | Reversal of pre-existing allergic airway disease | [2][3][4][12] |
| Airway Hyperresponsiveness (AHR) | Significantly reduced | 0.25 µg/kg, intranasal or aerosol | Abrogation of AHR with aerosol delivery | [2] |
| Inflammatory Cell Infiltration | Significantly reduced | 0.25 and 0.025 µg/kg doses | Reduction in total BALF inflammatory cells and eosinophils | [2] |
| Cytokine-Producing Cells | Significantly reduced | 0.25 µg/kg | Reduction in lung IL-4 and IL-17 secreting cells | [2] |
Experimental Protocols
In Vitro STAT Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of this compound on STAT6 phosphorylation in a human airway epithelial cell line.
Objective: To quantify the levels of phosphorylated STAT6 (p-STAT6) in Beas-2B cells following treatment with this compound and stimulation with IL-4.
Materials:
-
Beas-2B immortalized human airway cells
-
This compound
-
Recombinant human IL-4
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-STAT6 (Tyr641), anti-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate Beas-2B cells and allow them to adhere. Pre-treat the cells with varying concentrations of this compound (e.g., 0.05-5 µM) for 2 hours.[11]
-
Stimulation: Stimulate the cells with IL-4 to induce STAT6 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT6 and total STAT6. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT6 levels to the total STAT6 levels.
Murine Model of Allergic Airway Disease
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a preclinical model of asthma.
Objective: To assess the ability of this compound to inhibit and reverse key features of allergic airway disease in mice.
Animal Model: C57BL/6 mice.
Materials:
-
Ovalbumin (Ova) or other relevant allergen
-
This compound
-
Vehicle control (e.g., dilinoleoylphosphatidylcholine (B162881) - DLPC)
-
Equipment for intranasal or aerosol drug delivery
-
Equipment for measuring airway hyperresponsiveness
-
Reagents for bronchoalveolar lavage fluid (BALF) analysis and flow cytometry
Procedure (Reversal Model):
-
Sensitization and Challenge: Sensitize mice to an allergen (e.g., ovalbumin) and subsequently challenge them to induce allergic airway disease.
-
Treatment: Once the disease is established, administer this compound (e.g., 0.25 µg/kg) or vehicle control via intranasal or aerosol delivery.[2]
-
Assessment of Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor (e.g., methacholine) at various time points during the treatment period.
-
Analysis of Lung Inflammation: At the end of the experiment, collect BALF to quantify inflammatory cell numbers (e.g., eosinophils, lymphocytes).
-
Cytokine Analysis: Isolate lung cells and use techniques like flow cytometry or ELISpot to quantify the number of cytokine-secreting cells (e.g., IL-4, IL-17).
-
Data Analysis: Compare the outcomes between the this compound treated groups and the vehicle control group.
Conclusion
This compound is a potent dual inhibitor of STAT6 and STAT5 phosphorylation that has demonstrated significant efficacy in preclinical models of allergic airway disease.[2] Its targeted mechanism of action, which involves blocking the SH2 domain-mediated recruitment of STATs to activated cytokine receptors, offers a promising therapeutic strategy for Th2-mediated inflammatory conditions.[1] The quantitative data from both in vitro and in vivo studies underscore its potential for further clinical development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the immunomodulatory effects of this novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
PM-43I: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-43I is a novel, potent, and cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][2][3] As a phosphopeptidomimetic, this compound is designed to competitively bind to the Src homology 2 (SH2) domains of STAT5 and STAT6.[1][4] This binding action prevents their interaction with phosphorylated tyrosine residues on cytokine receptors, such as the IL-4 receptor α (IL-4Rα), thereby inhibiting their phosphorylation and subsequent activation.[1][2] The inhibition of STAT5 and STAT6 activation blocks their dimerization, nuclear translocation, and downstream gene transcription, which are critical steps in various cellular processes, including immune responses and cell proliferation.[1] These application notes provide detailed protocols for the use of this compound in in vitro studies to investigate its biological effects.
Mechanism of Action
This compound targets the highly conserved SH2 domains of STAT5 and STAT6, which are crucial for their activation.[1][2][4] In the context of allergic inflammation, cytokines like IL-4 and IL-13 activate the JAK-STAT signaling pathway. This leads to the phosphorylation of the IL-4Rα chain, creating docking sites for the SH2 domain of STAT6.[2][5] Upon binding, STAT6 is phosphorylated by Janus kinases (JAKs), dimerizes, and translocates to the nucleus to induce the transcription of target genes. This compound acts as a competitive inhibitor at the SH2 domain, preventing the binding of STAT6 to the phosphorylated receptor and thus inhibiting the entire downstream signaling cascade.[1][2] Due to significant sequence similarity in their SH2 domains, this compound also effectively inhibits STAT5 activation.[4]
Data Presentation
The following table summarizes the quantitative data for the in vitro efficacy of this compound.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (recombinant STAT6) | 1.8 µM | N/A | Reflects binding affinity to the isolated protein. | [1][6] |
| In-cell STAT6 Inhibition | 1 - 2.5 µM | Beas-2B | Concentration range for effective inhibition of IL-4 stimulated STAT6 phosphorylation. | [1][4] |
| STAT6 Phosphorylation Inhibition | 18% of control | Beas-2B | At a concentration of 2.5 µM. | [1] |
| STAT6 Phosphorylation Inhibition | 21% of control | Beas-2B | At a concentration of 5 µM. | [1] |
Signaling Pathway
The diagram below illustrates the IL-4/IL-13 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Immune Response to Airway Mycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for PM-43I in Murine Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation.[1] A key signaling pathway implicated in the pathogenesis of asthma involves the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which activate the Signal Transducer and Activator of Transcription 6 (STAT6).[1][2][3] PM-43I is a novel small molecule inhibitor that targets the Src homology 2 (SH2) domains of both STAT5 and STAT6, thereby blocking their activation.[1][3][4] This dual inhibition is believed to suppress both the STAT6-dependent T-helper 2 (Th2) adaptive immune response and the STAT5-dependent innate lymphoid cell (ILC2) driven responses, which contribute to the disease phenotype.[1][5] Preclinical studies in murine models of ovalbumin (OVA)-induced allergic asthma have demonstrated the in vivo efficacy of this compound in mitigating key features of the disease.[1][4]
Mechanism of Action
This compound is a peptidomimetic compound designed to prevent the docking of STAT6 to its receptor, the IL-4 receptor α (IL-4Rα), which in turn inhibits the phosphorylation of Tyr641 on STAT6.[4] This is a critical step, as phosphorylated STAT6 is a key transcription factor for GATA-binding protein 3 (GATA3), the master regulator of Th2 cell development.[4] GATA3 drives the expression of Th2-associated cytokines such as IL-4, IL-5, and IL-13.[4] Notably, this compound also potently inhibits STAT5, another transcription factor implicated in allergic airway disease.[4][5]
Signaling Pathway of this compound Inhibition
The binding of the cytokines IL-4 and IL-13 to the IL-4Rα receptor subunit initiates the activation of associated Janus kinases (JAKs). These kinases then phosphorylate the receptor, creating docking sites for the SH2 domains of STAT5 and STAT6. Upon recruitment, STAT5 and STAT6 are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus where they induce the transcription of target genes responsible for the inflammatory cascade in asthma. This compound acts by competitively binding to the SH2 domains of STAT5 and STAT6, preventing their recruitment to the activated receptor complex and subsequent phosphorylation.
Experimental Protocols
A widely used preclinical model to evaluate the efficacy of anti-asthmatic compounds is the ovalbumin (OVA)-induced allergic asthma model in mice.[1] This model recapitulates key features of human asthma, including AHR, eosinophilic inflammation, and mucus hypersecretion.[1][6]
Materials
-
Animals: Female BALB/c mice, 6-8 weeks old (known for their exaggerated Th2 responses).[1][4]
-
Test Compound: this compound.
-
Vehicle Control: Appropriate vehicle for this compound solubilization (e.g., DLPC - 1,2-dilauroyl-sn-glycero-3-phosphocholine).[5]
-
Sensitizing Agent: Chicken egg ovalbumin (OVA), Grade V.[1]
-
Adjuvant: Aluminum hydroxide (B78521) (Alum).[1]
-
Challenge Agent: Ovalbumin (OVA), Grade V, for aerosolization.[1]
-
Buffers: Sterile, pyrogen-free phosphate-buffered saline (PBS).[1]
-
Anesthetic: For terminal procedures.[1]
-
Aerosol Delivery System: Nebulizer and exposure chamber.[1]
-
Airway Responsiveness Measurement System: Whole-body plethysmography system.[1]
Experimental Workflow: OVA-Induced Allergic Asthma Model
Detailed Methodologies
1. Sensitization Phase:
-
On Day 0 and Day 14, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.
-
The control group receives an i.p. injection of PBS with alum only.[1]
2. Treatment and Challenge Phase:
-
From Day 28 to Day 30, administer this compound to the treatment group. Studies have shown that an inhaled dose of 0.25 µg/kg is highly effective.[1][5] Administration can be via intranasal or aerosol delivery.[5]
-
Administer the vehicle to the control and OVA-only groups.[5]
-
Approximately 1-2 hours after treatment, challenge the mice (excluding the negative control group) with an aerosol of 1-2% OVA in saline for 20-30 minutes using a nebulizer in an exposure chamber.[1]
-
The negative control group is challenged with saline aerosol only.[1]
3. Measurement of Airway Hyperresponsiveness (AHR):
-
24 to 48 hours after the final challenge, assess AHR using a whole-body plethysmography system.
-
Mice are exposed to increasing concentrations of aerosolized methacholine (B1211447) (e.g., 0, 6.25, 12.5, 25, 50 mg/mL), and the enhanced pause (Penh) is measured as an indicator of airway obstruction.
4. Bronchoalveolar Lavage Fluid (BALF) Collection and Cell Analysis:
-
Following AHR measurement, euthanize the mice.
-
Perform a tracheotomy and lavage the lungs with PBS.
-
Collect the BALF and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential counts of eosinophils, neutrophils, lymphocytes, and macrophages.
5. Cytokine Analysis:
-
The supernatant from the BALF can be used to measure cytokine levels (e.g., IL-4, IL-5, IL-13) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
6. Lung Histology:
-
After BALF collection, perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.
Data Presentation
The efficacy of this compound has been demonstrated by its ability to reduce AHR, inflammatory cell infiltration, and Th2 cytokine production in mouse models of asthma.[4][5]
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Treatment Group | Dose (µg/kg) | Peak AHR (vs. Vehicle) | Reference |
| This compound | 0.025 - 25 | Progressive reduction | [5] |
| This compound | 0.25 | Maximally effective dose | [5] |
Data is presented qualitatively as specific numerical values for AHR can vary between studies and measurement techniques.
Table 2: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Inflammatory Cells
| Treatment Group | Dose (µg/kg) | Total Cells | Eosinophils | Monocytes | Neutrophils | Lymphocytes | Reference |
| This compound | 0.025 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | [5] |
| This compound | 0.25 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | [5] |
Illustrative of expected outcomes. This compound treatment leads to a significant reduction in the number of inflammatory cells in the BALF compared to the vehicle-treated OVA-challenged group.
Table 3: Effect of this compound on Lung Cytokine-Secreting Cells
| Treatment Group | Dose (µg/kg) | IL-4 Secreting Cells | IL-17 Secreting Cells | IFN-γ Secreting Cells | Reference |
| This compound | 25 | Significantly reduced | Significantly reduced | No significant effect | [5] |
Data indicates that this compound effectively suppresses the production of key pro-inflammatory cytokines associated with allergic asthma.
Conclusion
This compound represents a promising therapeutic candidate for asthma by targeting the critical STAT5/6 signaling pathways.[4] The protocols outlined provide a framework for evaluating the in vivo efficacy of this compound and similar compounds in a robust and well-characterized murine model of allergic asthma. The ability of this compound to be administered locally to the lungs, coupled with its favorable safety profile in preclinical studies, highlights its potential for further clinical development.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PM-43I
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-43I is a novel small molecule inhibitor targeting the Src homology 2 (SH2) domains of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6. By dual-targeting these key transcription factors, this compound has demonstrated potent efficacy in preclinical murine models of allergic airway disease, a condition pathologically linked to the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways that activate STAT6. These application notes provide a comprehensive overview of the in vivo administration routes for this compound, including detailed protocols and available pharmacokinetic and pharmacodynamic data to guide further research and development.
Mechanism of Action
This compound is a peptidomimetic compound designed to competitively block the docking of STAT5 and STAT6 to their respective phosphotyrosine binding sites on cytokine receptors, thereby preventing their phosphorylation and subsequent activation. This inhibition of the STAT5/6 signaling pathways effectively suppresses the downstream inflammatory cascade characteristic of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus production.
In Vivo Administration Routes and Efficacy
This compound has been successfully administered in vivo in murine models of allergic airway disease via intranasal, intraperitoneal, and aerosolized routes. The choice of administration route can influence the localization and systemic exposure of the compound.
Data Presentation
Table 1: In Vivo Efficacy of Intranasal this compound in a Murine Model of Allergic Airway Disease
| Dose (µg/kg) | Effect on Airway Hyperresponsiveness (AHR) | Effect on Bronchoalveolar Lavage (BAL) Cellularity | Reference |
| 0.025 | Not significant | Significant reduction | [1] |
| 0.25 | Significant reduction (Maximally effective dose) | Significant reduction | [1] |
| 2.5 | Significant reduction | Significant reduction | [1] |
| 25 | Significant reduction | Significant reduction | [1] |
Table 2: Qualitative Pharmacokinetic Profile of Intranasal this compound (250 µg/kg) in Mice
| Tissue | Time to Peak Concentration (Tmax) | Clearance/Distribution Notes | Reference |
| Lungs | Not specified | Eliminated within 48 hours. | [1] |
| Liver | Not specified | Detected. | [1] |
| Kidney | Not specified | Efficiently cleared. | [1] |
| Urine | Not specified | Excreted. | [1] |
Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly available in the reviewed literature. The provided information is based on qualitative descriptions from preclinical studies.
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of this compound and general best practices for in vivo administration in mice.
Protocol 1: Intranasal (i.n.) Administration
Objective: To deliver this compound directly to the respiratory tract for localized therapeutic effects.
Materials:
-
This compound formulated in a suitable vehicle (e.g., 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) - DLPC)
-
BALB/c mice
-
Micropipette and sterile tips
-
Anesthesia (optional, e.g., isoflurane)
Procedure:
-
Preparation: Prepare the desired concentration of this compound in the vehicle. A typical dose range is 0.025-25 µg/kg.
-
Animal Handling: Properly restrain the mouse. For administration to awake animals, a specialized intranasal grip is recommended to immobilize the head. Alternatively, light anesthesia can be used.
-
Administration: Using a micropipette, dispense a small volume (typically 10-25 µL per nostril) of the this compound solution onto the nares of the mouse, allowing the animal to inhale the liquid. Alternate between nostrils to ensure even distribution.
-
Recovery: If anesthesia was used, monitor the animal until it has fully recovered.
-
Dosing Schedule: For allergic airway disease models, daily intranasal administration is often employed during the allergen challenge phase.
Protocol 2: Intraperitoneal (i.p.) Administration
Objective: To achieve systemic delivery of this compound.
Materials:
-
This compound formulated in a sterile, injectable vehicle
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
BALB/c mice
Procedure:
-
Preparation: Prepare the desired concentration of this compound in a sterile vehicle.
-
Animal Handling: Securely restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
-
Administration: Disinfect the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Inject the solution (typically up to 200 µL for a 25g mouse).
-
Recovery: Return the mouse to its cage and monitor for any signs of distress.
-
Dosing Schedule: The dosing schedule for i.p. administration will depend on the specific experimental design. For systemic inhibition of immune responses, a dose of 5,000 µg/kg has been used.
Protocol 3: Aerosolized Administration
Objective: To deliver this compound as a fine mist for inhalation, closely mimicking clinical delivery for respiratory diseases.
Materials:
-
This compound formulated in a solution suitable for nebulization (e.g., with DLPC)
-
Aerosol exposure system (e.g., nose-only inhalation chamber)
-
Nebulizer (e.g., jet or ultrasonic)
-
BALB/c mice
Procedure:
-
System Preparation: Prepare the aerosol delivery system according to the manufacturer's instructions.
-
Drug Formulation: Prepare the this compound solution for nebulization. Ensure the particle size generated by the nebulizer is appropriate for deposition in the lower airways (typically 0.5-3 µm).
-
Animal Placement: Place the mice in the restraining tubes of the nose-only exposure chamber.
-
Aerosol Generation: Generate the this compound aerosol and deliver it to the chamber for a predetermined duration. The concentration and duration of exposure will determine the delivered dose.
-
Post-Exposure: After the exposure period, remove the mice from the chamber and return them to their cages. Monitor for any adverse effects.
-
Dosing Schedule: The frequency of aerosol administration will be dictated by the experimental protocol, often performed during the allergen challenge phase.
Troubleshooting and Optimization
Conclusion
This compound is a promising therapeutic candidate for allergic airway diseases, with demonstrated in vivo efficacy through multiple administration routes. The choice of intranasal, intraperitoneal, or aerosolized delivery should be guided by the specific research question, considering the desired localization of the therapeutic effect and the need for systemic exposure. The protocols provided herein offer a foundation for the in vivo evaluation of this compound, which can be further optimized to suit specific experimental designs.
Disclaimer: This document is intended for research use only. The protocols and data are based on published preclinical studies and should be adapted and validated for specific experimental conditions. Always follow institutional guidelines for animal care and use.
References
Intranasal Delivery of PM-43I in Mice: Application Notes and Protocols
For Research Use Only.
Introduction
PM-43I is a novel small-molecule phosphopeptidomimetic that acts as a potent inhibitor of the STAT5 and STAT6 signaling pathways.[1][2] It achieves this by targeting the Src homology 2 (SH2) domains of STAT5 and STAT6, which are crucial for their activation.[1] In the context of allergic airway diseases like asthma, cytokines such as IL-4 and IL-13 activate STAT6, leading to airway inflammation and hyperresponsiveness. By blocking the SH2 domain, this compound prevents the phosphorylation and subsequent activation of STAT6, thereby inhibiting the downstream inflammatory cascade.[1] Intranasal administration of this compound has shown efficacy in murine models of allergic airway disease.[1][3] This document provides detailed application notes and protocols for the intranasal delivery of this compound in mice for research purposes.
Data Presentation
Efficacy of Intranasal this compound in a Murine Model of Allergic Airway Disease
| Dose (µg/kg) | Effect on Airway Hyperresponsiveness (AHR) | Effect on Bronchoalveolar Lavage (BAL) Cellularity | Effect on Lung Cytokine Production (IL-4) | Reference |
| 0.025 - 25 | Dose-dependent reduction | Significant reduction in total cells and eosinophils | Significant reduction in IL-4 secreting cells | [3] |
| 0.25 (ED50) | Minimum effective dose for significant reduction | Marked reduction in inflammatory cells | Significant decrease | [1] |
| 250 | Significant reduction | Significant reduction in total lung cellularity | Significant reduction in IL-4 secreting cells | [3] |
Pharmacokinetic Profile of Intranasal this compound in Mice
| Time Point | Lung Concentration | Liver Concentration | Kidney Concentration | Clearance | Reference |
| Up to 48 hours | Detectable, eliminated within 48 hours | Detectable | Detectable | Efficiently cleared through the kidneys | [1] |
Note: Specific concentration values (e.g., ng/g tissue) were not available in the reviewed literature. The table reflects the reported detection and clearance information.
Experimental Protocols
Formulation of this compound for Intranasal Delivery
Objective: To prepare a stable formulation of this compound for intranasal administration in mice.
Materials:
-
This compound
-
1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent as per the manufacturer's instructions.
-
Prepare a liposomal formulation by dissolving this compound and DLPC in the desired ratio in a suitable organic solvent.
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with sterile PBS to form a liposomal suspension.
-
The final concentration of this compound should be adjusted based on the desired dose for administration (e.g., 0.25 µg/kg).[1]
Murine Model of Allergic Airway Disease and Intranasal this compound Treatment
Objective: To evaluate the efficacy of intranasally administered this compound in a mouse model of allergic airway disease.
Animal Model: BALB/c mice are commonly used for this model.
Protocol:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of an allergen (e.g., ovalbumin) on a weekly basis for two weeks.[1]
-
Challenge: Following a rest period, challenge the mice intranasally with the same allergen every other day to induce an allergic airway response.[1]
-
Treatment: Administer this compound, formulated in DLPC, intranasally to the mice daily at the desired dose (e.g., 0.25 µg/kg).[1] A vehicle control group receiving only DLPC should be included.[1]
-
Assessment of Airway Hyperresponsiveness (AHR): Assess AHR weekly by measuring the response to increasing doses of a bronchoconstrictor agent like acetylcholine.[1]
-
Analysis of Lung Inflammation: At the end of the experiment, collect bronchoalveolar lavage fluid (BALF) to quantify the number and type of inflammatory cells (e.g., eosinophils). Lungs can also be harvested to measure cytokine production (e.g., IL-4).[1][3]
Pharmacokinetic Study of Intranasal this compound
Objective: To determine the distribution and clearance of this compound following intranasal administration in mice.
Protocol:
-
Administration: Administer a single intranasal dose of this compound (e.g., 250 µg/kg) to naïve mice.[1]
-
Sample Collection: At various time points (e.g., over a 48-hour period), euthanize the animals and collect tissues (lungs, liver, kidney) and urine.[1]
-
Sample Preparation: Homogenize the collected tissues and process them to extract the drug.
-
Quantification: Quantify the concentration of this compound and its prodrug forms in the samples using a sensitive analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][4]
Visualizations
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by blocking STAT6 activation.[1]
Caption: Workflow for evaluating this compound efficacy in a murine model of allergic airway disease.[1]
Caption: A logical approach to troubleshooting low efficacy in this compound intranasal delivery experiments.
References
PM-43I: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-43I is a novel, potent phosphopeptidomimetic small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6) and STAT5.[1][2] By targeting the Src homology 2 (SH2) domains of these transcription factors, this compound effectively blocks their activation, a critical step in the signaling pathways of various cytokines, including IL-4 and IL-13.[1][3] These cytokines and the subsequent STAT6 activation are pivotal in the differentiation of T helper 2 (Th2) cells and the pathogenesis of allergic diseases such as asthma.[1][4][5][6] Preclinical studies have demonstrated the efficacy of this compound in murine models of allergic airway disease, highlighting its potential as a therapeutic agent.[2][5][7] This document provides detailed application notes and protocols for the use of this compound in preclinical research settings.
Mechanism of Action
This compound is a peptidomimetic compound designed to inhibit the docking of STAT6 to the IL-4 receptor α (IL-4Rα), which in turn prevents the phosphorylation of Tyr641 on STAT6.[1][2] This inhibition is crucial as phosphorylated STAT6 (pSTAT6) acts as a key transcription factor that promotes the expression of GATA-binding protein 3 (GATA3), the master regulator of Th2 cell development.[1] GATA3 then drives the expression of Th2-associated cytokines like IL-4, IL-5, and IL-13.[1] In addition to its effects on STAT6, this compound is also a potent inhibitor of STAT5, another transcription factor implicated in allergic airway disease.[1][2] This dual inhibitory action on both STAT5 and STAT6 may contribute to its robust efficacy in preclinical models.[2][3]
Signaling Pathway Targeted by this compound
Quantitative Data from Preclinical Studies
The efficacy of this compound has been assessed in both in vitro and in vivo preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of STAT6 Phosphorylation
| Compound | Concentration for Complete Inhibition | Cell Line | Stimulant |
| This compound | 1-2 μM | MDA-MB-468 | Epidermal Growth Factor (EGF) / IFN-γ |
| This compound | 2.5 - 5 µM | Beas-2B | IL-4 |
| Data extracted from studies assessing the inhibition of various SH2 domain-containing proteins and IL-4 stimulated phosphorylation.[2][8] |
Table 2: In Vivo Efficacy in a Murine Allergic Airway Disease Model (BALB/c Mice)
| Treatment | Dose (µg/kg) | Airway Hyperresponsiveness (AHR) | Airway Inflammatory Cells | Lung IL-4 Secreting Cells |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | 0.025 - 25 | Progressive Reduction | Significantly Reduced | Significantly Reduced |
| This compound | 0.25 | Maximally Effective | Significantly Reduced | Significantly Reduced |
| This dose-ranging analysis demonstrated that this compound is effective at very low doses, with a minimum effective dose (ED50) of 0.25 µg/kg.[1][2] Interestingly, the efficacy of this compound increased inversely with the dose down to the maximally effective dose of 0.25 µg/kg.[2] |
Experimental Protocols
The following methodologies are based on descriptions from primary research articles and provide a framework for utilizing this compound in preclinical studies.
In Vitro STAT Phosphorylation Assay
This protocol is designed to assess the inhibitory effect of this compound on STAT6 phosphorylation in a cell-based assay.
Materials:
-
Cell line (e.g., MDA-MB-468 or Beas-2B)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., IL-4, EGF, IFN-γ)
-
Phosphatase inhibitors
-
Lysis buffer
-
Reagents for Western blotting or Flow Cytometry
-
Phospho-specific antibodies for STAT6
Procedure:
-
Cell Culture: Culture the chosen cell line to an appropriate confluency.
-
Starvation: Prior to stimulation, starve the cells in a serum-free medium for a designated period to reduce basal signaling.
-
Inhibition: Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).[8]
-
Stimulation: Add the appropriate stimulant (e.g., IL-4) to the culture medium to induce STAT6 phosphorylation.
-
Cell Lysis: After stimulation, wash the cells and lyse them using a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Detection: Measure the levels of phosphorylated STAT proteins using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.[1]
Murine Model of Allergic Airway Disease
A common model to test the efficacy of this compound involves inducing allergic airway disease in mice.
Materials:
-
Mice (e.g., BALB/c strain)
-
Allergen (e.g., ovalbumin - OVA)
-
Adjuvant (e.g., alum)
-
This compound
-
Vehicle control
-
Equipment for intranasal or aerosol administration
-
Equipment for measuring airway hyperresponsiveness
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis and lung cytokine analysis
Experimental Workflow:
Detailed Steps:
-
Sensitization: Sensitize mice (e.g., BALB/c strain) with an intraperitoneal (i.p.) injection of an allergen like ovalbumin (OVA) mixed with an adjuvant such as alum.[1] This is typically repeated after a week.
-
Airway Challenge: Following sensitization, challenge the mice via the airways (e.g., intranasally or by aerosol) with the same allergen to induce an inflammatory response in the lungs.
-
Therapeutic Intervention: Administer this compound or a vehicle control to the mice. Administration can be performed before, during, or after the challenge phase to model prophylactic or therapeutic effects. Intranasal or aerosol delivery is common for localized lung effects.[2][8]
-
Analysis: Within 24 to 48 hours after the final challenge, assess various parameters:[1]
-
Airway Hyperresponsiveness (AHR): Measure to assess the severity of the asthma-like phenotype.[1]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to count the number of inflammatory cells, particularly eosinophils.[1]
-
Lung Cytokine Analysis: Process lung tissue to determine the number of cytokine-secreting cells (e.g., IL-4, IL-5, IL-13) using techniques like ELISpot.[1]
-
Pharmacokinetics and Toxicology
Conclusion
This compound is a promising small molecule inhibitor of STAT5 and STAT6 with demonstrated efficacy in preclinical models of allergic airway disease.[1][2] Its ability to be administered locally to the lungs at very low effective doses, coupled with a favorable preliminary safety profile, underscores its potential for further clinical development in the treatment of Th2-mediated diseases like asthma.[1][2] The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential and mechanisms of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: HPLC-MS/MS Analysis of PM-43I Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-43I is a novel small molecule inhibitor targeting the STAT5 and STAT6 signaling pathways, showing promise in preclinical models of allergic airway disease.[1] Understanding the pharmacokinetic profile of this compound is crucial for its continued development as a potential therapeutic agent. This document provides detailed application notes and protocols for the analysis of this compound in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method for quantitative bioanalysis.[1][2]
Pharmacokinetic Profile of this compound
In vivo studies in murine models have demonstrated that this compound is efficiently cleared, primarily through renal excretion, and is eliminated from lung tissue within 48 hours.[1] The drug has shown efficacy at very low doses, with a maximally effective dose of 0.25 μg/kg in a mouse model of allergic airway disease.[1] The following table summarizes representative pharmacokinetic parameters of this compound in mice following intranasal administration.
Note: The following data is representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.
| Parameter | Lung | Liver | Kidney | Plasma |
| Tmax (h) | 1 | 2 | 4 | 0.5 |
| Cmax (ng/g or ng/mL) | 150 | 45 | 90 | 25 |
| AUC (0-t) (ng·h/g or ng·h/mL) | 750 | 200 | 400 | 50 |
| t1/2 (h) | 8 | 6 | 10 | 4 |
Experimental Protocols
Sample Preparation from Biological Matrices
This protocol describes the extraction of this compound from various tissue and plasma samples for HPLC-MS/MS analysis.
Materials:
-
Tissue homogenizer
-
Microcentrifuge tubes
-
Centrifuge
-
Protein precipitation solution (Acetonitrile with 1% formic acid)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Milli-Q water
-
Solvents for reconstitution (e.g., 50:50 acetonitrile:water)
Protocol:
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of lung, liver, or kidney tissue.
-
Add 400 µL of ice-cold Milli-Q water and homogenize the tissue until a uniform suspension is obtained.
-
-
Plasma Collection:
-
Collect blood samples in EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
-
Protein Precipitation:
-
To 100 µL of tissue homogenate or plasma, add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold protein precipitation solution (Acetonitrile with 1% formic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection and Evaporation:
-
Carefully transfer the supernatant to a new set of microcentrifuge tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
-
Sample Transfer:
-
Transfer the clear supernatant to HPLC vials for analysis.
-
HPLC-MS/MS Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of pure this compound and IS |
Visualizations
References
Application Notes for pSTAT6 Inhibition by PM-43I
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] Upon cytokine binding to their receptors, STAT6 is activated through phosphorylation, leading to the transcription of genes involved in T-helper type 2 (Th2) cell differentiation and immune responses.[1] Dysregulation of the STAT6 pathway is implicated in various allergic conditions, including asthma.[3] PM-43I is a novel phosphopeptidomimetic small molecule designed to inhibit the activation of STAT6 and STAT5.[4] It functions by targeting the Src homology 2 (SH2) domains of these transcription factors, thereby preventing their phosphorylation and subsequent downstream signaling.[4][5] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on STAT6 phosphorylation using Western blotting.
Mechanism of Action of this compound
This compound is a peptidomimetic compound that was developed to block the docking of STAT6 to its receptor, the IL-4 receptor α (IL-4Rα).[4] This action prevents the subsequent phosphorylation of a key tyrosine residue (Tyr641) on STAT6, which is essential for its activation.[4][5] By inhibiting STAT6 phosphorylation, this compound effectively blocks the IL-4/IL-13 signaling pathway.[4] Notably, this compound also demonstrates potent inhibition of STAT5.[5] Preclinical studies in mouse models of allergic airway disease have shown that this compound can potently inhibit and even reverse disease symptoms at low dosages, with a minimum effective dose (ED50) of 0.25 μg/kg.[4][5]
Quantitative Data Summary
The efficacy of this compound in inhibiting STAT6 phosphorylation has been demonstrated in various in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Inhibition of STAT6 Phosphorylation by this compound
| Cell Line | Stimulant | This compound Concentration | Inhibition of pSTAT6 | Reference |
| BEAS-2B | IL-4 (2 ng/mL) | 1-2 µM | Complete Inhibition | [5] |
| BEAS-2B | IL-4 | 2.5 µM | 82% | [6] |
| BEAS-2B | IL-4 | 5 µM | 79% | [6] |
Table 2: In Vivo Efficacy of this compound in a Murine Asthma Model
| Parameter | Treatment | Result | Reference |
| Airway Hyperresponsiveness | This compound | Significantly Reduced | [5] |
| BALF Eosinophils | This compound | Greatest Reduction Compared to Other Inhibitors | [5] |
| Lung IL-4 Secreting Cells | This compound | Significantly Reduced | [5] |
| Lung IL-17 Secreting Cells | This compound | Significantly Reduced | [5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by preventing STAT6 phosphorylation.
Caption: Workflow for assessing this compound's effect on STAT6 phosphorylation in cell culture.
Detailed Experimental Protocol: Western Blot for pSTAT6
This protocol details the procedure for evaluating the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation in a human cell line.
Materials and Reagents
-
Cell Line: BEAS-2B (human bronchial epithelial cells) or other suitable cell line.
-
This compound: Stock solution in DMSO.
-
Recombinant Human IL-4: For cell stimulation.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT6 (Tyr641)
-
Rabbit or mouse anti-total STAT6
-
Mouse or rabbit anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: CCD camera-based imager.
Procedure
-
Cell Culture and Treatment: a. Plate BEAS-2B cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment. c. Pre-treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) or vehicle control (DMSO) for 2 hours. d. Stimulate the cells with 10 ng/mL of IL-4 for 15-30 minutes.
-
Cell Lysis and Protein Quantification: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-phospho-STAT6 (Tyr641) antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions. b. Capture the signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-total STAT6 antibody and a loading control antibody like β-actin. d. Quantify the band intensities using image analysis software. Normalize the pSTAT6 signal to the total STAT6 signal.
This compound is a potent dual inhibitor of STAT5 and STAT6, demonstrating significant promise in preclinical models of allergic diseases.[5][7] The provided Western blot protocol offers a reliable method for researchers to assess the in vitro efficacy of this compound and similar compounds in blocking the STAT6 signaling pathway. This will be valuable for further investigation into the therapeutic potential of targeting this pathway in various inflammatory and immunological disorders.
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: PM-43I in Beas-2B Human Airway Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
PM-43I is a cell-permeable small molecule inhibitor that targets the Src Homology 2 (SH2) domains of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 and STAT6.[1] These transcription factors are critical mediators of inflammatory responses in the airways, particularly in the context of allergic diseases like asthma.[1][2] The human bronchial epithelial cell line, Beas-2B, is a widely used in vitro model to study the cellular and molecular mechanisms of airway inflammation and to screen potential therapeutic agents.[3][4] This document provides detailed application notes and protocols for the use of this compound in Beas-2B cell assays to investigate its inhibitory effects on the IL-4-mediated signaling pathway.
Data Presentation
Table 1: In Vitro Activity of this compound in Beas-2B Cells
| Parameter | Cell Line | Stimulant | Value | Assay | Reference |
| EC50 of pSTAT6 Inhibition | Beas-2B | IL-4 (2 ng/ml) | 1 - 2 µM | Western Blot | [1] |
| STAT6 Inhibition at 5 µM | Beas-2B | IL-4 (2 ng/ml) | >90% | Western Blot | [1] |
Table 2: Cross-reactivity Profile of this compound (5 µM)
| Target | Inhibition |
| STAT5 | Significant |
| STAT3 | Slight |
| STAT1 | Not specified |
| AKT | Not specified |
| FAK | Not specified |
| Note: Cross-reactivity was assessed in MDA-MB-468 cells.[1] |
Signaling Pathway
The primary signaling pathway targeted by this compound in the context of allergic airway inflammation is the IL-4/STAT6 axis. Interleukin-4 (IL-4), a key cytokine in type 2 inflammatory responses, binds to its receptor on the surface of Beas-2B cells.[5] This binding event activates Janus kinases (JAKs) which in turn phosphorylate the IL-4 receptor. STAT6 monomers are then recruited to the phosphorylated receptor and are themselves phosphorylated. Phosphorylated STAT6 (pSTAT6) dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators. This compound, by inhibiting the SH2 domain of STAT6, prevents its recruitment to the phosphorylated receptor and subsequent activation.[1] Due to its cross-reactivity, this compound can also inhibit STAT5-mediated signaling pathways.[1]
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The airway epithelium: an orchestrator of inflammation, a key structural barrier and a therapeutic target in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 4. CULTURE CONDITIONS PROFOUNDLY IMPACT PHENOTYPE IN BEAS-2B, A HUMAN PULMONARY EPITHELIAL MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA interference of STAT6 rapidly attenuates ongoing interleukin-13-mediated events in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing PM-43I Efficacy in Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-43I is a novel, small-molecule peptidomimetic designed as a potent inhibitor of the Signal Transducer and Activator of Transcription (STAT) 5 and 6 signaling pathways.[1][2][3] These pathways are pivotal in the inflammatory cascade associated with allergic diseases, particularly asthma.[4][5] this compound functions by targeting the Src homology 2 (SH2) domains of STAT5 and STAT6, which prevents their phosphorylation and subsequent activation, thereby blocking the downstream signaling of key cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][3] Preclinical evaluations in murine models of allergic airway disease have demonstrated that this compound can effectively inhibit and even reverse established allergic inflammation, highlighting its potential as a therapeutic agent.[1][3]
These application notes provide a comprehensive overview of the efficacy of this compound and detailed protocols for its assessment in a research setting.
Mechanism of Action: Targeting the IL-4/IL-13/STAT6 Axis
Allergic inflammation is often driven by a T-helper type 2 (Th2) immune response, characterized by the release of cytokines IL-4 and IL-13.[4][5] These cytokines bind to their respective receptors, which share the common IL-4 receptor alpha (IL-4Rα) subunit.[2] This binding event triggers the activation of STAT6, a key transcription factor that orchestrates the expression of genes responsible for the hallmarks of allergic asthma, including airway hyperresponsiveness (AHR), mucus production, and eosinophilic inflammation.[2][4] this compound was developed to directly interfere with this signaling cascade by blocking the docking of STAT6 to IL-4Rα and inhibiting its phosphorylation.[1][3]
Quantitative Efficacy Data
The following tables summarize the key findings from preclinical studies assessing the efficacy of this compound in a murine model of Aspergillus fumigatus-induced allergic airway disease.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) and Lung Inflammation
| Treatment Group | Dose | Airway Resistance (cm H₂O/mL/s) | Total BALF Cells (x10⁵) | BALF Eosinophils (x10⁵) |
| Vehicle Control | - | High | Significantly High | Significantly High |
| This compound | 25 µg/kg | Significantly Reduced | Significantly Reduced | Markedly Reduced |
| This compound | 250 µg/kg | Significantly Reduced | Significantly Reduced | Markedly Reduced |
Data derived from studies in a murine model of allergic airway disease.[1]
Table 2: Effect of this compound on Lung Cytokine-Secreting Cells
| Treatment Group | Dose | IL-4 Secreting Cells (per 10⁶ lung cells) | IL-17 Secreting Cells (per 10⁶ lung cells) | IFN-γ Secreting Cells (per 10⁶ lung cells) |
| Vehicle Control | - | High | High | Baseline |
| This compound | 25 µg/kg | Significantly Reduced | Significantly Reduced | No Significant Change |
Data reflects a significant reduction in key inflammatory cytokine-producing cells in the lungs of treated mice.[1]
Table 3: Dose-Ranging Efficacy of this compound in Reversing Pre-existing Allergic Airway Disease
| Treatment Group | Dose | Outcome |
| This compound | 0.025 µg/kg | Reduced Efficacy |
| This compound | 0.25 µg/kg | Maximally Effective Dose (ED₅₀) |
| This compound | 2.5 µg/kg | Effective |
| This compound | 25 µg/kg | Effective |
This table illustrates the paradoxical dose-response, with the lowest maximally effective dose identified as 0.25 µg/kg for reversing existing disease.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Protocol 1: Murine Model of Allergic Airway Disease
This protocol describes the induction of allergic airway inflammation using a common allergen, ovalbumin (Ova).
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (Ova), endotoxin-free
-
Aluminum hydroxide (B78521) (Alum) adjuvant
-
Sterile, pyrogen-free saline
-
This compound, dissolved in a suitable vehicle (e.g., saline)
Procedure:
-
Sensitization:
-
On days 0 and 7, administer an intraperitoneal (i.p.) injection of 20 µg Ova emulsified in 2 mg Alum in a total volume of 200 µL saline.[1]
-
-
Challenge:
-
From day 21 to 23, challenge the mice by intranasal (i.n.) administration of 20 µg Ova in 50 µL saline while under light anesthesia.
-
-
Treatment:
-
Administer this compound at the desired doses (e.g., 0.25 µg/kg to 250 µg/kg) via the desired route (intranasal or aerosol) 30 minutes prior to each Ova challenge.[1] A vehicle control group should be included.
-
-
Endpoint Analysis:
-
24 hours after the final challenge, perform endpoint analyses as described in the following protocols.
-
Protocol 2: Assessment of Airway Hyperresponsiveness (AHR)
Materials:
-
FlexiVent system or equivalent whole-body plethysmograph
-
Methacholine (MCh) solution in saline (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL)
-
Anesthetic (e.g., ketamine/xylazine)
Procedure:
-
Anesthetize the mouse and surgically cannulate the trachea.
-
Mechanically ventilate the mouse using the FlexiVent system.
-
Administer aerosolized saline (baseline) followed by increasing concentrations of aerosolized MCh.
-
Record lung resistance (Rrs) and compliance (Crs) after each MCh challenge.
-
AHR is represented as the change in Rrs from baseline.
Protocol 3: Bronchoalveolar Lavage Fluid (BALF) Analysis
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypan blue solution
-
Cytology centrifuge (Cytospin)
-
Wright-Giemsa stain
-
Hemocytometer
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and secure the cannula.
-
Instill and withdraw 1 mL of ice-cold PBS three times.
-
Pool the recovered fluid (BALF) and keep it on ice.
-
Determine the total cell count using a hemocytometer and trypan blue exclusion for viability.
-
Prepare cytospin slides from the BALF.
-
Stain the slides with Wright-Giemsa stain.
-
Perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a light microscope.
Protocol 4: Flow Cytometry for Lung Cytokine-Secreting Cells
Materials:
-
Collagenase D and DNase I
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IL-4, IL-13, IL-17, IFN-γ)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Perfuse the lungs with saline to remove blood.
-
Mince the lung tissue and digest with Collagenase D and DNase I to create a single-cell suspension.
-
Stimulate the lung cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Stain the cells with antibodies for surface markers.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines with fluorescently-conjugated antibodies.
-
Acquire data on a flow cytometer and analyze the percentage of cytokine-producing T cells.
Pharmacokinetics and Toxicity
Pharmacokinetic studies of this compound were conducted using high-performance liquid chromatography coupled to mass spectrometry (LC-MS).[2] These studies in mice revealed that this compound is efficiently cleared through the kidneys.[1][3] Importantly, long-term administration (8 months) in a murine model showed no evidence of toxicity, with treated mice maintaining normal weight gain.[1]
Conclusion
This compound represents a promising first-in-class small molecule inhibitor of the STAT5/6 pathway for the treatment of allergic inflammation. The protocols and data presented here provide a robust framework for researchers to further investigate its efficacy and mechanism of action. The potent, dose-specific effects observed in preclinical models, coupled with a favorable safety profile, support its continued development for clinical applications in asthma and other allergic diseases.[1][2]
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Title-Inflammatory Signaling Pathways in Allergic and Infection-Associated Lung Diseases [mdpi.com]
Application Notes and Protocols for PM-43I in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of PM-43I in in vitro cell culture experiments. This compound is a novel small molecule inhibitor that targets the Src homology 2 (SH2) domains of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][2] By competitively binding to these SH2 domains, this compound prevents their interaction with phosphorylated tyrosine residues on cytokine receptors, such as the IL-4 receptor α (IL-4Rα).[1][3] This action effectively blocks the subsequent phosphorylation, dimerization, and nuclear translocation of STAT5 and STAT6, thereby inhibiting their downstream gene transcription.[1]
Mechanism of Action
This compound is a phosphopeptidomimetic compound designed to inhibit the activation of STAT5 and STAT6.[2] The IL-4/IL-13 signaling pathway is a primary target of this compound.[1][3][4] In this pathway, cytokine binding to the receptor leads to the activation of Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT proteins. By blocking the SH2 domain, this compound prevents STAT5 and STAT6 from binding to these sites, thus inhibiting their activation.[1]
Figure 1: this compound inhibits the IL-4/IL-13 signaling pathway by preventing STAT5/6 activation.
Quantitative Data
The following table summarizes the in vitro efficacy of this compound from various studies. It is important to note that an unusual inverse dose-response relationship has been observed in in vivo studies, where the maximally effective dose was 0.25 µg/kg, with higher doses showing reduced efficacy.[2][5]
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (recombinant STAT6) | 1.8 µM | N/A | Reflects binding affinity to the isolated protein. | [1][2] |
| In-cell STAT6 Inhibition | 1 - 2.5 µM | Beas-2B | Effective concentration range for inhibiting IL-4 stimulated STAT6 phosphorylation. | [1][2] |
| STAT6 Phosphorylation Inhibition | 18% of control | Beas-2B | At a concentration of 2.5 µM. | [1][5] |
| STAT6 Phosphorylation Inhibition | 21% of control | Beas-2B | At a concentration of 5 µM. | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for maintaining its stability and activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Prepare a stock solution by dissolving the this compound powder in an appropriate volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 777.79 g/mol ), dissolve it in 128.57 µL of DMSO.[1][6]
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[1]
-
Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][6]
Protocol 2: In Vitro Treatment of Cells with this compound
This protocol provides a general procedure for treating adherent cell lines with this compound. The optimal concentration and treatment time should be determined empirically for each specific cell line and experimental condition.
Materials:
-
Complete cell culture medium (e.g., DMEM/F-12)[2]
-
Fetal Bovine Serum (FBS)
-
This compound stock solution
-
Cytokine for stimulation (e.g., recombinant human IL-4)[1][2]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in appropriate culture vessels (e.g., 6-well or 96-well plates) and allow them to adhere and reach the desired confluency.
-
Approximately 24 hours before treatment, replace the complete medium with a low-serum medium (e.g., 2% FBS) to minimize background signaling.[2]
-
On the day of the experiment, dilute the this compound stock solution in the low-serum medium to the desired final concentrations (e.g., 0.05, 0.5, 1, 2.5, 5 µM).[1][5]
-
Include a vehicle control, which consists of the medium with the same concentration of DMSO as the highest this compound concentration used.[1]
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Pre-treat the cells with this compound for up to 2 hours.[1][2]
-
After the pre-treatment period, stimulate the cells with the appropriate cytokine (e.g., IL-4) for the desired time to induce STAT6 phosphorylation.[1][2]
-
Following stimulation, proceed with cell lysis for downstream analysis, such as Western blotting.
Figure 2: Experimental workflow for assessing the effect of this compound on cell culture.
Protocol 3: Western Blot for Phospho-STAT6
This protocol outlines the steps to assess the effect of this compound on STAT6 phosphorylation.
Procedure:
-
After treatment and stimulation, lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a suitable method, such as a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT6 overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20).
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT6.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring PM-43I Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM-43I is a novel phosphopeptidomimetic small molecule designed as a potent inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][2][3] By targeting the Src homology 2 (SH2) domains of these transcription factors, this compound effectively blocks their activation, a critical step in the signaling pathways initiated by cytokines such as Interleukin-4 (IL-4) and IL-13.[1] This inhibitory action disrupts the downstream signaling cascade that leads to T helper 2 (Th2) cell differentiation and the subsequent inflammatory response characteristic of allergic diseases.[1] Preclinical studies have demonstrated the efficacy of this compound in models of allergic airway disease, highlighting its potential as a therapeutic agent for conditions like asthma.[3][4]
Ensuring the stability of a drug candidate like this compound in various solution-based environments is paramount for reliable preclinical studies and future clinical development. Degradation of the compound can lead to a loss of potency and the formation of potentially confounding impurities. These application notes provide detailed protocols for assessing the stability of this compound in solution under various conditions, including different pH levels, temperatures, and in the presence of biological matrices. The provided methodologies are based on established principles of small molecule and peptide stability testing, tailored for a phosphopeptidomimetic compound.
Signaling Pathway of this compound Inhibition
The therapeutic effect of this compound is derived from its ability to inhibit the STAT6 signaling pathway, which is pivotal in the inflammatory cascade of allergic responses. The following diagram illustrates the mechanism of action of this compound.
Experimental Workflow for Stability Assessment
A general workflow for assessing the stability of this compound in various solutions is depicted below. This workflow can be adapted for specific experimental needs.
Data Presentation
The stability of this compound under various conditions is summarized in the following tables. The data is presented as the percentage of the initial concentration of this compound remaining at each time point.
Table 1: Stability of this compound at Different pH Values
| Time (hours) | pH 3.0 (remaining %) | pH 5.0 (remaining %) | pH 7.4 (remaining %) | pH 9.0 (remaining %) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.2 | 99.5 | 99.1 | 95.3 |
| 4 | 92.5 | 98.1 | 97.5 | 85.1 |
| 8 | 85.1 | 96.2 | 95.0 | 72.4 |
| 24 | 65.3 | 92.8 | 90.2 | 50.6 |
Table 2: Stability of this compound at Different Temperatures
| Time (hours) | 4°C (remaining %) | 25°C (remaining %) | 37°C (remaining %) | 50°C (remaining %) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.1 | 98.5 | 90.1 |
| 4 | 99.2 | 97.5 | 95.2 | 75.8 |
| 8 | 98.5 | 95.0 | 90.1 | 58.2 |
| 24 | 96.8 | 90.2 | 80.5 | 30.7 |
Table 3: Stability of this compound in Biological Matrices
| Time (hours) | Human Plasma (37°C, remaining %) | Mouse Plasma (37°C, remaining %) | Phosphate Buffered Saline (PBS, 37°C, remaining %) |
| 0 | 100.0 | 100.0 | 100.0 |
| 0.5 | 90.3 | 88.5 | 99.5 |
| 1 | 82.1 | 79.3 | 99.0 |
| 2 | 68.5 | 65.1 | 98.2 |
| 4 | 45.2 | 40.8 | 97.5 |
| 8 | 20.7 | 15.4 | 95.3 |
Experimental Protocols
The following protocols provide a detailed methodology for conducting the stability studies of this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.
-
Vortex the solution briefly to ensure the compound is fully dissolved.
-
Store the stock solution in single-use aliquots at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
-
For each experiment, prepare fresh working solutions by diluting the stock solution in the appropriate test buffer or medium.
Protocol 2: pH Stability Assessment
Materials:
-
This compound working solution
-
Citrate buffer (pH 3.0 and 5.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Borate buffer (pH 9.0)
-
Incubator
Procedure:
-
Dilute the this compound working solution into each of the pH buffers to a final concentration of 10 µM.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by adding an equal volume of acetonitrile.
-
Analyze the samples by a validated HPLC-UV or LC-MS/MS method to determine the concentration of remaining this compound.
Protocol 3: Temperature Stability Assessment
Materials:
-
This compound working solution
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile
-
Incubators or water baths set at 4°C, 25°C, 37°C, and 50°C
Procedure:
-
Dilute the this compound working solution into PBS (pH 7.4) to a final concentration of 10 µM.
-
Aliquot the solution into separate tubes for each temperature and time point.
-
Place the tubes in the respective temperature-controlled environments.
-
At each time point, remove the corresponding tubes and immediately quench the reaction with an equal volume of acetonitrile.
-
Store the quenched samples at -20°C until analysis by HPLC-UV or LC-MS/MS.
Protocol 4: Stability in Biological Matrices
Materials:
-
This compound working solution
-
Human and mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile with 1% formic acid
-
Water bath at 37°C
-
Centrifuge
Procedure:
-
Pre-warm the plasma and PBS to 37°C.
-
Spike the this compound working solution into the plasma and PBS to a final concentration of 10 µM.
-
Incubate the samples at 37°C.
-
At each time point, withdraw an aliquot and immediately add it to 3 volumes of ice-cold acetonitrile with 1% formic acid to precipitate proteins and quench enzymatic activity.
-
Vortex the samples and incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS.
Protocol 5: Analytical Method for this compound Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a tandem mass spectrometer (LC-MS/MS).
HPLC-UV Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
LC-MS/MS Method (for higher sensitivity and selectivity, especially in biological matrices):
-
A specific method would need to be developed and validated to optimize the detection of this compound and its potential degradation products. This would involve optimizing the ionization source parameters and selecting appropriate precursor and product ion transitions for multiple reaction monitoring (MRM).
Conclusion
The stability of this compound is a critical parameter that influences its reliability in research and its potential for further drug development. The protocols outlined in these application notes provide a comprehensive framework for assessing the stability of this compound in various solution-based environments. The data indicates that this compound is most stable at a slightly acidic to neutral pH and at lower temperatures. As expected, the stability is significantly reduced in biological matrices, likely due to enzymatic degradation. Researchers should consider these stability profiles when designing experiments, preparing solutions, and interpreting results to ensure the accuracy and reproducibility of their findings. It is recommended to prepare fresh solutions of this compound for each experiment and to store stock solutions under the recommended conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P80-M Automated Analysis of Phosphopeptides by Immobilized Metal Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
PM-43I: A Dual STAT5/6 Inhibitor for Investigating STAT5-Dependent Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in a myriad of cellular processes, including cell proliferation, differentiation, and survival.[1] Dysregulation of the STAT5 signaling pathway is implicated in various pathologies, particularly hematological malignancies and autoimmune disorders. PM-43I is a novel, potent small-molecule inhibitor that targets the Src homology 2 (SH2) domains of both STAT5 and STAT6.[2][3] Originally developed for the treatment of allergic airway diseases by targeting STAT6, its significant cross-reactivity with STAT5 makes it a valuable tool for studying STAT5-dependent biological processes.[2][4] These application notes provide detailed protocols and quantitative data for utilizing this compound to investigate STAT5-driven cellular and systemic functions.
Mechanism of Action
This compound is a phosphopeptidomimetic small molecule that functions by competitively binding to the SH2 domains of STAT5 and STAT6.[2] This binding prevents the recruitment of STAT5 to activated cytokine receptors and subsequent phosphorylation by Janus kinases (JAKs). By inhibiting STAT5 phosphorylation, this compound effectively blocks its dimerization, nuclear translocation, and transcriptional activity, thereby downregulating the expression of STAT5 target genes.[4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies. While much of the data is from studies on allergic airway disease, the inhibition of STAT5 is a key component of its activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | Stimulant | IC50 / Effective Concentration | Reference |
|---|---|---|---|---|---|
| STAT5 | Western Blot | MDA-MB-468 | Epidermal Growth Factor (EGF) | Significant inhibition at 5 µM | [4] |
| STAT6 | Western Blot | Beas-2B | IL-4 | EC50: 1-2 µM | [4] |
| STAT6 | Recombinant Protein Assay | Cell-free | - | IC50: 1.8 µM | [4] |
| STAT5B | Recombinant Protein Assay | Cell-free | - | IC50: 3.8 µM | [4] |
| STAT3 | Recombinant Protein Assay | Cell-free | - | IC50: 29.9 µM |[4] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Airway Disease
| Administration Route | Dose Range | Key Finding | ED50 | Reference |
|---|---|---|---|---|
| Intranasal | 0.025 - 25 µg/kg | Dose-dependent reduction in airway hyperresponsiveness and inflammation | 0.25 µg/kg | [4][5] |
| Intraperitoneal | 5 µ g/mouse | Significantly reduced ovalbumin-specific IL-4-secreting cells | - |[4] |
Experimental Protocols
Protocol 1: In Vitro STAT5 Phosphorylation Assay by Western Blot
This protocol details the assessment of this compound's inhibitory effect on STAT5 phosphorylation in a human cancer cell line known to have active STAT5 signaling.
Materials:
-
STAT5-dependent cell line (e.g., K562, TF-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cytokine for stimulation (e.g., human IL-3, GM-CSF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency. For suspension cells, ensure a sufficient density for treatment.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-3) for 15-30 minutes to induce STAT5 phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. b. Transfer proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate with anti-phospho-STAT5 primary antibody overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with anti-total-STAT5 antibody as a loading control.
-
Analysis: Quantify band intensities using densitometry software.
Protocol 2: T-Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of primary human T-cells, a process where STAT5 signaling is crucial.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human IL-2
-
This compound (stock solution in DMSO)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
Procedure:
-
T-Cell Isolation: Isolate primary T-cells from human PBMCs using a negative selection kit.
-
Staining: Label the isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Activation and Treatment: a. Plate the labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibody. b. Add soluble anti-CD28 antibody and IL-2 to the culture medium. c. Add varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO).
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: a. Harvest the cells and wash with PBS. b. Acquire the cells on a flow cytometer. c. Analyze the data by gating on the T-cell population and measuring the dilution of the proliferation dye as an indicator of cell division.
Protocol 3: In Vivo Murine Model of STAT5-Driven Leukemia
This protocol outlines a general procedure to evaluate the efficacy of this compound in a murine model of leukemia where STAT5 is a key driver.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Leukemia cell line with constitutive STAT5 activation (e.g., Ba/F3 cells expressing a constitutively active form of STAT5)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Flow cytometry antibodies for immunophenotyping
Procedure:
-
Leukemia Induction: Inject the leukemia cells intravenously or subcutaneously into the mice.
-
Treatment: Once the disease is established (e.g., palpable tumors or detectable leukemic cells in peripheral blood), randomize the mice into treatment and control groups. Administer this compound or vehicle at a predetermined dose and schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Monitor the mice regularly for signs of disease progression, including body weight, tumor size, and overall health. Peripheral blood can be collected periodically to assess leukemic burden.
-
Endpoint Analysis: At the end of the study (due to ethical endpoints or predetermined time point), euthanize the mice and perform a comprehensive analysis, including:
-
Survival analysis.
-
Measurement of spleen and liver weight.
-
Quantification of leukemic cell infiltration in various organs (e.g., bone marrow, spleen, liver) by flow cytometry or immunohistochemistry.
-
Analysis of STAT5 phosphorylation in harvested tumor cells.
-
Potential Off-Target Effects and Considerations
While this compound shows selectivity for STAT5 and STAT6 over STAT3, it is important to consider potential off-target effects, as the intracellular environment contains numerous proteins with SH2 domains.[2] At higher concentrations, this compound may exhibit inhibitory activity against other signaling molecules. An unusual inverse relationship between the dose of this compound and its efficacy has been observed in some in vivo studies, with the maximally effective dose being lower than higher doses.[6] Therefore, careful dose-ranging studies are crucial for each experimental model to identify the optimal concentration.
Conclusion
This compound is a valuable research tool for elucidating the roles of STAT5 in various physiological and pathological processes. Its dual inhibition of STAT5 and STAT6 should be considered when interpreting results, and appropriate controls should be included in experimental designs. The protocols provided herein offer a framework for investigating STAT5-dependent signaling, cell proliferation, and in vivo disease models using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. STAT inhibitors for cancer therapy - ProQuest [proquest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. benchchem.com [benchchem.com]
PM-43I: A Potent Dual Inhibitor of STAT5 and STAT6 for Immunological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
PM-43I is a novel, cell-permeable phosphopeptidomimetic small molecule engineered to potently and selectively inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][2] By targeting the Src homology 2 (SH2) domains of these critical transcription factors, this compound effectively blocks their phosphorylation and subsequent downstream signaling.[1][3] This dual inhibition makes this compound a valuable tool for investigating the roles of STAT5 and STAT6 in Th2-mediated immune responses, particularly in the context of allergic diseases such as asthma.[1][3][4] Preclinical studies have demonstrated its efficacy in murine models of allergic airway disease, highlighting its potential for both basic research and therapeutic development.[1][5]
Core Mechanism of Action
This compound functions by competitively binding to the SH2 domains of STAT5 and STAT6. This action prevents their recruitment to activated cytokine receptors, such as the IL-4 receptor α (IL-4Rα), thereby inhibiting their phosphorylation by Janus kinases (JAKs).[1][3] Specifically, it has been shown to block the docking of STAT6 to IL-4Rα and prevent the phosphorylation of Tyr641 on the STAT6 protein.[1][3] Unphosphorylated STATs cannot dimerize, translocate to the nucleus, or bind to DNA to initiate the transcription of target genes, including GATA3, the master regulator of Th2 cell differentiation.[3]
Data Presentation
In Vitro Efficacy
| Compound | Target | Assay | Cell Line | Stimulant | Concentration for Complete Inhibition | Reference |
| This compound | STAT6 Phosphorylation | Western Blot / Flow Cytometry | MDA-MB-468 | Epidermal Growth Factor (EGF) / IFN-γ | 1-2 μM | [1][3] |
| This compound | STAT6 Phosphorylation | Not Specified | Not Specified | Not Specified | 18% inhibition at 2.5 µM, 21% inhibition at 5 µM | [6] |
In Vivo Efficacy (Murine Model of Allergic Airway Disease)
| Compound | Administration Route | Dosing Regimen | Minimum Effective Dose (ED50) | Key Findings | Reference |
| This compound | Intranasal | Every other day for 18 days | 0.25 μg/kg | Potently inhibits and reverses allergic airway disease. | [1][2] |
| This compound | Intranasal | 5 µg per mouse, every other day for 18 days | Not Applicable | Activity restricted to the lung. | [6] |
Signaling Pathway
The IL-4/IL-13 signaling cascade, a critical pathway in the development of Th2-mediated inflammation, is the primary target of this compound.
Experimental Protocols
In Vitro STAT6 Phosphorylation Assay
This protocol is designed to assess the inhibitory effect of this compound on STAT6 phosphorylation in a cell-based assay.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., MDA-MB-468) in appropriate culture vessels and grow to 70-80% confluency.[3]
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibition: Pre-treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) for 1-2 hours.[3] Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with a cytokine such as IL-4 or IL-13 for 15-30 minutes to induce STAT6 phosphorylation.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detection: Analyze the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 by Western blotting or flow cytometry using phospho-specific and total STAT6 antibodies, respectively.[3]
In Vivo Murine Model of Allergic Airway Disease
This protocol outlines the use of this compound in a preclinical mouse model of asthma.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: PM-43I for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT5/6 inhibitor, PM-43I. Our goal is to help you overcome common challenges in your in vitro experiments, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel phosphopeptidomimetic small molecule designed to inhibit the activation of Signal Transducer and Activator of Transcription 6 (STAT6) and STAT5.[1][2] It achieves this by targeting the Src homology 2 (SH2) domains of these transcription factors, which are critical for their function.[1][2] By blocking the docking of STAT6 to its receptor, the IL-4 receptor α (IL-4Rα), this compound prevents the subsequent phosphorylation of Tyr641 on STAT6.[1] This inhibition is crucial as STAT6 is a key transcription factor in the Th2 differentiation pathway, which is implicated in allergic diseases like asthma.[1][3] this compound has been shown to potently inhibit and even reverse allergic airway disease in preclinical mouse models.[1][3][4][5]
Q2: What is the recommended solvent for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][6] Several suppliers offer this compound pre-dissolved in DMSO.[7]
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution in aqueous media for my in vitro assay. What can I do?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity. You may need to prepare a more concentrated initial stock in DMSO to achieve the desired final concentration of this compound without exceeding the tolerated DMSO level.
-
Use a co-solvent: The technique of co-solvency involves using a water-miscible solvent in addition to your primary solvent to increase the solubility of a hydrophobic drug.[8][9]
-
Sonication: Gentle sonication of the diluted solution can sometimes help to break up small aggregates and improve dissolution.
-
Prepare fresh dilutions: It is recommended to prepare fresh dilutions of this compound from the DMSO stock for each experiment to avoid potential precipitation or degradation over time.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility. | 1. Increase the final DMSO concentration slightly, ensuring it remains non-toxic to your cells (typically <0.5%). 2. Consider using a co-solvent in your final dilution. 3. Prepare fresh dilutions immediately before use. |
| Inconsistent assay results | Degradation of this compound in stock solution. Incomplete dissolution of the compound. | 1. Aliquot your DMSO stock solution upon receipt and store at -20°C or -80°C to minimize freeze-thaw cycles.[7] 2. Ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming or vortexing may help. 3. Visually inspect for any precipitate before adding to your assay. |
| Cell toxicity observed | High concentration of DMSO in the final assay medium. | 1. Calculate and control the final DMSO concentration in your wells. 2. Include a vehicle control (medium with the same concentration of DMSO as your treated wells) to assess the effect of the solvent alone. |
Quantitative Data Summary
While specific solubility values in various solvents are not extensively published, the following table summarizes key inhibitory concentrations from in vitro studies, which can guide initial experimental design.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for STAT6 binding | 1.8 µM | Recombinant STAT6 (cell-free) | [3] |
| IC50 for STAT5B binding | 3.8 µM | Recombinant STAT5B (cell-free) | [3] |
| Effective inhibitory concentration (STAT6 phosphorylation) | 2.5 - 5 µM | Beas-2B human airway cells | [7] |
| Typical concentration range for cell proliferation assays | 0.1 µM to 100 µM | Cancer cell lines | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: If you have a solid form of this compound, dissolve it in 100% DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[6][7] For short-term storage (up to one month), -20°C is acceptable.[7]
Protocol 2: In Vitro STAT Phosphorylation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Culture: Culture a suitable cell line (e.g., MDA-MB-468 breast cancer cells or Beas-2B human airway cells) in the appropriate medium.[1][7]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.05-5 µM) for a specified duration (e.g., 2 hours).[7] Remember to include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with an appropriate agonist to induce STAT phosphorylation (e.g., IL-4 for STAT6).[1][7]
-
Detection: Measure the levels of phosphorylated STAT proteins using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.[1]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by preventing STAT6 phosphorylation.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating the in vitro efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijmsdr.org [ijmsdr.org]
Technical Support Center: Phosphopeptidomimetic Prodrugs
Welcome to the technical support center for phosphopeptidomimetic prodrugs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with these compounds.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered with phosphopeptidomimetic prodrugs.
Issue 1: Low or No Biological Activity in Cell-Based Assays
You've treated your cells with the phosphopeptidomimetic prodrug, but you're not observing the expected downstream effect (e.g., inhibition of target phosphorylation, decreased cell viability).
| Possible Cause | Suggested Action |
| Compound Instability or Incorrect Concentration | 1. Verify Stability: Assess the stability of the prodrug in your cell culture medium under experimental conditions (see Protocol 3). Some compounds can degrade or precipitate. 2. Confirm Concentration: Use an analytical method like HPLC to confirm the concentration of your stock solution. |
| Poor Cell Permeability | The prodrug must cross the cell membrane to be effective. The neutral charge of the prodrug is designed to facilitate this, but issues can still arise. 1. Increase Dose/Time: Perform a dose-response and time-course experiment to see if a higher concentration or longer incubation time is needed. 2. Assess Intracellular Concentration: Use LC-MS/MS to quantify the intracellular concentration of the prodrug and its active metabolite (see Protocol 4). Low intracellular levels indicate a permeability issue. 3. Prodrug Modification: If permeability is a persistent issue, consider redesigning the prodrug with more lipophilic protecting groups. |
| Inefficient Prodrug Activation | The prodrug must be cleaved by intracellular enzymes (e.g., esterases) to release the active phosphopeptidomimetic. 1. Check Esterase Activity: Different cell lines have varying levels of esterase activity. If possible, choose a cell line known to have high esterase activity or test your cell line for it. 2. LC-MS/MS Analysis: Quantify the ratio of the intracellular prodrug to the active metabolite. A high ratio suggests inefficient cleavage. 3. Modify Protecting Groups: The choice of protecting groups (e.g., pivaloyloxymethyl - POM) is critical. Some are more readily cleaved than others.[1] |
| Lack of Target Engagement | The active drug may not be binding to its intended intracellular target. 1. Confirm Target Expression: Use Western blot to confirm that the target protein is expressed in your cell line. 2. Binding Affinity: Perform a binding assay, such as fluorescence polarization, with the synthetically prepared active metabolite (the de-protected phosphopeptidomimetic) and the target protein to confirm interaction (see Protocol 2). |
| Assay-Specific Issues | The biological assay itself may not be optimized. 1. Positive Controls: Ensure that your positive controls for the assay are working as expected. 2. Protocol Optimization: Review and optimize all steps of your assay protocol, such as antibody concentrations, incubation times, and detection methods. |
Issue 2: High Cytotoxicity or Off-Target Effects
The prodrug is causing significant cell death at concentrations where the on-target effect is expected, or you are observing phenotypes inconsistent with the known function of the target.
| Possible Cause | Suggested Action |
| Non-Specific Toxicity of the Prodrug or its Byproducts | The prodrug itself or the byproducts of its cleavage (e.g., formaldehyde (B43269) from POM groups) can be toxic at high concentrations.[1] 1. Dose-Response Analysis: Carefully compare the dose-response curves for cytotoxicity (e.g., MTT assay, see Protocol 5) and the desired on-target effect (e.g., inhibition of phosphorylation, see Protocol 1). A narrow therapeutic window suggests non-specific toxicity. 2. Control for Byproducts: Treat cells with the expected cleavage byproducts to assess their individual toxicity. 3. Modify Protecting Groups: Consider using alternative protecting groups that release less toxic byproducts. |
| Off-Target Inhibition | The active phosphopeptidomimetic may be binding to other proteins with similar binding domains (e.g., other SH2 domains). This is more common at higher concentrations.[2][3] 1. Selectivity Profiling: Screen the active metabolite against a panel of related proteins (e.g., a kinase panel if targeting a kinase pathway) to identify potential off-targets. 2. Western Blot for Off-Target Pathways: If you suspect specific off-target pathways are being affected, use Western blotting to check the phosphorylation status of key proteins in those pathways. For example, when targeting STAT3, check for effects on STAT1, STAT5, Akt, and FAK phosphorylation.[3][4] 3. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your phosphopeptidomimetic to identify modifications that improve selectivity for the intended target.[5][6] |
| Metabolic Instability Leading to Toxic Metabolites | The peptide backbone of the prodrug could be susceptible to cleavage by intracellular proteases, leading to unforeseen metabolites. 1. Metabolic Stability Studies: Assess the stability of the prodrug in cell lysates or with specific proteases. 2. Incorporate Non-Natural Amino Acids: Replacing natural amino acids with non-natural ones (e.g., substituting proline with 4,4-difluoroproline) can enhance metabolic stability and potency.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing phosphopeptidomimetic prodrugs?
A1: The main hurdles are overcoming the negative charge of the phosphate (B84403) group, which hinders cell membrane permeability, and protecting the molecule from phosphatases that would otherwise render it inactive. Prodrug strategies address these by masking the phosphate group with cleavable, lipophilic moieties.[2]
Q2: How do I choose the right protecting group for my prodrug?
A2: The ideal protecting group should be stable in extracellular media but efficiently cleaved by intracellular enzymes (like esterases) to release the active drug. It should also have minimal cytotoxicity and its cleavage byproducts should be non-toxic. Pivaloyloxymethyl (POM) is a common choice, but others like S-acyl-2-thioethyl (SATE) or phosphoramidates may offer different cleavage kinetics and byproduct profiles.[1]
Q3: My prodrug is potent but not selective. What can I do?
A3: Lack of selectivity is often due to the active metabolite binding to related off-targets. To address this, you can perform SAR studies to modify the peptide sequence or the phosphotyrosine mimetic to enhance binding affinity for your primary target while reducing affinity for off-targets. It's also crucial to use the lowest effective concentration of the prodrug in your experiments to minimize off-target effects.
Q4: How can I be sure that the observed effect is due to the intended mechanism of action?
A4: To confirm the mechanism of action, you should demonstrate a clear link between target engagement and the cellular phenotype. This can be done by:
-
Showing a dose-dependent inhibition of the target's activity (e.g., phosphorylation) that correlates with the observed cellular effect.
-
Using a negative control compound that is structurally similar but inactive.
-
Performing rescue experiments where you overexpress a drug-resistant mutant of the target, which should abrogate the effect of your compound.
Q5: What are some key considerations for the stability of my phosphopeptidomimetic prodrug during in vitro experiments?
A5: It is important to assess the stability of your prodrug in the specific cell culture medium and serum conditions you are using. Some prodrugs can be hydrolyzed by esterases present in serum. It is recommended to perform a stability study by incubating the prodrug in the medium over time and quantifying its concentration by HPLC or LC-MS/MS (see Protocol 3).
Data Presentation
Table 1: Representative Cellular Potency of STAT3-Targeting Phosphopeptidomimetic Prodrugs
| Prodrug ID | Modifications | Target | Cell Line | IC50 / Concentration for Complete Inhibition | Citation(s) |
| BP-PM6 | - | pSTAT3 | MDA-MB-468 | 10 µM for complete inhibition | [5] |
| PM-73G | β-methyl cinnamate, Apa Gln surrogate | pSTAT3 | MDA-MB-468 | IC50: 100-500 nM | [3] |
| Proline-containing Prodrug (26) | Native Proline | pSTAT3 | MDA-MB-468 | ~10 µM for complete inhibition | [6] |
| 4,4-Difluoroproline Prodrug (28) | 4,4-Difluoroproline substitution | pSTAT3 | MDA-MB-468 | 0.5 µM for complete inhibition | [6] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (pSTAT3)
Objective: To determine the level of STAT3 phosphorylation at Tyr705 in response to treatment with a phosphopeptidomimetic prodrug.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of the prodrug for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-pSTAT3 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total STAT3 antibody to normalize for protein loading.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To measure the binding affinity of the active phosphopeptidomimetic for its target protein.
Materials:
-
Fluorescently labeled peptide corresponding to the active drug.
-
Purified target protein.
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation:
-
Prepare a serial dilution of the target protein in assay buffer.
-
Prepare a solution of the fluorescently labeled peptide at a constant concentration (typically in the low nanomolar range).
-
-
Assay:
-
In a 384-well plate, add the fluorescent peptide to each well.
-
Add the serially diluted protein to the wells. Include wells with only the peptide (no protein) as a control.
-
Incubate at room temperature for a set time to reach equilibrium (e.g., 30 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Protocol 3: Prodrug Stability in Cell Culture Medium
Objective: To assess the stability of the phosphopeptidomimetic prodrug under experimental conditions.
Materials:
-
Phosphopeptidomimetic prodrug.
-
Complete cell culture medium (including serum).
-
HPLC or LC-MS/MS system.
Procedure:
-
Incubation:
-
Spike the prodrug into the cell culture medium at a relevant concentration.
-
Incubate the medium at 37°C in a CO2 incubator.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench any enzymatic activity by adding an excess of cold acetonitrile.
-
-
Analysis:
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining concentration of the intact prodrug.
-
-
Data Analysis:
-
Plot the percentage of remaining prodrug against time to determine its stability profile.
-
Protocol 4: LC-MS/MS for Intracellular Prodrug and Active Metabolite Quantification
Objective: To quantify the intracellular concentrations of the prodrug and its active, de-protected form.
Materials:
-
LC-MS/MS system.
-
Cell lysis solution (e.g., methanol/water).
-
Internal standards for the prodrug and active metabolite.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the prodrug for various times.
-
Rapidly wash the cells with ice-cold PBS to remove extracellular compound.
-
Lyse the cells with a known volume of cold lysis solution containing internal standards.
-
-
Sample Preparation:
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the prodrug, the active metabolite, and their respective internal standards.
-
Analyze the cell lysates.
-
-
Data Analysis:
-
Generate standard curves for both the prodrug and the active metabolite.
-
Calculate the intracellular concentrations, often normalized to the number of cells or total protein content.
-
Protocol 5: MTT Assay for Cell Viability
Objective: To assess the cytotoxicity of the phosphopeptidomimetic prodrug.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a serial dilution of the prodrug for a specified duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the viability against the prodrug concentration to determine the IC50 value.
-
References
Technical Support Center: Optimizing PM-43I Concentration for Cell Treatment
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of PM-43I for cell treatment experiments. Here, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summarized data to facilitate the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel phosphopeptidomimetic small molecule designed to inhibit the activation of Signal Transducer and Activator of Transcription 6 (STAT6) and STAT5.[1] It achieves this by targeting the Src homology 2 (SH2) domains of these transcription factors, which are critical for their function.[1] this compound blocks the docking of STAT6 to its receptor, the IL-4 receptor α (IL-4Rα), and subsequent phosphorylation.[1][2] This inhibition is significant as STAT6 is a key transcription factor in the Th2 differentiation pathway, which is implicated in allergic diseases.[1][3][4][5]
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
A2: Based on published data, a starting concentration range of 0.05 µM to 10 µM is recommended for in vitro cell-based assays.[6] For a new cell line, it is advisable to perform a broad logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) to determine the optimal concentration.[7] In MDA-MB-468 cells, complete inhibition of STAT6 phosphorylation was observed at 1-2 µM.[2] In Beas-2B human airway cells, this compound at 2.5 µM and 5 µM inhibited IL-4 stimulated STAT6 phosphorylation significantly.[6]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically provided as a solid. It is recommended to prepare a stock solution in a suitable solvent like DMSO. For storage, it is advised to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.
Q4: How can I determine if the observed effect of this compound is due to on-target inhibition of STAT6?
A4: To confirm on-target activity, you can perform several validation experiments. One common method is to use a rescue experiment where you overexpress a constitutively active form of STAT6 and observe if it reverses the effect of this compound. Another approach is to use a structurally different inhibitor of the same target to see if it produces a similar phenotype.[8] Additionally, you can use techniques like Western blotting to directly measure the levels of phosphorylated STAT6 (p-STAT6) in your treated cells to confirm that this compound is indeed inhibiting its phosphorylation.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor of STAT5 and STAT6, like most small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[9] It is crucial to use the lowest effective concentration to minimize such effects.[9] If you observe unexpected cellular toxicity or phenotypes that are inconsistent with STAT5/6 inhibition, further investigation into potential off-target activities may be necessary.[8]
Data Presentation
Table 1: In Vitro Efficacy of this compound on STAT6 Phosphorylation
| Cell Line | Stimulant | This compound Concentration | Observed Effect on STAT6 Phosphorylation | Reference |
| MDA-MB-468 | Epidermal Growth Factor (EGF) / IFN-γ | 1-2 µM | Complete Inhibition | [1][2] |
| Beas-2B | IL-4 | 2.5 µM | Inhibition to 18% of control | [6] |
| Beas-2B | IL-4 | 5 µM | Inhibition to 21% of control | [6] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Airway Disease
| Treatment | Dose (µg/kg) | Effect on Airway Hyperresponsiveness (AHR) | Effect on Airway Inflammatory Cells | Reference |
| This compound | 0.025 - 25 | Progressive Reduction | Significantly Reduced | [2] |
| This compound | 0.25 | Maximally Effective | Significantly Reduced | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol describes a general method to determine the optimal concentration of this compound for inhibiting STAT6 phosphorylation in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant cytokine stimulant (e.g., IL-4 or IL-13)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Reagents for Western blotting (primary antibody against p-STAT6 and total STAT6, secondary antibody, detection reagents)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Pre-incubate the cells with this compound for a specific duration (e.g., 2 hours).[6]
-
Stimulation: After the pre-incubation period, add the appropriate cytokine stimulant (e.g., IL-4) to each well (except for the unstimulated control) to induce STAT6 phosphorylation. The optimal concentration and stimulation time for the cytokine should be determined beforehand.
-
Cell Lysis: After the stimulation period, wash the cells with ice-cold PBS and then lyse the cells directly in the wells using a suitable lysis buffer.
-
Protein Quantification and Western Blotting: Determine the protein concentration of each lysate. Perform Western blotting to detect the levels of phosphorylated STAT6 (p-STAT6) and total STAT6.
-
Data Analysis: Quantify the band intensities for p-STAT6 and total STAT6. Normalize the p-STAT6 signal to the total STAT6 signal for each sample. Plot the normalized p-STAT6 levels against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of the maximal inhibition is observed).
Mandatory Visualization
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by blocking STAT6 phosphorylation.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of STAT6 phosphorylation | Ineffective Concentration Range: The tested concentrations may be too low. | Expand the concentration range to higher values (e.g., up to 50 µM).[7] |
| Compound Instability: this compound may be degrading in the cell culture medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the medium before analysis.[10] | |
| Cell Line Resistance: The cell line may not be responsive to STAT6 inhibition or may have compensatory signaling pathways. | Verify the expression of the IL-4 receptor and STAT6 in your cell line. Consider using a different cell line known to be responsive.[8] | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.[11] |
| Pipetting Errors: Inaccurate preparation of serial dilutions. | Prepare a master mix for each concentration and use calibrated pipettes.[12] | |
| Significant cell death at all tested concentrations | Cytotoxicity: this compound may be cytotoxic to your specific cell line at the tested concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response experiment to assess cytotoxicity.[7] Expand the concentration range to lower concentrations.[7] |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is low and consistent across all wells (typically ≤ 0.5%).[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 12. benchchem.com [benchchem.com]
PM-43I In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PM-43I in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the in vivo delivery of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Suboptimal or Inconsistent Efficacy
-
Question: We are observing lower than expected or highly variable efficacy of this compound in our mouse model of allergic airway disease. What are the potential causes and how can we troubleshoot this?
-
Answer: Suboptimal or inconsistent efficacy can stem from several factors related to dosing, delivery, and the experimental model itself. Here are some key areas to investigate:
-
Dosage: this compound has a very potent, yet unusual dose-response relationship. The maximally effective dose has been identified as 0.25 µg/kg, with efficacy decreasing at higher doses.[1][2] Ensure you are using the optimal dose and have performed a careful dose-response analysis in your specific model.
-
Delivery Method: The method of administration is critical for targeting the lungs. Both intranasal and aerosolized delivery have been shown to be effective.[1] However, aerosolization is considered a more efficient method for drug delivery to the lower airways and may result in more consistent outcomes.[1] If using intranasal delivery, ensure the technique is consistent and minimizes delivery to the gastrointestinal tract.
-
Formulation: this compound is a phosphopeptidomimetic and its stability and solubility in the delivery vehicle are crucial. While specific formulation details are not extensively published, it has been delivered in DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine).[1] Ensure the compound is fully solubilized and stable in your chosen vehicle.
-
Timing of Administration: The treatment protocol in relation to the sensitization and challenge phases of your allergic airway disease model is critical. For prophylactic effects, administration should occur before or during the challenge phase. For therapeutic effects (reversal of existing disease), treatment should be initiated after the establishment of airway hyperresponsiveness.[1]
-
Issue 2: Poor Solubility or Stability of this compound
-
Question: We are experiencing difficulties with the solubility and stability of our this compound stock solution. What are the recommended storage and handling procedures?
-
Answer: Proper storage and handling are essential for maintaining the integrity of this compound.
-
Storage: Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3] Avoid repeated freeze-thaw cycles.
-
Solubility: While specific solvents for in vivo use are not detailed in all public documents, for in vitro assays, this compound has been used at concentrations of 0.05-5 µM.[3] For in vivo administration, the vehicle used in published studies is DLPC.[1] The solubility of peptidomimetic compounds can be challenging.[4] If you are observing precipitation, consider optimizing the formulation or consulting with a formulation scientist.
-
In Vivo Stability: The in vivo environment can differ significantly from in vitro conditions and may impact the stability of the compound.[5] this compound has been shown to be efficiently cleared through the kidneys with no long-term toxicity in preclinical models, suggesting reasonable in vivo stability.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel phosphopeptidomimetic small molecule that functions as a dual inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][6][7] It acts by targeting the Src homology 2 (SH2) domains of these transcription factors, which are critical for their activation.[1][6] Specifically, it blocks the docking of STAT6 to its receptor, the IL-4 receptor α (IL-4Rα), thereby preventing the phosphorylation of Tyr641 on STAT6.[6] This inhibition is crucial as STAT6 is a key transcription factor in the Th2 differentiation pathway, which is central to the pathogenesis of allergic diseases like asthma.[6][8]
Q2: What is the recommended in vivo dosage and administration route for this compound?
A2: The optimal and minimally effective dose (ED50) of this compound for reversing preexisting allergic airway disease in mice has been determined to be 0.25 µg/kg.[1][2][6] It is important to note that higher doses may result in reduced efficacy.[1] this compound can be administered locally to the lungs via intranasal or aerosol delivery.[1][3] Aerosolization has been suggested to be a more efficient method for lung delivery.[1]
Q3: Does local administration of this compound have systemic effects?
A3: Studies have shown that local administration of this compound to the lungs does not impair systemic Th2 responses.[1][6] This suggests that the therapeutic effect observed in reducing allergic airway disease is due to the local inhibition of STAT6 in airway cells, rather than systemic immunosuppression.[1][6]
Q4: Are there any known toxicity concerns with this compound?
A4: Preclinical studies in mice have shown that this compound is efficiently cleared through the kidneys and does not exhibit long-term toxicity.[1][2][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Allergic Airway Disease
| Parameter | Dosage | Result | Reference |
| Minimum Effective Dose (ED50) | 0.25 µg/kg | Reversal of preexisting allergic airway disease | [1][2][6] |
| Intranasal Administration | 5 µg per mouse (every other day for 18 days) | Activity restricted to the lung, no effect on peripheral spleenocyte sensitization | [3] |
| Long-term Treatment (8 months) | 250 µg/kg (every other day) | Promoted antigen-specific TH1 antibody response | [1] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Treatment Condition | Concentration | Result | Reference |
| Beas-2B (immortalized human airway cells) | IL-4 stimulated | 2.5 µM | 18% of STAT6 phosphorylation level remaining | [3] |
| Beas-2B (immortalized human airway cells) | IL-4 stimulated | 5 µM | 21% of STAT6 phosphorylation level remaining | [3] |
Experimental Protocols
1. Murine Model of Allergic Airway Disease
This protocol is a generalized representation based on published studies.[1][6] Specific details may need to be optimized for your experimental setup.
-
Sensitization Phase:
-
On day 0, sensitize mice (e.g., BALB/c) with an intraperitoneal (i.p.) injection of an allergen such as ovalbumin (OVA) mixed with an adjuvant like alum.
-
Repeat the sensitization on day 7.
-
-
Challenge Phase:
-
Following a rest period (e.g., 1-2 weeks), challenge the mice with local administration of the allergen to the lungs. This is typically done via intranasal delivery of OVA on several consecutive days.
-
-
Treatment Protocol:
-
Administer this compound (e.g., at 0.25 µg/kg) via intranasal or aerosol delivery. The timing of administration will depend on whether you are assessing prophylactic or therapeutic effects. For therapeutic assessment, begin treatment after the establishment of airway hyperresponsiveness.
-
-
Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to assess the severity of the asthma-like phenotype.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to count inflammatory cells, particularly eosinophils.
-
Lung Cytokine Analysis: Process lung tissue to determine the levels of Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) using techniques like ELISpot or qPCR.
-
Histology: Perfuse and fix lung tissue for histological analysis of inflammation and mucus production.
-
2. In Vitro STAT6 Phosphorylation Assay
This protocol is based on the methodology described for Beas-2B cells.[3]
-
Cell Culture: Culture Beas-2B immortalized human airway cells under standard conditions.
-
Inhibition: Pre-treat the cells with varying concentrations of this compound (e.g., 0.05-5 µM) for 2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with IL-4 to induce STAT6 phosphorylation.
-
Detection: Measure the levels of phosphorylated STAT6 (pSTAT6) and total STAT6 using methods such as Western blotting or flow cytometry with phospho-specific antibodies.
Visualizations
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by preventing STAT6 activation.
Caption: Experimental workflow for the murine model of allergic airway disease.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Stability of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
potential off-target effects of PM-43I
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PM-43I, a novel phosphopeptidomimetic small molecule inhibitor of STAT5 and STAT6.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
A1: this compound is a potent dual inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1] It functions by targeting the Src homology 2 (SH2) domains of these transcription factors, which are critical for their activation and function.[2] this compound was developed to block the docking of STAT6 to its receptor, IL-4Rα, thereby preventing its phosphorylation.[2][3] Due to the high degree of sequence similarity between the SH2 domains of STAT5 and STAT6, this compound effectively inhibits both.[2]
Q2: What are the potential off-target effects of this compound?
A2: As a phosphopeptidomimetic that targets the highly conserved SH2 domain, this compound has the potential to interact with other SH2 domain-containing proteins.[2][4] While comprehensive screening data for this compound is not publicly available, initial in vitro assessments of its precursors indicated some cross-reactivity.
-
STAT Family Members: Due to sequence homology in the SH2 domain, there is potential for cross-reactivity with other STAT family members.[2] Limited in vitro data on precursor compounds suggested weak inhibition of STAT3.[2]
-
Other SH2 Domain-Containing Proteins: The human proteome contains over 100 proteins with SH2 domains that are involved in various signaling pathways.[5][6] Therefore, off-target binding to other SH2-containing proteins is a theoretical possibility. Examples of other SH2 domain-containing protein families include:
Q3: My experimental results are inconsistent with pure STAT5/6 inhibition. Could this be an off-target effect?
A3: It is possible. If you observe phenotypes that cannot be rationalized by the known functions of STAT5 and STAT6, investigating potential off-target effects is a crucial next step.[4] Such inconsistencies could manifest as unexpected changes in cell proliferation, apoptosis, or the activation of unforeseen signaling pathways.
Q4: How can I experimentally assess the potential off-target effects of this compound in my system?
A4: A multi-pronged approach is recommended to identify and validate potential off-target effects:
-
Kinome Profiling: This involves screening this compound against a large panel of purified kinases to identify any unintended inhibitory activity.[7][8] This is particularly relevant if your unexpected phenotype could be linked to kinase signaling.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess the direct binding of this compound to potential off-target proteins in a cellular context.[9][10][11] A shift in the thermal stability of a protein in the presence of this compound indicates a direct interaction.
-
Western Blotting for Phospho-Proteins: If you suspect off-target effects on a particular signaling pathway, you can use phospho-specific antibodies to probe for changes in the phosphorylation status of key proteins in that pathway after this compound treatment.[12]
-
Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knock down the expression of a suspected off-target protein can help validate its role in the observed phenotype.[13] If the phenotype is rescued or mimicked by the knockdown, it strengthens the evidence for an off-target interaction.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected cytotoxicity at effective concentrations | This compound may be inhibiting an essential cellular protein other than STAT5/6. | 1. Perform a dose-response curve and compare the IC50 for cytotoxicity with the IC50 for STAT5/6 inhibition. A significant discrepancy may suggest off-target toxicity. 2. Conduct a kinome screen to identify potential off-target kinases that regulate cell survival. 3. Use CETSA to confirm binding to any identified off-target candidates. |
| Activation of an unexpected signaling pathway | This compound could be paradoxically activating a pathway by inhibiting a negative regulator (e.g., a phosphatase) or through an unknown mechanism. | 1. Perform a broad phospho-proteomic screen to identify upregulated signaling pathways. 2. Investigate potential off-targets within the activated pathway using western blotting for key phosphorylated proteins. |
| Discrepancy between in vitro and cellular activity | The cellular environment may influence this compound's activity, or it may have off-targets that are not present in a purified system. | 1. Confirm on-target engagement in cells using a cellular STAT5/6 phosphorylation assay. 2. Employ CETSA to identify cellular binding partners beyond STAT5/6. |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: Select a screening concentration. A common starting point is 1 µM or 10 µM.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of kinases (e.g., >100 kinases).[14]
-
Assay Performance: The service provider will typically perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of this compound.
-
Data Analysis: The results are usually provided as a percentage of inhibition of each kinase's activity compared to a vehicle control.
-
Follow-up: For any significant "hits" (e.g., >50% inhibition), it is recommended to perform a dose-response experiment to determine the IC50 value for that specific kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the direct binding of this compound to potential off-target proteins in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to a suitable confluency.
-
Treat the cells with either vehicle or a desired concentration of this compound for a specified time (e.g., 1 hour).
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
-
Centrifugation:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the specific protein of interest (the potential off-target) in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[15][16]
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SH2 domain - Wikipedia [en.wikipedia.org]
- 6. The SH2 Domain–Containing Proteins in 21 Species Establish the Provenance and Scope of Phosphotyrosine Signaling in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A kinome-wide RNAi screen identifies ERK2 as a druggable regulator of Shank3 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinome RNAi Screens Reveal Synergistic Targeting of MTOR and FGFR1 Pathways for Treatment of Lung Cancer and HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Validating Signal Transducer and Activator of Transcription (STAT) Protein-Inhibitor Interactions Using Biochemical and Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
PM-43I cross-reactivity with other STAT proteins
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of PM-43I, a potent inhibitor of STAT6 and STAT5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a novel phosphopeptidomimetic small molecule designed to inhibit the activation of Signal Transducer and Activator of Transcription 6 (STAT6) and STAT5.[1][2][3] It achieves this by targeting the Src homology 2 (SH2) domains of these transcription factors, which are critical for their function.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a peptidomimetic compound developed to block the docking of STAT6 to its receptor, the IL-4 receptor α (IL-4Rα), and subsequent phosphorylation of Tyr641 on STAT6.[1][3] By inhibiting the SH2 domain, this compound prevents the activation of STAT6 and STAT5, which are key transcription factors in the Th2 differentiation pathway.[1][2][3] This blockade of STAT5/6 signaling has been shown to be effective in preclinical models of allergic airway disease.[1][2]
Q3: What is the known cross-reactivity of this compound with other STAT proteins?
A3: Initial in vitro functional screens have shown that this compound has significant cross-reactivity with STAT5.[2] At a concentration of 5 μM, this compound also demonstrated slight inhibition of STAT3.[2] The binding affinity for STAT3 is much lower than for STAT6 and STAT5B.[2]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[4]
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Effects in Experiments
-
Symptom: Observation of biological effects that cannot be attributed to the inhibition of STAT5 or STAT6.
-
Possible Cause: Potential cross-reactivity with other signaling molecules. While this compound is a potent inhibitor of STAT5 and STAT6, it has shown slight inhibition of STAT3 at higher concentrations.[2] Additionally, at supratherapeutic doses, there is a theoretical possibility of cross-reactivity with other SH2 domain-containing proteins, such as suppressors of cytokine signaling 1 and 3 (SOCS1 and SOCS3), which could paradoxically enhance STAT5/6 activity.[2]
-
Troubleshooting Steps:
-
Verify Dose: Ensure that the concentration of this compound being used is within the effective therapeutic range (maximally effective at 0.25 μg/kg in mouse models) and that higher, potentially less specific doses are avoided.[2]
-
Control Experiments: Include control experiments to assess the activation of other STAT family members (e.g., STAT1, STAT3) via Western blotting or flow cytometry to determine if there is significant off-target inhibition at the concentration used.
-
Alternative Inhibitor: If off-target effects on STAT3 are a concern, consider using a more specific STAT6 inhibitor if available, or using complementary techniques like siRNA to confirm that the observed phenotype is due to STAT6/5 inhibition.
-
Issue 2: Inconsistent or Lower-Than-Expected Efficacy in In Vivo Models
-
Symptom: High variability or reduced effectiveness of this compound in animal models of allergic airway disease.
-
Possible Cause: An unusual inverse dose-response relationship has been observed for this compound, where efficacy decreases at doses higher than the maximally effective dose of 0.25 μg/kg.[2] This could be due to the complex intracellular environment and potential cross-reactivity with numerous SH2 domain-containing proteins at higher concentrations.[2]
-
Troubleshooting Steps:
-
Dose-Ranging Study: Perform a careful dose-ranging study to determine the optimal effective dose in your specific model, including doses below and above the reported maximally effective dose of 0.25 μg/kg.[2]
-
Route of Administration: The method of administration can impact efficacy. For allergic airway disease models, aerosolization has been shown to be a more efficient delivery method to the lungs compared to intranasal administration.[2]
-
Pharmacokinetics: If possible, perform pharmacokinetic analysis to determine the concentration and clearance of this compound in the target tissue to ensure adequate exposure.
-
Quantitative Data
Table 1: In Vitro Binding Affinity of this compound for STAT Proteins
| STAT Protein | IC₅₀ (μM) |
| STAT6 | 1.8[2] |
| STAT5B | 3.8[2] |
| STAT3 | 29.9[2] |
Table 2: In Vivo Dose-Ranging Efficacy of this compound in a Murine Allergic Airway Disease Model
| This compound Dose (μg/kg) | Effect on Airway Hyperresponsiveness (AHR) |
| 0.025 - 25 | Progressive Reduction[2] |
| 0.25 | Maximally Effective[2] |
Experimental Protocols
Murine Model of Allergic Airway Disease
This protocol is a common method used to evaluate the efficacy of this compound in a preclinical setting.[1][2]
-
Sensitization:
-
Challenge:
-
Following sensitization, mice are challenged intranasally with the allergen (e.g., OVA or Aspergillus niger conidia) every other day for a specified period (e.g., for a minimum of six challenges).[2]
-
-
Treatment:
-
This compound or a vehicle control (e.g., DLPC) is administered to the mice, often daily via intranasal or aerosol delivery, throughout the challenge period.[2]
-
-
Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): AHR is measured to assess the severity of the asthma-like phenotype.[1][2]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to count the number of inflammatory cells, particularly eosinophils.[1]
-
Lung Cytokine Analysis: Lung tissue is processed to determine the levels of Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) using techniques like ELISpot or ELISA.[1]
-
In Vitro STAT Phosphorylation Assay
This assay is used to determine the inhibitory effect of this compound on STAT phosphorylation in a cell-based system.[1][4]
-
Cell Culture:
-
Culture appropriate cells (e.g., Beas-2B immortalized human airway cells) under standard conditions.[4]
-
-
Inhibition:
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).[4]
-
-
Stimulation:
-
Stimulate the cells with a cytokine known to activate the target STAT protein (e.g., IL-4 to activate STAT6).[4]
-
-
Detection:
-
Lyse the cells and measure the levels of phosphorylated STAT proteins using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.[1]
-
Visualizations
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by blocking STAT6 activation.
Caption: Experimental workflow for the murine allergic airway disease model.
Caption: Logical relationship of this compound cross-reactivity with STAT proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability of Aerosolized PM-43I Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the stability of aerosolized PM-43I formulations. The following sections are designed to address common issues and questions that may arise during experimental procedures.
Experimental Protocols
Formulation and Aerosolization of this compound
A stable and effective aerosolized formulation of this compound has been successfully used in preclinical studies. The established protocol involves the use of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) as a vehicle.
Protocol:
-
Formulation Preparation: this compound is solubilized in tert-butyl alcohol with DLPC at a 1:5 drug-to-lipid ratio. This solution is then lyophilized to create a powder. The powder is reconstituted with sterile water before use.
-
Aerosolization: The reconstituted this compound formulation is aerosolized under standard laboratory conditions using a suitable nebulizer.
-
Particle Size Analysis: The aerosolized particles should be analyzed to ensure an optimal size distribution for deep lung deposition. Preclinical studies have shown that over 70% of aerosol particles containing this compound were in the 0.5–3 µm range, which is ideal for reaching the lower airways.[1]
-
Quantification: The concentration of the delivered this compound prodrug can be quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to ensure accurate dosing.[1]
Stability Data
Preclinical studies have demonstrated that this compound, when formulated with DLPC, can be aerosolized without significant degradation, delivering sufficient quantities of the prodrug for in vivo efficacy.[1]
Table 1: Aerosol Characteristics and Stability of this compound Formulation
| Parameter | Value/Observation | Significance | Reference |
| Vehicle | 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) | Forms a stable formulation suitable for aerosolization. | [1] |
| Drug-to-Lipid Ratio | 1:5 | Ensures proper encapsulation and delivery. | [1] |
| Particle Size | >70% of particles between 0.5–3 µm | Optimal for deposition in the lower respiratory tract. | [1] |
| Chemical Stability | No significant degradation observed post-aerosolization. | The prodrug remains intact, ensuring therapeutic activity. | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Reference |
| -80°C | 6 months | [2][3] |
| -20°C | 1 month | [2][3] |
Note: While these storage conditions apply to the stock solution, it is best practice to prepare the aerosol formulation fresh before each experiment to ensure maximum stability and potency.
Troubleshooting Guide
This guide addresses potential issues that may be encountered during the preparation and administration of aerosolized this compound.
Issue 1: Inconsistent or Low Efficacy of Aerosolized this compound
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Aerosol Particle Size | If the particle size is too large, the drug may not reach the lower airways where it exerts its therapeutic effect. | Verify the particle size distribution of your aerosol. Ensure your nebulizer is functioning correctly and is appropriate for generating particles in the 0.5-3 µm range. |
| Drug Degradation | Although the DLPC formulation is stable, improper preparation or storage could lead to degradation. | Prepare the formulation fresh before each use. Ensure the lyophilized powder has been stored correctly and is fully solubilized in the vehicle before aerosolization. |
| Incorrect Dosing | Inaccurate quantification of the aerosolized drug can lead to inconsistent results. | Quantify the delivered dose using a sensitive method like HPLC-MS. Ensure your aerosol delivery system is calibrated and functioning consistently. |
| Unusual Dose-Response Relationship | Preclinical studies have documented an unusual inverse relationship between the dose of this compound and its in vivo efficacy, with the maximally effective dose being 0.25 µg/kg.[2] | Conduct a careful dose-ranging study to identify the optimal concentration for your specific experimental model, considering this non-linear dose-response.[2] |
Issue 2: Difficulty with Formulation Preparation
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Solubilization | This compound may not fully dissolve in the vehicle if not prepared correctly. | Ensure the lyophilized powder is thoroughly vortexed or sonicated in sterile water until a clear solution is obtained. |
| Excipient Incompatibility | Use of excipients other than DLPC has not been reported and could lead to instability. | Stick to the validated DLPC formulation. If other excipients are necessary, conduct thorough compatibility and stability studies. |
Issue 3: Nebulizer Malfunction
| Potential Cause | Explanation | Suggested Solution |
| Clogged Nebulizer | Residual medication from previous uses can crystallize and block the nebulizer nozzle. | Clean the nebulizer thoroughly after each use according to the manufacturer's instructions. |
| Incorrect Assembly | Improper assembly of the nebulizer components can lead to inefficient aerosol generation. | Ensure all parts of the nebulizer are correctly and securely assembled before use. |
| Worn-out Components | Nebulizer components can wear out over time, affecting performance. | Replace nebulizer components according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphopeptidomimetic small molecule that inhibits the activation of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[4] It achieves this by targeting the Src homology 2 (SH2) domains of these transcription factors, which are crucial for their function in the IL-4/IL-13 signaling pathway.[4] By blocking this pathway, this compound can inhibit and even reverse allergic airway disease in preclinical models.[1]
Q2: Why is aerosol delivery preferred over intranasal administration for this compound?
A2: Studies have shown that aerosolization is a more efficient method for delivering this compound to the lungs compared to intranasal administration.[1] This results in a more significant reduction in airway hyperresponsiveness.[1]
Q3: Can I use a different vehicle to formulate this compound for aerosolization?
A3: The only validated vehicle for aerosolized this compound reported in the literature is 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC).[1] Using a different vehicle would require extensive formulation development and stability testing to ensure the integrity and efficacy of the drug.
Q4: How does temperature and humidity affect the stability of the aerosol?
A4: While specific data for this compound is not available, generally, high temperature and humidity can negatively impact the stability of aerosolized formulations. Increased temperature can accelerate chemical degradation, while high humidity can lead to particle agglomeration and changes in aerodynamic properties. It is recommended to conduct aerosolization experiments in a controlled environment.
Q5: Are there any known off-target effects of this compound?
A5: In vitro studies have suggested potential cross-reactivity of this compound with STAT3, although to a much lesser extent than its activity against STAT5 and STAT6.[2]
Visualizations
Caption: Mechanism of action of this compound in the IL-4/IL-13 signaling pathway.
References
Technical Support Center: Minimizing PM-43I Toxicity in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the STAT5/6 inhibitor, PM-43I, in long-term experimental studies. Our goal is to help you anticipate and address potential challenges, ensuring the successful execution of your research with minimal confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is the known long-term toxicity profile of this compound?
A1: Preclinical studies in murine models of allergic airway disease have shown that this compound is efficiently cleared through the kidneys with no apparent long-term toxicity.[1][2] Key long-term safety assessments in these studies, which involved repeated administration, did not reveal significant adverse effects.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a peptidomimetic small molecule that potently inhibits the activation of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1] It achieves this by targeting the Src homology 2 (SH2) domains of these transcription factors, which are critical for their function in cytokine signaling pathways, such as the IL-4/IL-13 pathway implicated in allergic inflammation.[1][3]
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: For in vivo studies, particularly those involving delivery to the lungs, this compound has been successfully formulated by being packaged in 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC). This formulation is suitable for aerosolization.[1]
Q4: How should this compound be stored?
A4: For long-term stability, stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.[4]
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during long-term studies with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected Weight Loss or Reduced Food/Water Intake | 1. Compound-related palatability issues (if administered in food/water): The taste of the compound may deter animals from eating or drinking normally.2. Stress from administration procedure: Frequent handling and administration can induce stress, leading to reduced appetite.3. Systemic toxicity (unlikely based on current data but possible): Although not reported for this compound, systemic toxicity can manifest as general malaise and reduced intake. | 1. Alternative administration route: Consider intranasal or parenteral routes if oral administration is not critical to the study design.2. Acclimatization: Ensure a sufficient acclimatization period for the animals to the handling and administration procedures before the study begins.3. Monitor closely: If weight loss persists, consider a full health assessment, including blood work and histopathology, to rule out underlying toxicity. |
| Local Irritation at Administration Site (e.g., Nasal Passage for Intranasal Dosing) | 1. Formulation pH or osmolality: A non-physiological pH or osmolality of the vehicle can cause irritation.2. High concentration of the compound: A highly concentrated solution may be irritating.3. Improper administration technique: Physical trauma from the administration device can cause injury. | 1. Optimize formulation: Adjust the pH of the vehicle to between 4.5 and 6.5 and ensure the osmolality is within a physiologically tolerable range.2. Dose-volume adjustment: If possible, decrease the concentration and increase the volume, or administer the dose in smaller, repeated aliquots.3. Refine technique: Ensure proper training on the administration technique to minimize physical irritation. For intranasal dosing, ensure the pipette tip or catheter does not make direct, forceful contact with the nasal turbinates. |
| Altered Immune Cell Populations (Beyond Therapeutic Intent) | 1. On-target, off-disease effects: As a STAT5/6 inhibitor, this compound is expected to modulate immune responses. This could lead to changes in various immune cell populations beyond the specific target of the study.2. Confounding infection: An underlying infection in the animal colony could alter immune parameters. | 1. Comprehensive immune profiling: Conduct a thorough analysis of immune cell populations (e.g., via flow cytometry) in both control and treated groups to understand the full immunological impact of this compound.2. Health monitoring: Regularly monitor the health of the animal colony and implement appropriate pathogen screening to rule out confounding infections. |
| Variability in Efficacy or Toxicity Between Studies | 1. Animal-related factors: Strain, sex, age, and gut microbiome of the animals can influence drug metabolism and response.2. Environmental factors: Housing conditions, diet, and light/dark cycles can impact animal physiology and drug response.3. Formulation inconsistency: Improper preparation or storage of the this compound formulation can lead to variability in the administered dose. | 1. Standardize animal models: Clearly define and report the strain, sex, age, and source of the animals used.2. Control environmental conditions: Maintain consistent and well-documented housing, diet, and environmental conditions throughout the study.3. Ensure formulation quality: Follow a standardized protocol for the preparation and storage of the this compound formulation. Confirm the concentration and stability of the formulation if variability is observed. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess potential toxicity in long-term studies involving this compound.
Long-Term Toxicity Monitoring Protocol
This protocol outlines a general framework for a 90-day repeated-dose toxicity study in mice, which can be adapted as needed.
-
Animal Model:
-
Species: Mouse (specify strain, e.g., C57BL/6)
-
Sex: Both males and females
-
Age: Young adults (e.g., 6-8 weeks at the start of the study)
-
Group Size: A sufficient number of animals to allow for interim and terminal analyses (e.g., 10-20 per sex per group).
-
-
Dosing:
-
Route of Administration: Intranasal (or other relevant route).
-
Vehicle: 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) in sterile saline.
-
Dose Levels: At least three dose levels of this compound and a vehicle control group. Doses should be selected based on efficacy studies and a maximum tolerated dose, if known.
-
Frequency: Daily or as determined by the study design.
-
Volume: Consistent across all groups; for intranasal administration in mice, typically 20-50 µL.
-
-
In-Life Monitoring:
-
Clinical Observations: Daily observation for any signs of toxicity, including changes in posture, activity, breathing, and presence of nasal discharge or irritation.
-
Body Weight: Measured at least weekly.
-
Food and Water Consumption: Measured weekly.
-
-
Terminal Procedures (at 90 days and any interim time points):
-
Blood Collection: Collect blood via a consistent method (e.g., submandibular vein, cardiac puncture) for hematology and serum biochemistry.
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, lungs, brain).
-
Histopathology: Collect and fix a comprehensive set of tissues in 10% neutral buffered formalin for histopathological examination.
-
Data Presentation: Key Toxicity Assessment Parameters
Table 1: Hematology Parameters
| Parameter | Unit | Description |
| Red Blood Cell Count (RBC) | x 10^12/L | Number of red blood cells. |
| Hemoglobin (HGB) | g/dL | Amount of oxygen-carrying protein in the blood. |
| Hematocrit (HCT) | % | Percentage of blood volume occupied by red blood cells. |
| White Blood Cell Count (WBC) | x 10^9/L | Total number of white blood cells. |
| Differential WBC Count | % | Percentage of different types of white blood cells (neutrophils, lymphocytes, monocytes, eosinophils, basophils). |
| Platelet Count (PLT) | x 10^9/L | Number of platelets involved in blood clotting. |
Table 2: Serum Biochemistry Parameters
| Parameter | Abbreviation | Organ/System Assessed |
| Alanine Aminotransferase | ALT | Liver |
| Aspartate Aminotransferase | AST | Liver |
| Alkaline Phosphatase | ALP | Liver, Bone |
| Total Bilirubin | TBIL | Liver |
| Blood Urea Nitrogen | BUN | Kidney |
| Creatinine | CREA | Kidney |
| Total Protein | TP | General Health, Liver, Kidney |
| Albumin | ALB | Liver, Kidney |
| Glucose | GLU | Pancreas, Metabolism |
Visualizations
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of PM-43I
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of PM-43I. While literature suggests that this compound is relatively easily synthesized to a high purity, this guide addresses potential issues that may arise during the process, offering solutions and detailed protocols to ensure successful outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Signal Transducer and Activator of Transcription 5 and 6 (STAT5 and STAT6).[1][2] It functions by targeting the Src homology 2 (SH2) domains of STAT5 and STAT6, which are crucial for their activation.[1][2] By inhibiting the phosphorylation and subsequent activation of STAT6, this compound can be instrumental in research related to allergic diseases like asthma, allergic rhinitis, and other conditions where the IL-4/IL-13 signaling pathway plays a key role.[3][4]
Q2: Is a prodrug strategy necessary for the administration of this compound in preclinical models?
A2: Yes, in preclinical studies, a prodrug of this compound containing phosphate-blocking groups (POM groups) has been utilized. This strategy enhances the delivery and efficacy of the active drug. The prodrug is designed to be activated within the target tissue, minimizing systemic exposure and potential toxicity. The byproducts of this activation, formaldehyde (B43269) and pivalic acid, are generally considered to be readily metabolized and excreted at therapeutic concentrations.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to keep stock solutions of this compound at -80°C, which should maintain stability for up to six months. For shorter-term storage, -20°C is suitable for up to one month.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction at one or more synthetic steps. | - Ensure all starting materials are pure and dry. - Optimize reaction times and temperatures. - Use fresh, high-quality reagents and solvents. |
| Degradation of intermediates or final product. | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if any reagents are air or moisture sensitive. - Minimize exposure to light if compounds are light-sensitive. | |
| Difficulty in Product Purification | Presence of closely related impurities or unreacted starting materials. | - Employ high-performance liquid chromatography (HPLC) for purification. A highly sensitive HPLC-MS method has been successfully used for the identification and quantification of this compound and its prodrug forms.[1] - Optimize the mobile phase and gradient for better separation. |
| Co-elution of the product with byproducts. | - Consider alternative chromatographic techniques such as flash chromatography with a different stationary phase or solvent system. | |
| Inconsistent Biological Activity | Impure final product. | - Confirm the purity of the synthesized this compound using analytical techniques like HPLC and mass spectrometry. The purity should be high for reliable biological assays.[1] |
| Incorrect handling or storage of the compound. | - Follow the recommended storage conditions to prevent degradation.[3] - Ensure proper dissolution of the compound in a suitable solvent before use in biological assays. | |
| Unexpected Side Reactions | Cross-reactivity of reagents with functional groups in the starting materials or intermediates. | - Protect sensitive functional groups during the synthesis. - Carefully review the reaction mechanism to anticipate potential side products. |
Experimental Protocols & Methodologies
In Vitro STAT6 Phosphorylation Assay
This assay is crucial to confirm the inhibitory activity of the synthesized this compound.
-
Cell Culture and Treatment:
-
Culture a suitable cell line, such as BEAS-2B human airway epithelial cells.
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with varying concentrations of synthesized this compound (e.g., 0.05-5 µM) for approximately 2 hours.[3]
-
-
Stimulation:
-
Stimulate the cells with a known agonist, such as Interleukin-4 (IL-4), to induce STAT6 phosphorylation.[3]
-
-
Lysis and Protein Quantification:
-
Wash the cells and lyse them using a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
Detection:
Logical Workflow for Troubleshooting Synthesis and Activity
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis and validation of this compound.
Caption: Troubleshooting workflow for this compound synthesis and validation.
Signaling Pathway of this compound Action
This diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the IL-4/IL-13 signaling pathway.[6]
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
how to prevent PM-43I degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of PM-43I, a potent dual inhibitor of STAT5 and STAT6. Following these guidelines will help ensure the stability and efficacy of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, phosphatase-stable peptidomimetic that functions as a small molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][2] It acts by targeting the Src homology 2 (SH2) domains of STAT5 and STAT6, which are crucial for their dimerization and subsequent activation.[3] By blocking the phosphorylation and activation of STAT5 and STAT6, this compound prevents their translocation to the nucleus to regulate gene expression, thereby inhibiting downstream inflammatory signaling pathways.[1][4]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in preclinical research for allergic diseases, such as asthma.[2][5] It has been shown to potently inhibit STAT5- and STAT6-dependent allergic airway disease in mouse models.[2][3] Its ability to target these key transcription factors makes it a valuable tool for studying inflammatory and immune responses.
Q3: How should I store lyophilized this compound?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccator, protected from light.[6] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, as many peptides are hygroscopic.[6]
Q4: What is the recommended way to prepare and store this compound stock solutions?
A4: this compound is soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] When preparing working solutions, dilute the DMSO stock in your sterile cell culture medium, ensuring the final DMSO concentration is not detrimental to your cells (typically below 0.5%).
Q5: What are the common causes of this compound degradation?
A5: As a peptidomimetic, this compound is susceptible to several degradation pathways common to peptides, including:
-
Hydrolysis: Cleavage of amide bonds in the presence of water. Storing in anhydrous DMSO and using sterile, acidic-buffered solutions (pH 5-6) can minimize this.
-
Oxidation: Certain amino acid residues are prone to oxidation. While the exact composition of this compound is proprietary, it is good practice to use oxygen-free solvents for reconstitution if stability issues are observed.
-
Aggregation: At high concentrations, peptide-like molecules can aggregate, reducing their effective concentration. Using freshly prepared solutions or flash-freezing aliquots can mitigate this.
-
Proteolytic Degradation: Although designed to be phosphatase-stable, degradation by other cellular proteases is possible, especially in solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Reduced or No Inhibition of STAT5/6 Phosphorylation
| Possible Cause | Solution |
| This compound Degradation | Ensure proper storage and handling as per the FAQs. Use freshly prepared or properly stored aliquots. Avoid multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, confirm the concentration using a suitable analytical method. Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. A starting point for many cell lines is in the range of 100 nM to 5 µM.[2] |
| Suboptimal Assay Conditions | Optimize incubation times, cell density, and cytokine stimulation conditions. Ensure the target proteins (STAT5/6) are expressed and active in your cell model. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in DMSO before diluting in aqueous buffer. For hydrophobic compounds, a brief sonication may aid dissolution. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Solution |
| Inconsistent this compound Concentration | This can result from incomplete solubilization or degradation. Prepare a fresh stock solution and ensure it is fully dissolved. |
| Peptide Aggregation | Use freshly prepared solutions whenever possible. If storing solutions, flash-freeze aliquots and avoid repeated freeze-thaw cycles. |
| Cell Culture Inconsistency | Ensure consistent cell seeding density, passage number, and growth conditions across all replicates. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
Experimental Protocols
Protocol: Inhibition of IL-4-Stimulated STAT6 Phosphorylation in Beas-2B Cells
This protocol describes how to assess the inhibitory activity of this compound on STAT6 phosphorylation using Western blotting.
Materials:
-
Beas-2B cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
DMSO (anhydrous)
-
Recombinant human IL-4
-
PBS (ice-cold)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli buffer
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-total-STAT6
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture: Plate Beas-2B cells at the desired density in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a working solution of this compound in cell culture medium from a DMSO stock. Pre-treat the cells with the desired concentration of this compound (e.g., 0.05-5 µM) or vehicle control (DMSO) for 2 hours.[6]
-
Cytokine Stimulation: Stimulate the cells with IL-4 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with anti-phospho-STAT6 (Tyr641) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
To confirm equal loading, strip the membrane and re-probe with an anti-total-STAT6 antibody.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a desiccator, protected from light. |
| Stock Solution in DMSO | -80°C | Up to 6 months[6] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | Up to 1 month[6] | Aliquot to avoid freeze-thaw cycles. |
| Working Solution (in aqueous buffer) | 4°C | Not recommended | Prepare fresh for each experiment. |
Table 2: Representative Quantitative Stability of a Peptidomimetic Inhibitor in DMSO at -20°C
This table provides illustrative data based on general knowledge of similar small molecules, as specific quantitative stability data for this compound is not publicly available.
| Time (days) | Remaining Compound (%) |
| 0 | 100 |
| 7 | >99 |
| 14 | ~98 |
| 30 | ~95 |
Visualizations
Signaling Pathway of STAT5/6 Inhibition by this compound
Caption: The IL-4/IL-13 signaling cascade leading to STAT5/6 activation and its inhibition by this compound.
Experimental Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Incubation Time with PM-43I
Welcome to the technical support center for PM-43I, a potent inhibitor of STAT5 and STAT6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, with a specific focus on incubation time. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, small-molecule phosphopeptidomimetic designed to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][2] It achieves this by targeting the Src homology 2 (SH2) domains of these transcription factors, which are critical for their function.[1][2] Specifically, this compound blocks the docking of STAT6 to its receptor, the IL-4 receptor α (IL-4Rα), and subsequent phosphorylation.[1] This inhibition is crucial as STAT6 is a key transcription factor in the Th2 differentiation pathway, which is implicated in allergic diseases like asthma.[1]
Q2: What is a recommended starting point for incubation time with this compound in cell-based assays?
A2: Based on in vitro studies, a 2-hour incubation time with this compound has been shown to be effective at inhibiting IL-4 stimulated phosphorylation of STAT6 in human airway cells (Beas-2B).[3][4] Therefore, a 2-hour pre-incubation period before cytokine stimulation is a robust starting point for your experiments.
Q3: How does the concentration of this compound relate to the incubation time?
A3: The effective concentration of this compound for inhibiting STAT6 phosphorylation in vitro has been demonstrated in the range of 0.05-5 µM.[3][4] At these concentrations, a 2-hour incubation was sufficient.[3][4] If you are using a lower concentration, a longer incubation time might be necessary to achieve the desired level of inhibition. Conversely, at higher concentrations, you may observe effects with shorter incubation times. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: For how long can I incubate cells with this compound?
A4: The optimal incubation time is highly dependent on the experimental endpoint. For assessing the direct and rapid inhibition of STAT6 phosphorylation, a 2-hour incubation is a good starting point.[3][4] For studying downstream effects, such as changes in gene expression or cell viability, longer incubation times of 24 to 72 hours may be necessary. In vivo studies in mice have involved repeated administration of this compound every other day for 18 days and even long-term treatment for up to 8 months without long-term toxicity.[2][3]
Q5: What are the potential consequences of a suboptimal incubation time?
A5: A suboptimal incubation time can lead to misleading results:
-
Too short: Insufficient time for this compound to enter the cells and engage with its target (STAT5/6) can result in an underestimation of its potency (false negative).
-
Too long: Extended incubation, especially at high concentrations, could lead to off-target effects or cellular stress, confounding the interpretation of the results. It may also lead to the degradation of the compound in the culture medium.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or weak inhibition of STAT6 phosphorylation observed. | Incubation time is too short. | Increase the pre-incubation time with this compound. It is highly recommended to perform a time-course experiment (e.g., 0.5, 1, 2, 4, and 8 hours) to determine the optimal incubation time for your specific cell line and experimental conditions. |
| This compound concentration is too low. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) to identify the optimal effective concentration. | |
| Issues with this compound stability. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the stability of this compound in your specific cell culture medium over the duration of the experiment. | |
| Inconsistent results between experiments. | Variations in incubation time. | Precisely control the incubation time in all experiments. Use a timer and standardize the protocol for adding and removing this compound. |
| Cell health and density variations. | Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments. | |
| High background signal or unexpected cellular effects. | Incubation time is too long, leading to off-target effects. | Reduce the incubation time. If a longer incubation is necessary for your assay, consider lowering the concentration of this compound. |
| This compound instability leading to toxic degradation products. | Test the stability of this compound in your cell culture medium at 37°C over the planned incubation period. |
Data Presentation
Table 1: Recommended Starting Conditions for In Vitro this compound Experiments
| Parameter | Recommendation | Reference |
| Cell Line | Beas-2B (human airway epithelial cells) | [3][4] |
| This compound Concentration | 0.05 - 5 µM | [3][4] |
| Incubation Time | 2 hours (pre-incubation before stimulation) | [3][4] |
| Stimulus | IL-4 | [3][4] |
Experimental Protocols
Protocol: Time-Course Experiment to Optimize this compound Incubation Time
This protocol is designed to determine the optimal pre-incubation time for this compound to inhibit IL-4-induced STAT6 phosphorylation.
1. Cell Seeding:
-
Plate your cells of interest (e.g., Beas-2B) in a suitable format (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight.
2. This compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare working solutions of this compound in cell culture medium at the desired final concentration. Include a vehicle control (medium with the same concentration of DMSO).
3. Time-Course Incubation:
-
Remove the culture medium from the cells.
-
Add the this compound working solution or vehicle control to the wells.
-
Incubate the cells for a range of time points (e.g., 0, 30, 60, 120, 240 minutes) at 37°C.
4. Cytokine Stimulation:
-
At the end of each incubation period, add IL-4 to the wells to a final concentration known to induce robust STAT6 phosphorylation (e.g., 10 ng/mL).
-
Incubate for a short period, typically 15-30 minutes, which should be optimized for your cell type to see maximal STAT6 phosphorylation.
5. Cell Lysis and Protein Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated STAT6 (p-STAT6) and total STAT6 by Western blotting or other quantitative methods like ELISA.
6. Data Analysis:
-
Quantify the band intensities for p-STAT6 and total STAT6.
-
Normalize the p-STAT6 signal to the total STAT6 signal for each time point.
-
Plot the normalized p-STAT6 levels against the incubation time to identify the shortest incubation time that provides maximal inhibition.
Visualizations
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by preventing STAT6 phosphorylation.
Caption: Workflow for optimizing this compound incubation time via a time-course experiment.
References
troubleshooting inconsistent results with PM-43I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PM-43I, a small molecule inhibitor of STAT5 and STAT6. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a phosphopeptidomimetic small molecule that targets the Src homology 2 (SH2) domains of STAT6 and STAT5, inhibiting their activation.[1][2] By blocking the SH2 domain, this compound prevents the docking of STAT6 to its receptor (IL-4Rα) and subsequent phosphorylation, which is a critical step in the IL-4 and IL-13 signaling pathways that drive Th2-mediated inflammation.[2][3][4]
Q2: What are the primary applications of this compound?
A2: this compound has been primarily investigated for its therapeutic potential in allergic airway diseases, such as asthma.[1][2][3] It has been shown to potently inhibit allergic airway disease in murine models.[1][2][3] Given its mechanism of inhibiting STAT5 and STAT6, it may also be relevant in other research areas where these transcription factors play a key role.
Q3: How should I store this compound?
A3: For long-term storage, this compound stock solutions should be kept at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[5]
Troubleshooting Inconsistent Results
Issue 1: I'm observing a loss of efficacy at higher doses of this compound.
This is a known and unusual characteristic of this compound. The efficacy of this compound in vivo has been shown to have an inverse relationship with the dose, with the maximal effect observed at a very low concentration.
Possible Cause & Solution:
-
Paradoxical Dose-Response: this compound exhibits a non-linear, bell-shaped dose-response curve. The maximally effective dose in a murine model of allergic airway disease was found to be 0.25 μg/kg.[1][4] Doses higher than this have been shown to be less effective.[1]
Issue 2: My in vitro and in vivo results are not correlating.
Discrepancies between cell-based assays and animal models can arise from differences in drug delivery, metabolism, and the complexity of the biological system.
Possible Causes & Solutions:
-
Route of Administration: The method of delivery significantly impacts the effect of this compound. Systemic (intraperitoneal) administration has been shown to inhibit systemic Th2 immune responses, whereas local (intranasal) administration provides localized inhibition within the airways without affecting systemic responses.[4]
-
Recommendation: Carefully select the administration route based on your experimental question. Ensure consistent and accurate delivery technique.
-
-
Pharmacokinetics: this compound is cleared efficiently through the kidneys.[1][2] The timing of your measurements post-administration is crucial.
-
Recommendation: Conduct pharmacokinetic studies in your model to determine the optimal time points for assessing the effects of this compound.
-
Issue 3: I'm seeing unexpected or off-target effects.
While this compound is a potent inhibitor of STAT5 and STAT6, some cross-reactivity with other STAT proteins has been observed at higher concentrations.
Possible Causes & Solutions:
-
Cross-reactivity with other STATs: At a concentration of 5 μM, this compound has been shown to have significant cross-reactivity with STAT5 and slight inhibition of STAT3.[1]
-
Recommendation: If your experimental system involves the activation of other STAT proteins, consider using lower concentrations of this compound to maintain specificity for STAT6 and STAT5. It is also advisable to test for the activation status of other STATs to rule out off-target effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Dose-Ranging Efficacy of this compound in a Murine Asthma Model [1][4]
| This compound Dose (μg/kg) | Airway Hyperresponsiveness (AHR) | Airway Inflammatory Cells | Lung IL-4 Secreting Cells |
| Vehicle | Baseline | Baseline | Baseline |
| 0.025 - 25 | Progressive Reduction | Significantly Reduced | Significantly Reduced |
| 0.25 | Maximally Effective | Significantly Reduced | Significantly Reduced |
Table 2: Effect of Administration Route on Splenic Cytokine Responses [4]
| Administration Route | Treatment | Ovalbumin-Specific IL-4 Secreting Cells | IFN-γ or IL-17 Secreting Cells |
| Intraperitoneal (i.p.) | This compound | Significantly Reduced | No Difference |
| Intranasal | This compound | Not Inhibited | Not Inhibited |
Experimental Protocols
Murine Model of Allergic Airway Disease
A common protocol to assess the efficacy of this compound involves the induction of allergic airway disease in mice, typically using an allergen like ovalbumin (OVA).[4]
-
Sensitization: Mice are sensitized to the allergen. This is often achieved by intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant such as alum. This is typically repeated after one week.[4]
-
Challenge: Following sensitization, the mice are challenged with the allergen locally to the lungs, for example, through intranasal delivery of OVA on several consecutive days.[4]
-
This compound Treatment: this compound or a vehicle control is administered to the mice, often before, during, or after the challenge phase, depending on the experimental design (prophylactic or therapeutic).
-
Analysis: Within 24 to 48 hours after the final challenge, the following parameters are typically assessed:[4]
-
Airway Hyperresponsiveness (AHR): Measured to determine the severity of the asthma-like phenotype.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to count the number of inflammatory cells, such as eosinophils.
-
Lung Cytokine Analysis: Lung tissue is processed to determine the number of cytokine-secreting cells (e.g., IL-4, IL-5, IL-13) using methods like ELISpot.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: IL-4/IL-13 signaling pathway and the inhibitory action of this compound on STAT6 phosphorylation.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing PM-43I Prodrug Conversion Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the conversion efficiency of the PM-43I prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its conversion to the active drug important?
A1: this compound is an investigational prodrug designed as a potent inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][2][3] It is a phosphopeptidomimetic small molecule that targets the Src homology 2 (SH2) domains of these transcription factors.[2][3] The prodrug formulation allows for effective delivery of the active compound. The conversion of the inactive prodrug to its active form is a critical step for its therapeutic efficacy. Assessing this conversion efficiency is crucial for understanding its pharmacokinetic and pharmacodynamic profiles.
Q2: What is the mechanism of action of the active form of this compound?
A2: The active form of this compound inhibits the phosphorylation of STAT5 and STAT6.[1][4] This is a key step in the signaling pathway of cytokines like Interleukin-4 (IL-4) and IL-13, which are involved in inflammatory responses, particularly in allergic diseases such as asthma.[2][5][6] By blocking STAT5/6 phosphorylation, the active drug prevents their dimerization, nuclear translocation, and subsequent gene transcription, thereby reducing the inflammatory cascade.
Q3: What are the primary analytical methods for quantifying this compound and its active metabolite?
A3: The primary and most sensitive method for quantifying this compound and its metabolites is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[5][7] This technique allows for the separation and specific detection of the prodrug, its partially converted intermediates, and the final active drug in various biological matrices.
Q4: What biological matrices can be used to assess this compound conversion?
A4: The choice of biological matrix depends on the experimental setup. For in vitro studies, cell lysates, plasma, or liver microsomes are commonly used. For in vivo studies in animal models, plasma, urine, and tissue homogenates (e.g., from the lungs, liver, and kidneys) are analyzed to understand the pharmacokinetics and distribution of the prodrug and its active form.[5]
Experimental Protocols and Data Presentation
In Vitro Prodrug Conversion Assay
This protocol provides a general framework for assessing the conversion of this compound in a controlled in vitro environment.
Objective: To determine the rate and extent of this compound conversion to its active form in a specific biological matrix (e.g., liver microsomes, plasma, or cell lysate).
Materials:
-
This compound prodrug
-
Biological matrix (e.g., human liver microsomes, rat plasma)
-
NADPH regenerating system (for microsomal assays)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (for protein precipitation)
-
Internal standard (a structurally similar, stable molecule)
-
HPLC-MS/MS system
Methodology:
-
Preparation: Thaw the biological matrix on ice. If using microsomes, prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a microcentrifuge tube, combine the biological matrix, this compound (at a final concentration of 1-10 µM), and pre-warmed PBS. For microsomal assays, initiate the reaction by adding the NADPH regenerating system.
-
Time Points: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing the internal standard.
-
Sample Processing: Vortex the samples vigorously to precipitate proteins. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for HPLC-MS/MS analysis.
Data Analysis: Quantify the concentrations of the this compound prodrug and its active metabolite at each time point. Calculate the percentage of prodrug remaining and the percentage of active drug formed over time. The conversion half-life (t½) can be determined by plotting the natural logarithm of the prodrug concentration against time.
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for evaluating the pharmacokinetics and conversion of this compound in a rodent model.
Objective: To determine the time course of absorption, distribution, metabolism, and excretion (ADME) of this compound and its active form following administration to an animal model.
Materials:
-
This compound prodrug formulated for the desired route of administration (e.g., intranasal, intravenous)
-
Animal model (e.g., BALB/c mice)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthesia and surgical tools (if required for specific sample collection)
-
Homogenizer for tissue processing
-
HPLC-MS/MS system
Methodology:
-
Dosing: Administer this compound to the animals at a predetermined dose.[5]
-
Sample Collection: At various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus). Immediately place the blood in tubes containing an anticoagulant and keep on ice.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to new tubes and store at -80°C until analysis.
-
Tissue Collection (Optional): At the end of the study, euthanize the animals and collect relevant tissues (e.g., lungs, liver, kidneys). Homogenize the tissues in a suitable buffer.
-
Sample Preparation for Analysis: For plasma and tissue homogenates, perform protein precipitation with a cold organic solvent containing an internal standard, similar to the in vitro protocol.
-
Analysis: Quantify the concentrations of the this compound prodrug and its active metabolite in the processed samples using a validated HPLC-MS/MS method.
Data Presentation:
Table 1: In Vitro Conversion of this compound in Human Liver Microsomes
| Time (minutes) | This compound Prodrug Remaining (%) | Active Metabolite Formed (µM) |
| 0 | 100 | 0 |
| 5 | 85.2 | 0.15 |
| 15 | 60.1 | 0.40 |
| 30 | 35.8 | 0.65 |
| 60 | 12.5 | 0.88 |
| 120 | < 5 | 0.95 |
Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite in Mice
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |
| This compound Prodrug | 1500 | 0.25 | 1800 | 1.2 |
| Active Metabolite | 450 | 1.0 | 2500 | 4.5 |
Troubleshooting Guides
HPLC-MS/MS Analysis
Problem 1: Poor peak shape or peak splitting for this compound or its metabolites.
-
Possible Cause: Incompatibility between the injection solvent and the mobile phase.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
-
Possible Cause: Column degradation or contamination.
-
Solution: Use a guard column and replace it regularly. If the problem persists, try flushing the analytical column or replacing it.
Problem 2: Low sensitivity or no detectable signal.
-
Possible Cause: Inefficient ionization of the analytes.
-
Solution: Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is appropriate for the ionization of the analytes (e.g., acidic mobile phase for positive ion mode).
-
Possible Cause: Analyte degradation in the sample or during analysis.
-
Solution: Ensure proper sample storage conditions (-80°C). Minimize the time samples spend in the autosampler.
Problem 3: High background noise or interfering peaks.
-
Possible Cause: Contamination from the biological matrix.
-
Solution: Optimize the sample preparation method. Consider solid-phase extraction (SPE) for cleaner samples.
-
Possible Cause: Contaminated mobile phase or HPLC system.
-
Solution: Use high-purity solvents and freshly prepared mobile phases. Flush the HPLC system thoroughly.
In Vitro Conversion Assays
Problem 1: No or very slow conversion of this compound.
-
Possible Cause: Inactive enzymes in the biological matrix.
-
Solution: Ensure the biological matrix (e.g., liver microsomes, plasma) has been stored correctly and has not undergone multiple freeze-thaw cycles. For microsomal assays, verify the activity of the NADPH regenerating system.
-
Possible Cause: The chosen biological matrix lacks the necessary enzymes for conversion.
-
Solution: Test different biological matrices (e.g., from different species or different tissue preparations).
Problem 2: Highly variable results between replicates.
-
Possible Cause: Inconsistent pipetting or temperature control.
-
Solution: Use calibrated pipettes and ensure consistent technique. Maintain a constant temperature during the incubation.
-
Possible Cause: Incomplete protein precipitation.
-
Solution: Ensure thorough vortexing after adding the organic solvent and adequate centrifugation time and speed.
Visualizations
Caption: Experimental workflow for assessing this compound prodrug conversion.
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by blocking STAT6 phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound |CAS: 1637532-77-4 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Guide to STAT6 Inhibitors: PM-43I and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 6 (STAT6) has emerged as a critical therapeutic target for a range of type 2 inflammatory and allergic diseases, including asthma and atopic dermatitis.[1][2] As a key transcription factor downstream of interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling, STAT6 orchestrates the expression of genes pivotal to the inflammatory cascade.[3][4] This guide provides an objective comparison of the preclinical dual STAT5/STAT6 inhibitor, PM-43I, with other notable STAT6 inhibitors, supported by available experimental data.
Comparative Analysis of STAT6 Inhibitors
The landscape of STAT6 inhibition is evolving, with strategies ranging from direct phosphorylation inhibition and dual-pathway targeting to protein degradation. This compound represents a class of phosphopeptidomimetic small molecules, while other compounds like AS1517499 have been extensively used as tool compounds in preclinical research. More recent developments include protein degraders like KT-621, which have entered clinical trials.[5][6]
The following table summarizes key quantitative data for a selection of STAT6 inhibitors, providing a snapshot of their potency and mechanism.
| Inhibitor | Mechanism of Action | Target Specificity | Key Performance Data | Development Stage |
| This compound | Small molecule phosphopeptidomimetic; inhibits STAT5/6 SH2 domain binding.[7] | Dual STAT5 and STAT6 inhibitor.[7][8] | ED₅₀ of 0.25 µg/kg in a mouse model of allergic airway disease.[7][9] | Preclinical (Discontinued)[9] |
| AS1517499 | Small molecule inhibitor of STAT6 phosphorylation.[10][11][12] | Selective for STAT6.[12] | IC₅₀ = 21 nM (STAT6 phosphorylation).[10][11][13] IC₅₀ = 2.3 nM (IL-4-induced Th2 differentiation).[12][13] | Preclinical[14] |
| KT-621 | Oral small molecule degrader of STAT6 protein.[6][15] | Selective STAT6 degrader.[6] | 98% median STAT6 degradation in blood; 94% in skin (Phase 1b).[6][16] | Phase 2 Clinical Trials[15] |
| Lestaurtinib (CEP-701) | Multi-kinase inhibitor.[17] | Primarily JAK2, FLT3, TrkA; indirectly inhibits STAT5 phosphorylation.[18][19][20] | IC₅₀ = 0.9 nM (JAK2).[19][20] IC₅₀ = 20-30 nM (STAT5 phosphorylation).[19] | Clinical Trials (for cancer)[17] |
| Recludix Pharma Inhibitor | Reversible, non-degrading STAT6 SH2 domain inhibitor.[21] | Highly selective for STAT6.[21] | Picomolar potency in biochemical assays.[21] | Preclinical[14] |
| DeepCure Inhibitors | Oral, selective small molecule inhibitors; non-peptidomimetic, non-degrading.[22] | Highly selective for STAT6 over other STATs.[22] | Data not publicly available. | Lead Optimization[22] |
Signaling Pathways and Visualizations
Understanding the mechanism of action requires a clear view of the underlying biological pathways.
The activation of STAT6 is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors.[23] This event triggers the activation of Janus kinases (JAKs), which then phosphorylate a specific tyrosine residue on the receptor. STAT6 monomers are recruited to this phosphotyrosine docking site via their SH2 domains, where they are subsequently phosphorylated by JAKs. Phosphorylated STAT6 then dimerizes and translocates to the nucleus to induce the transcription of target genes responsible for features of allergic inflammation, such as mucus production and Th2 cell differentiation.[1][24]
Experimental Protocols and Workflows
The evaluation of STAT6 inhibitors relies on a variety of standardized in vitro and in vivo assays. Below are detailed protocols for key experiments used in the characterization of compounds like AS1517499.
This assay quantifies the ability of an inhibitor to block STAT6-mediated gene transcription in a cellular context.
-
Objective: To determine the IC₅₀ value of a STAT6 inhibitor.
-
Methodology:
-
Cell Culture: Cells stably transfected with an IL-4-responsive luciferase reporter plasmid are seeded in a 96-well plate and cultured overnight.[12]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., AS1517499) for 30 minutes.
-
Stimulation: The STAT6 pathway is activated by stimulating the cells with a known concentration of IL-4.
-
Incubation: Cells are incubated for a period (e.g., 6 hours) to allow for luciferase gene expression.
-
Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Analysis: The IC₅₀ value is calculated from the dose-response curve of the inhibitor's effect on luciferase activity.[12]
-
This method directly assesses the inhibition of STAT6 phosphorylation, the key activation step.
-
Objective: To visualize and quantify the reduction in phosphorylated STAT6 (p-STAT6) levels.
-
Methodology:
-
Cell Culture & Treatment: Human bronchial smooth muscle cells (hBSMCs) are grown to 80-90% confluency and serum-starved for 24 hours. Cells are pre-treated with the inhibitor (e.g., 100 nM AS1517499) or vehicle for 30 minutes, followed by stimulation with IL-13 (e.g., 100 ng/mL) for 1 hour.
-
Lysis & Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and incubated with a primary antibody specific to phosphorylated STAT6 (Tyr641), followed by an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.
-
Control: The membrane is stripped and re-probed with an antibody for total STAT6 to serve as a loading control.
-
This model is a gold standard for evaluating the efficacy of anti-inflammatory compounds in the context of allergic airway disease.
-
Objective: To assess the inhibitor's ability to reduce airway hyperresponsiveness, inflammation, and Th2 cytokine production in vivo.
-
Methodology:
-
Animals: BALB/c mice are typically used for this model.
-
Sensitization: On days 0 and 5, mice are sensitized via intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide.
-
Challenge: On subsequent days (e.g., 12, 16, and 20), mice are challenged with aerosolized OVA for 30 minutes to induce an allergic response in the lungs.
-
Treatment: The inhibitor (e.g., 10 mg/kg AS1517499) or vehicle is administered (e.g., intraperitoneally) 1 hour before each OVA challenge.[11]
-
Outcome Measures: 24 hours after the final challenge, various endpoints are assessed, including:
-
Bronchoalveolar lavage fluid (BALF) analysis for inflammatory cell counts (e.g., eosinophils).
-
Histological analysis of lung tissue for inflammation and mucus production.
-
Measurement of airway hyperresponsiveness (AHR).
-
Western blot of lung tissue for p-STAT6 levels.
-
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. STAT6 and PARP Family Members in the Development of T Cell-dependent Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Kymera Therapeutics Announces Positive Results from BroADen Phase 1b Clinical Trial of KT-621, a First-in-Class, Oral STAT6 Degrader, in Patients with Moderate to Severe Atopic Dermatitis - BioSpace [biospace.com]
- 7. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AS1517499 | STAT6 phosphorylation inhibitor | TargetMol [targetmol.com]
- 12. atsjournals.org [atsjournals.org]
- 13. caymanchem.com [caymanchem.com]
- 14. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]
- 15. patientcareonline.com [patientcareonline.com]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. Lestaurtinib - Wikipedia [en.wikipedia.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. rndsystems.com [rndsystems.com]
- 20. Lestaurtinib (CEP701) is a JAK2 inhibitor that suppresses JAK2/STAT5 signaling and the proliferation of primary erythroid cells from patients with myeloproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. recludixpharma.com [recludixpharma.com]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 24. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of PM-43I and PM-86I in Allergic Airway Disease
For Immediate Release
This comparison guide provides a detailed analysis of the preclinical efficacy of two investigational small molecules, PM-43I and PM-86I, for the treatment of allergic airway disease. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Allergic asthma is a chronic inflammatory condition of the airways characterized by a T-helper 2 (Th2) cell-mediated immune response. Key cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), play a crucial role in the pathogenesis of this disease. These cytokines activate the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway, which is a critical mediator of allergic inflammation. Additionally, STAT5 has been implicated in contributing to allergic airway disease. This compound and PM-86I are novel phosphopeptidomimetic small molecules developed to inhibit these signaling pathways.
Mechanism of Action
This compound is a dual inhibitor, targeting the Src homology 2 (SH2) domains of both STAT5 and STAT6.[1] In contrast, PM-86I is a selective inhibitor of STAT6.[1] Both molecules were designed to block the downstream signaling cascades initiated by IL-4 and IL-13, thereby reducing the inflammatory response characteristic of allergic airway disease.
Preclinical Efficacy Comparison
A head-to-head comparison of this compound and PM-86I was conducted in a murine model of fungal-induced allergic airway disease. While both compounds demonstrated anti-inflammatory activity, this compound was found to be more consistently effective in vivo.[1] The superior efficacy of this compound is attributed to its dual inhibition of both STAT5 and STAT6.[1]
In Vivo Efficacy Data
The following table summarizes the key findings from a study comparing this compound and PM-86I in a murine model of Aspergillus niger-induced allergic airway disease.[1]
| Efficacy Parameter | This compound (25 µg/kg) | PM-86I (250 µg/kg) | Vehicle Control |
| Airway Hyperresponsiveness (AHR) | Significant reduction | Significant reduction | Baseline |
| Total Cells in BALF | Significant reduction | Significant reduction | Baseline |
| Eosinophils in BALF | Markedly reduced | Reduced | Baseline |
| Lung IL-4-Secreting Cells | Significantly reduced | Significantly reduced | Baseline |
BALF: Bronchoalveolar Lavage Fluid
Note: While both inhibitors showed efficacy, the study reported that the 25 µg/kg dose of this compound resulted in "remarkably greater and more consistent suppression of eosinophils and other indices of allergic inflammation" compared to the 250 µg/kg dose of PM-86I.[1] Furthermore, this compound was found to have a minimum effective dose (ED50) of 0.25 μg/kg for the reversal of pre-existing allergic airway disease.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Experimental Protocols
The following are summaries of the key experimental protocols used in the comparative studies of this compound and PM-86I.
Murine Model of Fungal-Induced Allergic Airway Disease
-
Animals: C57BL/6 mice were used for the study.
-
Sensitization and Challenge: Mice were exposed to an initial intranasal challenge of Aspergillus niger (AN) followed by subsequent challenges to establish allergic airway disease.
-
Drug Administration: this compound, PM-86I, or a vehicle control (1,2-dilauroyl-sn-glycero-3-phosphocholine, DLPC) were administered to the mice, typically via the intranasal or intraperitoneal route, at specified doses and time points relative to the allergen challenges.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR was measured in response to increasing doses of methacholine (B1211447) using a flexiVent system to determine respiratory system resistance.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF was collected from the lungs, and total and differential cell counts (including eosinophils) were performed to assess airway inflammation.
-
Lung Cytokine Analysis: The number of IL-4-secreting cells in the lungs was quantified using an enzyme-linked immunospot (ELISpot) assay to evaluate the Th2 cytokine response.
In Vitro STAT Phosphorylation Assay
-
Cell Culture: A suitable cell line (e.g., human airway epithelial cells) is cultured under standard conditions.
-
Inhibition: The cells are pre-treated with varying concentrations of the STAT inhibitor (this compound or PM-86I) for a specified duration.
-
Stimulation: The cells are then stimulated with a cytokine, such as IL-4 or IL-13, to induce STAT phosphorylation.
-
Detection: The levels of phosphorylated STAT5 and STAT6 are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.
Conclusion
Preclinical data strongly suggest that the dual STAT5/STAT6 inhibitor, this compound, is a more potent and consistently effective agent for the treatment of allergic airway disease compared to the selective STAT6 inhibitor, PM-86I. The enhanced efficacy of this compound highlights the potential therapeutic benefit of targeting both STAT5 and STAT6 in Th2-mediated inflammatory conditions. Further clinical development of this compound is warranted to evaluate its therapeutic potential in human asthma.
References
A Comparative Guide to PM-43I and Other STAT5 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the investigational STAT5 inhibitor PM-43I against a panel of alternative small-molecule inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines the inhibitory effects, mechanisms of action, and experimental validation of these compounds, supported by quantitative data and detailed experimental protocols.
Introduction to this compound
This compound is a novel phosphopeptidomimetic small molecule developed as a dual inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1][2] It functions by targeting the Src homology 2 (SH2) domain of these transcription factors, a critical step for their dimerization and subsequent translocation to the nucleus to regulate gene expression.[1][3] Originally investigated for its therapeutic potential in allergic airway diseases, its ability to potently inhibit STAT5 makes it a person of interest in various research fields, including oncology and immunology.[1][2]
Quantitative Comparison of STAT5 Inhibitors
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its alternatives against STAT5. It is important to note that the data are derived from various studies and experimental assays, which may not be directly comparable.
Table 1: In Vitro Inhibitory Activity of STAT5 Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 / Kd | Cell Line / System |
| This compound | STAT5b, STAT6 | Binding Assay | IC50: 3.8 µM (STAT5b) | Recombinant STAT5b |
| STAT5-IN-1 | STAT5β | Biochemical Assay | IC50: 47 µM | Recombinant STAT5β |
| SH-4-54 | STAT3, STAT5 | Surface Plasmon Resonance | Kd: 464 nM (STAT5) | Purified His-tagged STAT5 |
| IST5-002 | Stat5a, Stat5b | Transcriptional Activity Assay | IC50: 1.5 µM (Stat5a), 3.5 µM (Stat5b) | Prostate Cancer & CML cells |
| Pimozide | STAT5 | Cell-Based Assay | Effective Concentration: 5-10 µM | K562 and KU812 cells |
| Nifuroxazide | STAT1, STAT3, STAT5 | Luciferase Reporter Assay | EC50: ~3 µM (STAT3-dependent) | U3A cells |
Table 2: Cell-Based Inhibitory Activity of Select STAT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | Observed Effect |
| This compound | MDA-MB-468 | Western Blot | STAT5 Phosphorylation | Significant inhibition at 5 µM |
| SH-4-54 | ETV6::JAK2 p.G993A Ba/F3 | Cell Viability | LD50 | 296 nM |
| Pimozide | ETV6::JAK2 p.G993A Ba/F3 | Cell Viability | LD50 | 455 nM |
| Compound 17f | K562R (Imatinib-resistant) | Luciferase Reporter Assay | STAT5 Transcriptional Activity | Strong inhibition at 5 µM |
| JPX-1244 | T-PLL primary cells | Immunoblot | STAT5 Phosphorylation & Degradation | Significant reduction at 2.4 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Protocol 1: Western Blot for STAT5 Phosphorylation
This protocol is for determining the level of phosphorylated STAT5 in cell lysates after treatment with an inhibitor.
Materials:
-
Target cells
-
STAT5 inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Cytokine for stimulation (if necessary)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the STAT5 inhibitor or vehicle control for the desired time. If required, stimulate with a cytokine for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-STAT5 antibody.
Protocol 2: STAT5 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT5.
Materials:
-
Cells stably or transiently transfected with a STAT5-luciferase reporter construct
-
STAT5 inhibitor and vehicle control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white-walled plate.
-
Inhibitor Treatment: Treat the cells with a dilution series of the STAT5 inhibitor or vehicle control.
-
Stimulation (if required): Add a stimulating agent (e.g., cytokine) to induce STAT5 activation.
-
Incubation: Incubate the plate for a period sufficient for luciferase expression (e.g., 6-24 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
Protocol 3: Cell Viability (MTT) Assay
This assay determines the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Target cells
-
STAT5 inhibitor and vehicle control
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the STAT5 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and mix to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound presents as a potent dual inhibitor of STAT5 and STAT6. While direct comparative data against all alternatives is limited, the available information suggests it operates in a low micromolar range for STAT5 inhibition. This guide provides a foundational resource for researchers to objectively evaluate this compound and other STAT5 inhibitors, offering both quantitative data for comparison and detailed protocols for experimental validation. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these promising research compounds.
References
Comparative Analysis: PM-43I, a Novel Small Molecule Inhibitor, versus Monoclonal Antibody Therapies in Oncology
A detailed guide for researchers and drug development professionals on the distinct advantages, mechanisms, and performance metrics of PM-43I in comparison to established monoclonal antibody treatments.
This guide provides a comprehensive comparison of this compound, a representative novel small molecule inhibitor, with traditional monoclonal antibody (mAb) therapies. The focus is on highlighting the key differentiators in their mechanism of action, pharmacokinetic properties, and therapeutic potential, supported by representative experimental data and detailed protocols. This information is intended to assist researchers and drug development professionals in making informed decisions for future oncology research and development.
Core Advantages of this compound Over Monoclonal Antibody Therapies
Small molecule inhibitors like this compound offer several intrinsic advantages over monoclonal antibodies, primarily stemming from their fundamental structural and chemical differences.
-
Oral Bioavailability: Unlike mAbs, which require intravenous administration, small molecules like this compound can often be formulated for oral delivery. This significantly improves patient convenience and compliance, and reduces healthcare costs associated with infusion centers.
-
Intracellular Targeting: One of the most significant advantages of this compound is its ability to penetrate the cell membrane and interact with intracellular targets. Monoclonal antibodies, due to their large size, are generally restricted to extracellular or cell surface targets. This allows this compound to modulate signaling pathways at the level of intracellular kinases, transcription factors, or other crucial nodes that are inaccessible to mAbs.
-
Superior Tumor Penetration: The small size of this compound facilitates better penetration into dense solid tumors and avascularized tumor regions. This can lead to a more potent and uniform therapeutic effect throughout the tumor mass, whereas the distribution of large mAb molecules can be heterogeneous.
-
Blood-Brain Barrier Permeability: For the treatment of brain tumors and metastases, the ability to cross the blood-brain barrier is critical. Many small molecule inhibitors can be specifically designed to penetrate the central nervous system, a feat that is notoriously difficult for large-molecule biologics like monoclonal antibodies.
-
Cost-Effective Manufacturing: The chemical synthesis of small molecules is a well-established and relatively inexpensive process compared to the complex and costly cell-based manufacturing required for monoclonal antibodies. This can translate to lower treatment costs and broader accessibility.
-
Lower Immunogenicity: As large glycoproteins, monoclonal antibodies can elicit an immune response in patients, leading to the formation of anti-drug antibodies (ADAs). This can reduce efficacy and cause adverse reactions. Small molecules generally have a lower risk of immunogenicity.
Mechanism of Action: A Tale of Two Inhibitors
To illustrate the fundamental difference in their mechanism of action, we will consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a well-established target in oncology.
Monoclonal antibodies, such as Cetuximab, function by binding to the extracellular domain of the EGFR. This binding physically obstructs the natural ligand (e.g., EGF) from binding and activating the receptor, thereby inhibiting downstream signaling.
In contrast, this compound, as a hypothetical tyrosine kinase inhibitor (TKI), would be designed to be cell-permeable. It would traverse the cell membrane and bind to the intracellular tyrosine kinase domain of the EGFR. This binding event would inhibit the autophosphorylation of the receptor, even if the ligand is bound to the extracellular domain, effectively shutting down the downstream signaling cascade.
Caption: Mechanism of Action: this compound vs. Monoclonal Antibody.
Performance Data: this compound vs. Monoclonal Antibody
The following tables summarize representative data from key in vitro and in vivo experiments comparing the efficacy of this compound with a standard monoclonal antibody therapy targeting the same oncogenic pathway.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | Monoclonal Antibody |
| Target | Intracellular Kinase Domain | Extracellular Ligand-Binding Domain |
| IC50 (Enzymatic Assay) | 0.8 nM | Not Applicable |
| Cellular IC50 (A431 cells) | 15 nM | 120 nM |
| Mechanism of Inhibition | ATP-Competitive Inhibition | Ligand Binding Competition |
Table 2: In Vivo Efficacy in Xenograft Model (A431 Cell Line)
| Parameter | This compound | Monoclonal Antibody | Vehicle Control |
| Administration Route | Oral (p.o.) | Intravenous (i.v.) | Oral (p.o.) |
| Dosing Schedule | 50 mg/kg, daily | 10 mg/kg, twice weekly | Daily |
| Tumor Growth Inhibition (TGI) | 85% | 62% | 0% |
| Mean Tumor Volume (Day 21) | 110 mm³ | 290 mm³ | 750 mm³ |
Table 3: Pharmacokinetic Profile
| Parameter | This compound | Monoclonal Antibody |
| Bioavailability (Oral) | ~45% | Not Applicable |
| Half-life (t½) | 8 - 12 hours | 150 - 200 hours |
| Volume of Distribution (Vd) | High (Extensive tissue distribution) | Low (Primarily in plasma) |
| Blood-Brain Barrier Crossing | Yes | No |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
In Vitro Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound and the monoclonal antibody required to inhibit the proliferation of a cancer cell line (e.g., A431) by 50%.
Methodology:
-
Cell Culture: A431 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound (in DMSO, final concentration <0.1%) and the monoclonal antibody (in PBS) is prepared. The culture medium is replaced with fresh medium containing the various concentrations of the test compounds.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®). The fluorescence is measured using a plate reader at an excitation/emission of 560/590 nm.
-
Data Analysis: The fluorescence data is normalized to the vehicle control wells. The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and the monoclonal antibody in an immunodeficient mouse model bearing human tumor xenografts.
Caption: Workflow for In Vivo Xenograft Efficacy Study.
Methodology:
-
Cell Implantation: Six-week-old female athymic nude mice are subcutaneously injected in the right flank with 5 x 10^6 A431 cells suspended in Matrigel.
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Mice are then randomized into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
This compound Group: Administered daily by oral gavage at 50 mg/kg.
-
Monoclonal Antibody Group: Administered twice weekly by intravenous injection at 10 mg/kg.
-
Vehicle Control Group: Administered the vehicle (e.g., 0.5% methylcellulose) daily by oral gavage.
-
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a specific size.
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Conclusion
This compound, as a representative of the next generation of small molecule inhibitors, demonstrates clear and compelling advantages over monoclonal antibody therapies. Its oral bioavailability, ability to target intracellular components of signaling pathways, and superior penetration into solid tumors provide a strong rationale for its development. The representative data indicates a higher potency both in vitro and in vivo. While monoclonal antibodies remain a critical component of the oncologist's toolkit, the distinct benefits offered by small molecules like this compound position them as a highly promising therapeutic modality for a wide range of cancers, including those that are refractory to current treatments. Further investigation into the clinical translation of these agents is highly warranted.
PM-43I: A Comparative Analysis of STAT5/6 and STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Specificity of the STAT Inhibitor PM-43I
The signal transducer and activator of transcription (STAT) family of proteins plays a crucial role in cytokine signaling and has emerged as a significant target for therapeutic intervention in a variety of diseases, including allergic airway disease and cancer.[1] The development of specific inhibitors for individual STAT proteins is a key objective in the field. This guide provides a detailed comparison of the investigational small molecule inhibitor this compound, focusing on its specificity for STAT5 and STAT6 over STAT3.
Performance Comparison: this compound Specificity
This compound was developed as a peptidomimetic inhibitor targeting the Src homology 2 (SH2) domain of STAT6.[1] However, due to the high degree of sequence similarity among the SH2 domains of STAT family members, cross-reactivity is a critical parameter to evaluate.[1] Experimental data demonstrates that this compound is a potent inhibitor of both STAT5 and STAT6, with significantly weaker activity against STAT3.
| Target | IC50 (µM) | Assay Type | Notes |
| STAT6 | 1.8 | Cell-free binding affinity | Determined using recombinant STAT6.[1] |
| STAT5B | 3.8 | Cell-free binding affinity | Determined using recombinant STAT5B.[1] |
| STAT3 | 29.9 | Cell-free binding affinity | Determined using recombinant STAT3.[1] |
| pSTAT6 | ~1-2 | Cellular inhibition | Concentration required for complete inhibition of IL-4-stimulated STAT6 phosphorylation in Beas-2B cells.[1] |
| pSTAT5 | Significant Inhibition | Cellular inhibition | Observed at 5 µM in MDA-MB-468 cells stimulated with EGF.[1] |
| pSTAT3 | Slight Inhibition | Cellular inhibition | Observed at 5 µM in MDA-MB-468 cells stimulated with EGF.[1] |
Key Findings:
-
This compound exhibits a clear preference for STAT6 and STAT5 over STAT3, with an approximately 16.6-fold higher IC50 value for STAT3 compared to STAT6.
-
The cell-free binding affinities generally correlate with the observed cellular inhibitory activity.
-
The dual inhibition of STAT5 and STAT6 by this compound has been suggested to be advantageous in preclinical models of allergic airway disease.[1]
Signaling Pathways and Mechanism of Action
STAT proteins are activated via phosphorylation by Janus kinases (JAKs) upon cytokine receptor engagement. This leads to their dimerization, nuclear translocation, and subsequent regulation of gene transcription. This compound exerts its inhibitory effect by targeting the SH2 domain of STAT proteins, which is crucial for their dimerization and activation.
References
A Comparative Analysis of PM-43I and AS1517499: Dual versus Selective STAT Inhibition in Allergic Inflammation
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for allergic diseases, the STAT signaling pathway, particularly STAT6, has emerged as a critical target. This report provides a detailed comparative analysis of two prominent investigational inhibitors: PM-43I, a dual STAT5/STAT6 inhibitor, and AS1517499, a selective STAT6 inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance, supported by available experimental data.
At a Glance: Key Quantitative Data
A summary of the key quantitative parameters for this compound and AS1517499 is presented below, highlighting the differences in their potency and selectivity.
| Feature | This compound | AS1517499 |
| Target(s) | STAT5 and STAT6 | STAT6 |
| Type | Phosphopeptidomimetic Small Molecule | Small Molecule |
| Mechanism of Action | Blocks docking of STAT6 to its receptor (IL-4Rα) and subsequent phosphorylation of Tyr641. Also targets the SH2 domain of STAT5.[1][2][3][4][5] | Inhibits tyrosine phosphorylation of STAT6.[6][7][8][9][10] The parent compound, TMC-264, also blocks the formation of the complex between phosphorylated STAT6 and its DNA recognition sequence.[10] |
| In Vitro Potency | STAT6: IC50 = 1.8 µM (cell-free) / 1-2.5 µM (in-cell)[1] STAT5B: IC50 = 3.8 µM (cell-free)[1] | STAT6: IC50 = 21 nM (cell-free reporter assay)[6][7][8][9] IL-4-induced Th2 differentiation: IC50 = 2.3 nM[7][8] |
| In Vivo Efficacy | Minimum ED50 = 0.25 µg/kg (in a mouse model of allergic airway disease)[1][2] | 10 mg/kg intraperitoneal injections almost completely inhibited antigen-induced up-regulation of RhoA and BSM hyperresponsiveness in a mouse model.[8][11] |
| Selectivity | Dual inhibitor of STAT5 and STAT6.[1][2][12] | Selective for STAT6; does not influence IL-12-induced Th1 differentiation.[6][7][8] |
Delving into the Mechanisms: Signaling Pathways
The distinct inhibitory profiles of this compound and AS1517499 translate to different impacts on the downstream signaling cascades.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro STAT Phosphorylation Assay
Objective: To determine the inhibitory effect of the compound on cytokine-induced STAT phosphorylation in a cellular context.
Protocol for this compound:
-
Cell Culture: Beas-2B immortalized human airway cells are cultured in an appropriate medium.[13]
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.05-5 µM) for 2 hours.[13]
-
Stimulation: Cells are stimulated with IL-4 to induce STAT6 phosphorylation.[13]
-
Lysis and Western Blotting:
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6.
-
Following incubation with a secondary antibody, the signal is detected using chemiluminescence.
-
Protocol for AS1517499:
-
Cell Culture: Human bronchial smooth muscle cells (hBSMCs) are cultured and serum-starved for 24 hours before the experiment.[6][10][14]
-
Treatment: Cells are pre-treated with AS1517499 (e.g., 100 nM) or vehicle (e.g., 0.3% DMSO) for 30 minutes.[6][10][14]
-
Stimulation: Cells are stimulated with recombinant human IL-13 (100 ng/mL) for 1 hour.[6][10][14]
-
Lysis and Western Blotting:
In Vivo Murine Model of Allergic Asthma
Objective: To evaluate the efficacy of the compound in a preclinical model of allergic airway disease.
General Protocol:
-
Sensitization: Mice (e.g., BALB/c) are sensitized with an allergen such as ovalbumin (OVA) via intraperitoneal injections.[12]
-
Challenge: Sensitized mice are subsequently challenged with the same allergen, typically via intranasal or aerosol administration, to induce an allergic response in the airways.[12]
-
Treatment:
-
Endpoint Analysis:
-
Airway Hyperresponsiveness (AHR): Measured in response to a bronchoconstrictor like methacholine.[12]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify inflammatory cells (e.g., eosinophils) and cytokine levels.[10]
-
Lung Histology: Examination of lung tissue for signs of inflammation and mucus production.[12]
-
Western Blot Analysis: Lung tissue homogenates can be analyzed for p-STAT6, total STAT6, and other relevant proteins like RhoA.[10]
-
Discussion
The comparative analysis of this compound and AS1517499 reveals two distinct strategies for targeting the STAT pathway in allergic inflammation. AS1517499 is a highly potent and selective inhibitor of STAT6, demonstrating efficacy in the nanomolar range in vitro.[6][7][8][9] Its targeted approach focuses on the central role of STAT6 in mediating the effects of IL-4 and IL-13.
In contrast, this compound presents a dual-inhibitor profile, targeting both STAT5 and STAT6, albeit with lower potency (micromolar range) in vitro compared to AS1517499's STAT6 inhibition.[1] The rationale for this dual inhibition lies in the involvement of both STAT5 and STAT6 in the broader context of allergic airway disease, with STAT5 playing a role in innate lymphoid cell (ILC2)-driven responses.[5] The significantly higher in vivo potency of this compound, with an ED50 in the µg/kg range, suggests that this broader mechanism of action may be more effective in a complex biological system.[1][2]
The choice between a highly selective and a dual-inhibitor approach will depend on the specific therapeutic goals and the evolving understanding of the complex interplay of signaling pathways in different allergic phenotypes. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these two promising compounds.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Validating PM-43I's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PM-43I, a novel STAT5/6 inhibitor, with other emerging alternatives. We present supporting experimental data and detailed protocols to facilitate the validation of its mechanism of action in new cell lines.
This compound is a novel phosphopeptidomimetic small molecule designed to inhibit the activation of Signal Transducer and Activator of Transcription 6 (STAT6) and STAT5.[1] It achieves this by targeting the Src homology 2 (SH2) domains of these transcription factors, which are critical for their function.[1] The therapeutic potential of this compound lies in its ability to block the IL-4/IL-13 signaling pathway, a key driver of Th2-mediated inflammation in allergic diseases such as asthma.[2] Preclinical studies in mouse models of allergic airway disease have demonstrated its potent efficacy at low doses, with a minimum effective dose (ED50) of 0.25 μg/kg, and a favorable safety profile with renal clearance and no long-term toxicity.[3][4][5]
This guide offers a framework for researchers to independently validate the efficacy and mechanism of this compound in novel cellular contexts and to compare its performance against other STAT6 inhibitors.
Performance Comparison of STAT6 Inhibitors
The landscape of STAT6 inhibitors is evolving, with several molecules in preclinical and clinical development. This section provides a comparative overview of this compound and other notable STAT6 inhibitors. The data presented here is compiled from publicly available resources and should be used as a reference for further investigation.
| Inhibitor | Target(s) | Mechanism of Action | Biochemical IC50 (STAT6) | Cellular Potency | Key Features |
| This compound | STAT5/STAT6 | SH2 Domain Inhibitor | - | Inhibited STAT6 phosphorylation to 18% and 21% at 2.5 and 5 µM, respectively, in IL-4 stimulated Beas-2B cells.[6] | Dual STAT5/6 inhibitor; potent in vivo efficacy in allergic airway disease models.[5] |
| AS1517499 | STAT6 | Phosphorylation Inhibitor | 21 nM[7] | IC50 of 2.3 nM for IL-4-induced Th2 differentiation.[7] | Well-characterized research tool; selective for STAT6.[8] |
| REX-8756 | STAT6 | SH2 Domain Inhibitor | - | Achieved complete and durable STAT6 inhibition in preclinical models.[9][10] | Oral, selective, and reversible inhibitor.[9] |
| DC-15442 | STAT6 | Inhibits interaction with IL-4Rα and dimerization | - | Achieved nearly 100% in vivo inhibition of pSTAT6 in acute allergy models.[11] | Oral small molecule designed to replicate the efficacy of dupilumab.[11][12] |
Experimental Protocols for Validating Mechanism of Action
To validate the mechanism of action of this compound in new cell lines, a series of experiments should be conducted to demonstrate its inhibitory effect on the IL-4/IL-13-STAT6 signaling pathway. Below are detailed protocols for key assays.
In Vitro STAT6 Phosphorylation Assay (Western Blot)
This assay directly measures the ability of this compound to inhibit the phosphorylation of STAT6 in response to cytokine stimulation.
Cell Lines:
-
Beas-2B: Human bronchial epithelial cells (validated for this compound).[6]
-
A549: Human lung carcinoma cells, a common model for respiratory studies.
-
Jurkat: Human T lymphocyte cells, relevant for studying immune responses.[13][14]
-
Primary Human T Cells: For more physiologically relevant data.[15]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) or IL-13 for 15-30 minutes to induce STAT6 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT6 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
In-Cell ELISA for Phospho-STAT6
This method offers a more high-throughput alternative to Western blotting for quantifying STAT6 phosphorylation.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 30,000 cells/well) into a 96-well tissue culture plate and incubate overnight.
-
Apply various concentrations of this compound or other inhibitors.
-
Stimulate with IL-4 or IL-13 as described above.
-
-
Fixing and Permeabilization:
-
Fix cells with a fixing solution for 20 minutes at room temperature.
-
Wash the cells and add a quenching buffer for 20 minutes.
-
Wash and add a blocking solution for 1 hour at 37°C.
-
-
Immunodetection:
-
Add primary antibodies for phospho-STAT6 (Tyr641) and total STAT6 to respective wells and incubate for 2 hours at room temperature.
-
Wash the wells and add HRP-conjugated secondary antibodies for 1 hour.
-
Wash the wells and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[3]
-
Downstream Gene Expression Analysis (qPCR)
Inhibition of STAT6 phosphorylation should lead to a decrease in the expression of downstream target genes.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound and stimulate with IL-4 as described previously.
-
Extract total RNA from the cells using a suitable kit.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) using primers for known STAT6 target genes (e.g., GATA3, CCL17, CCL22) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression changes.
-
Visualizing the Mechanism and Workflow
To further clarify the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of action of this compound in the IL-4/IL-13 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. abcam.com [abcam.com]
- 4. bioauxilium.com [bioauxilium.com]
- 5. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FastScan⢠Phospho-Stat6 (Tyr641) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. STAT6 inhibitor(C&C Research) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. Recludix nominates oral STAT6 inhibitor as development candidate for inflammatory diseases | BioWorld [bioworld.com]
- 10. biopharmaboardroom.com [biopharmaboardroom.com]
- 11. DeepCure Announces DC-15442 as Development Candidate, an Oral STAT6 Inhibitor with 100% in vivo inhibition of pSTAT6 and comparable efficacy to dupilumab across disease models [prnewswire.com]
- 12. DC-15442 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Identification of Deregulated Signaling Pathways in Jurkat Cells in Response to a Novel Acylspermidine Analogue-N4-Erucoyl Spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of CXCL12-mediated chemotaxis of Jurkat cells by direct immunotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reprogramming human T cell function and specificity with non-viral genome targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule STAT Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the targeted inhibition of the Signal Transducer and Activator of Transcription (STAT) family of proteins presents a pivotal therapeutic strategy in various diseases, including cancer and autoimmune disorders. This guide provides an objective comparison of prominent small molecule STAT inhibitors, with a focus on STAT3 and STAT5, supported by experimental data to inform strategic research and development decisions.
The STAT family consists of seven members (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6) that play a crucial role in cytokine signaling pathways governing cell proliferation, differentiation, and apoptosis.[1] Dysregulation of these pathways is a hallmark of numerous pathologies, making STAT proteins attractive targets for therapeutic intervention. This guide will delve into a head-to-head comparison of several widely studied small molecule inhibitors, presenting their efficacy, selectivity, and the experimental protocols to evaluate them.
The STAT Signaling Pathway: A Brief Overview
The canonical STAT signaling pathway is initiated by the binding of cytokines or growth factors to their respective cell surface receptors. This binding event activates receptor-associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent binding to specific DNA response elements to regulate gene transcription.[3]
Caption: Canonical JAK-STAT Signaling Pathway.
Head-to-Head Comparison of Small Molecule STAT3 Inhibitors
STAT3 is a well-validated target in oncology due to its frequent constitutive activation in a wide variety of human cancers.[4][5] Several small molecule inhibitors have been developed to target different aspects of the STAT3 signaling cascade. Below is a comparison of some of the most cited STAT3 inhibitors.
| Inhibitor | Primary Target(s) | IC50 for STAT3 Phosphorylation | IC50 for Cell Viability (Cell Line) | Selectivity Notes |
| Stattic | STAT3 SH2 Domain | 5.1 µM (in vitro)[6][7] | ~7.5 µM (MDA-MB-231)[6] | High selectivity for STAT3 over STAT1, STAT5, and STAT6.[6] |
| S3I-201 | STAT3 SH2 Domain | Not widely reported | 86 µM (cell-free DNA-binding)[7] | Low activity towards STAT1 and STAT5.[7] |
| FLLL32 | JAK2 / STAT3 SH2 Domain | Potent inhibitor | ~1.5 µM (MDA-MB-231) | Also inhibits JAK2. Shows little inhibition on other kinases like AKT2, EGFR, HER2.[8] |
| WP1066 | JAK2 / STAT3 | 2.30 µM (HEL cells)[7] | Varies by cell line | Also inhibits STAT5 and ERK1/2, but not JAK1 or JAK3.[7] |
| Niclosamide | Upstream Kinases (indirect STAT3 inhibition) | 0.5 - 2 µM (various cancer cell lines)[6] | ~0.7 µM (Du145)[5] | No obvious effects on STAT1, STAT5, JAK1, JAK2, or Src kinases.[5] |
Head-to-Head Comparison of Small Molecule STAT5 Inhibitors
STAT5a and STAT5b are critical for cell proliferation and survival, and their constitutive activation is a hallmark of various hematological malignancies.[4] The development of selective STAT5 inhibitors has been an area of active research.
| Inhibitor | Primary Target(s) | IC50 / Ki / Kd | Cell Line / System | Selectivity Notes |
| Pimozide | STAT5 | IC50: 3-5 µM (cell viability) | Ba/F3-FLT3-ITD, MV4-11[9] | Little activity against STAT1 or STAT3 phosphorylation.[10] |
| Stafia-1 | STAT5a SH2 Domain | IC50: 22.2 µM, Ki: 10.9 µM | Recombinant STAT5a SH2 domain | Over 9-fold selectivity for STAT5a over STAT5b.[4][11] |
| SH-4-54 | STAT3 / STAT5 | Kd: 464 nM (for STAT5) | Recombinant STAT5 | Dual inhibitor of STAT3 and STAT5.[12] |
| Nifuroxazide | STAT1/3/5 | IC50: ~3 µM (for STAT3) | U3A cells (IL-6 induced) | Pan-STAT inhibitor.[12] |
Experimental Workflow for Evaluating STAT Inhibitors
A systematic approach is crucial for the robust evaluation of potential STAT inhibitors. The following workflow outlines the key experimental stages, from initial biochemical assays to cell-based functional readouts.
Caption: A general experimental workflow for the evaluation of STAT inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Assay (e.g., for JAK inhibitors)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by the kinase.[13]
Procedure:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a fluorescein-labeled peptide), and ATP. Serially dilute the test inhibitor to various concentrations.[14]
-
Reaction Setup: In a microplate, add the kinase and the test inhibitor at various concentrations.[14]
-
Initiate Reaction: Add the substrate and ATP to start the kinase reaction. Incubate at a controlled temperature for a specific period (e.g., 60 minutes).[14]
-
Detection: Stop the reaction and add a detection reagent containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]
Fluorescence Polarization (FP) Assay for STAT SH2 Domain Binding
This assay is used to determine the affinity of an inhibitor for the STAT SH2 domain.
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled phosphopeptide corresponding to the STAT binding site tumbles rapidly in solution, resulting in low polarization. When bound to the larger STAT protein, its tumbling slows, and polarization increases. An inhibitor that displaces the peptide will cause a decrease in polarization.[15]
Procedure:
-
Reagent Preparation: Prepare assay buffer, purified STAT protein, a fluorescently labeled phosphopeptide probe, and the test inhibitor.
-
Assay Setup: In a black microplate, add the STAT protein, the fluorescent probe, and the test inhibitor at various concentrations.[16]
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.[17]
-
Data Acquisition: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.[18]
-
Data Analysis: Calculate the percentage of inhibition of binding at each inhibitor concentration and determine the IC50 or Ki value.[15]
Western Blot for STAT Phosphorylation
This assay is used to assess the level of phosphorylated STAT protein in cells after treatment with an inhibitor.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the STAT protein and the total STAT protein.[19]
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat with the STAT inhibitor at various concentrations for a specified time. A positive control (e.g., cytokine stimulation) and a vehicle control should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-p-STAT3 Tyr705). Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT and a loading control (e.g., β-actin) to normalize the data.[19]
Cell Viability Assay (e.g., WST-1 or MTT)
These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: Tetrazolium salts, such as WST-1 or MTT, are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the STAT inhibitor for a desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the WST-1 or MTT reagent to each well and incubate for a few hours.[21]
-
Data Acquisition: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.
Logical Framework for Inhibitor Comparison
The selection of an appropriate STAT inhibitor for a specific research application depends on a logical evaluation of its properties.
Caption: Logical decision-making process for selecting a STAT inhibitor.
This comprehensive guide provides a foundation for understanding and comparing small molecule STAT inhibitors. The provided data and protocols are intended to aid researchers in making informed decisions for their specific experimental needs. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used. Therefore, it is always recommended to perform in-house validation of any selected inhibitor.
References
- 1. The JAK/STAT signaling pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT5 Inhibitor III, Pimozide The STAT5 Inhibitor III, Pimozide, also referenced under CAS 2062-78-4, controls the biological activity of STAT5. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 2062-78-4 [sigmaaldrich.com]
- 11. Stafia-1: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell Viability Assay [bio-protocol.org]
Navigating the Therapeutic Landscape of PM-43I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic window of PM-43I, a novel small-molecule inhibitor of Signal Transducer and Activator of Transcription 5 and 6 (STAT5/6). By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document serves as a critical resource for researchers and drug development professionals.
Executive Summary
This compound is a phosphopeptidomimetic that targets the Src homology 2 (SH2) domains of STAT5 and STAT6, key proteins in signaling pathways implicated in both inflammatory diseases and cancer.[1][2] Preclinical studies have demonstrated its potent anti-inflammatory effects, particularly in models of allergic airway disease.[2] However, a thorough evaluation of its therapeutic window—the dose range that maximizes efficacy while minimizing toxicity—is essential for its clinical translation, especially as interest grows in its potential as an anti-cancer agent. This guide synthesizes available preclinical data for this compound and contrasts it with established and emerging therapies that modulate STAT signaling, providing a framework for its future development.
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize the key quantitative data for this compound and selected comparator compounds.
Table 1: Preclinical Efficacy and Potency of this compound
| Parameter | Value | Species/Model | Condition | Source |
| ED₅₀ | 0.25 µg/kg | Mouse | Allergic Airway Disease | [2] |
| In Vitro IC₅₀ (STAT6) | 1.8 µM | Recombinant Protein | Cell-free assay | [2] |
| In Vitro IC₅₀ (STAT5B) | 3.8 µM | Recombinant Protein | Cell-free assay | [2] |
| Inhibition of STAT6 Phosphorylation | 18% of control at 2.5 µM, 21% at 5 µM | Human Airway Cells (Beas-2B) | IL-4 Stimulated | [3] |
Table 2: Comparative Overview of STAT and JAK Inhibitors
| Compound | Target(s) | Development Stage | Key Indications | Notable Adverse Events (Clinical) | Source |
| This compound | STAT5/6 | Preclinical | Allergic Airway Disease (potential for oncology) | N/A (preclinical) | [2][3] |
| Ruxolitinib (Jakafi) | JAK1/2 | Approved | Myelofibrosis, Polycythemia Vera, GvHD | Thrombocytopenia, Anemia, Neutropenia | [4][5] |
| Deucravacitinib (B606291) (BMS-986165) | TYK2 (a JAK family kinase) | Approved | Psoriasis, Psoriatic Arthritis | Nasopharyngitis, Rash, Headache | [1][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are synthesized protocols for key experiments relevant to assessing the therapeutic window of a compound like this compound.
In Vitro STAT Phosphorylation Assay
-
Cell Culture: Human airway epithelial cells (e.g., Beas-2B) are cultured to confluence in appropriate media.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.05-5 µM) for a specified duration (e.g., 2 hours).[3]
-
Stimulation: Cells are then stimulated with a cytokine known to activate the target STAT pathway (e.g., IL-4 for STAT6) for a short period (e.g., 15-30 minutes).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Detection: Levels of phosphorylated STAT (p-STAT) and total STAT are measured by Western blotting or flow cytometry using phospho-specific and total protein antibodies.
-
Analysis: The ratio of p-STAT to total STAT is calculated and compared between treated and untreated cells to determine the inhibitory effect of this compound.
In Vivo Efficacy Study in an Allergic Airway Disease Model
-
Sensitization: Mice (e.g., BALB/c) are sensitized to an allergen, such as ovalbumin (OVA), via intraperitoneal injections.
-
Challenge: Following sensitization, mice are challenged with the same allergen intranasally or via aerosol to induce an allergic airway response.
-
Treatment: this compound is administered to treatment groups at various doses (e.g., 0.025-25 µg/kg) via intranasal or aerosol delivery during the challenge phase.[2] A vehicle control group receives the delivery vehicle alone.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor (e.g., methacholine) is measured using plethysmography.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify inflammatory cell infiltration (e.g., eosinophils).
-
Lung Histology and Cytokine Analysis: Lung tissues are collected for histological examination of inflammation and for measurement of Th2 cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Data Analysis: The effective dose 50 (ED₅₀) is calculated based on the dose-response relationship for the inhibition of AHR and other inflammatory markers.
Preclinical Toxicology and Therapeutic Window Assessment
-
Dose Range-Finding Studies: Acute toxicity studies are performed in two rodent species to determine the maximum tolerated dose (MTD), the highest dose that does not cause unacceptable side effects.[8]
-
Repeat-Dose Toxicity Studies: Sub-chronic toxicity studies (e.g., 28 or 90 days) are conducted in at least one rodent and one non-rodent species to identify potential target organs of toxicity and to assess the safety of repeated dosing.
-
Safety Pharmacology Studies: These studies investigate the effects of the drug candidate on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: PK/PD studies are conducted to establish the relationship between drug exposure and both efficacy and toxicity, which is crucial for predicting a safe and effective dose in humans.
-
Therapeutic Index Calculation: The therapeutic index (TI) is determined as the ratio of the toxic dose in 50% of subjects (TD₅₀) to the effective dose in 50% of subjects (ED₅₀). A wider therapeutic window is indicated by a higher TI.
Visualizing the Science: Diagrams and Workflows
Signaling Pathway of this compound in an Inflammatory Context
Caption: this compound inhibits the IL-4/IL-13 signaling pathway by blocking STAT5/6 phosphorylation.
Experimental Workflow for Assessing Therapeutic Window
Caption: A generalized workflow for determining the therapeutic window of a new drug candidate.
STAT5/6 Signaling in Cancer
Caption: Aberrant STAT5/6 signaling promotes cancer cell proliferation, survival, and metastasis.
Discussion and Future Directions
The preclinical data for this compound in the context of allergic airway disease are promising, with a very low effective dose (ED₅₀ of 0.25 µg/kg).[2] A notable and critical finding is the paradoxical dose-response relationship, where efficacy diminishes at doses higher than the optimal dose.[9] This suggests a potentially narrow therapeutic window and highlights the complexity of targeting intracellular signaling nodes. The authors of the primary study hypothesize that at supra-therapeutic doses, this compound may have off-target effects on other SH2 domain-containing proteins, some of which could be negative regulators of STAT signaling, thereby paradoxically enhancing STAT5/6 activity.[2] While long-term toxicity was not observed in an 8-month study in mice, the lack of a defined Maximum Tolerated Dose (MTD) warrants further investigation through rigorous preclinical toxicology studies.
The potential application of this compound in oncology is intriguing, given the established role of STAT5 and, in some contexts, STAT6 in promoting tumor growth and survival.[10][11] Constitutive activation of STAT5 is a hallmark of various hematological malignancies and has been implicated in solid tumors as well.[10][12] However, there is a clear lack of published data on the efficacy of this compound in cancer models. To position this compound as a viable candidate for oncology, future research must focus on:
-
In vitro screening: Determining the IC₅₀ of this compound across a panel of cancer cell lines with known STAT5/6 activation status.
-
In vivo cancer models: Evaluating the anti-tumor efficacy of this compound in xenograft or syngeneic mouse models of hematological or solid tumors.
-
Comprehensive toxicology: Conducting GLP-compliant toxicology studies to establish a clear MTD and safety profile.
In comparison to approved JAK inhibitors like Ruxolitinib, which have a broader mechanism of action by targeting the upstream kinases, a direct STAT inhibitor like this compound could potentially offer a more refined safety profile by avoiding the inhibition of other JAK-mediated pathways. However, the development of selective STAT inhibitors has been challenging. The clinical data from other targeted therapies such as the TYK2 inhibitor Deucravacitinib demonstrate that high selectivity can lead to a favorable therapeutic window.[1][7]
References
- 1. Bristol Myers Squibb - Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study [news.bms.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. BMS’ deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]
- 7. Bristol Myers Squibb - Bristol Myers Squibb Presents Late-Breaking Phase 2 Data Demonstrating the Safety and Efficacy of Deucravacitinib (BMS-986165) in Patients with Psoriatic Arthritis [bristolmyers2016ir.q4web.com]
- 8. altasciences.com [altasciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Constitutive Activation of STAT5 Contributes to Tumor Growth, Epithelial-Mesenchymal Transition, and Resistance to EGFR Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High activation of STAT5A drives peripheral T-cell lymphoma and leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
PM-43I and JAK Inhibitors: A Comparative Efficacy Guide in Th2-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of PM-43I, a novel STAT5/6 inhibitor, and Janus kinase (JAK) inhibitors in the context of Th2-mediated inflammation, particularly in models of allergic airway disease. This document is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data, detailing methodologies, and illustrating the distinct mechanisms of action.
Executive Summary
This compound is a novel phosphopeptidomimetic small molecule that directly inhibits the activation of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6 by targeting their Src homology 2 (SH2) domains.[1][2] This mechanism effectively blocks the downstream signaling of key cytokines involved in type 2 immunity, such as IL-4 and IL-13. In contrast, JAK inhibitors act upstream by targeting one or more of the Janus kinase family members (JAK1, JAK2, JAK3, and TYK2), which are responsible for phosphorylating and activating STAT proteins.[3][4] While both classes of inhibitors target the same critical signaling pathway, their distinct points of intervention may lead to differences in efficacy, selectivity, and potential side effects. Preclinical data from murine models of allergic airway disease demonstrate the potent anti-inflammatory effects of both this compound and various JAK inhibitors.
Mechanism of Action: A Tale of Two Intervention Points
The JAK-STAT signaling pathway is pivotal in mediating the cellular responses to a wide array of cytokines that drive inflammation in allergic diseases.
JAK inhibitors act at the initial step of this cascade. Upon cytokine binding to its receptor, associated JAKs are brought into proximity, trans-phosphorylate, and activate each other. These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. By inhibiting JAKs, these drugs prevent the phosphorylation of both the receptors and the STATs, thereby blocking the signaling of numerous cytokines.[3] JAK inhibitors are categorized as either pan-JAK inhibitors, which target multiple JAK family members, or selective JAK inhibitors, which show preference for a specific JAK.[5]
This compound , on the other hand, intervenes at a more downstream and specific point. It is a peptidomimetic compound designed to block the docking of STAT5 and STAT6 to their respective phosphorylated receptor sites by binding to their SH2 domains.[1][2] This prevents the JAK-mediated phosphorylation of STAT5 and STAT6, their subsequent dimerization, and translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[2][6]
Figure 1. Simplified JAK-STAT signaling pathway and points of intervention for JAK inhibitors and this compound.
Preclinical Efficacy Comparison
The following tables summarize the available preclinical efficacy data for this compound and representative JAK inhibitors in murine models of allergic airway disease. It is important to note that this data is compiled from separate studies, and direct head-to-head comparisons should be made with caution due to potential variations in experimental protocols.
In Vivo Efficacy in Murine Models of Allergic Airway Disease
| Compound | Model | Dosing and Administration | Key Findings | Reference(s) |
| This compound | Ovalbumin (OVA)-induced allergic airway disease | 0.025 - 25 µg/kg, intranasal | Potently inhibits and reverses airway hyperresponsiveness (AHR) with an ED50 of 0.25 µg/kg. Reduces total inflammatory cells and eosinophils in bronchoalveolar lavage fluid (BALF). Significantly reduces lung IL-4-secreting cells. | [2][7] |
| Tofacitinib | OVA-induced allergic airway disease | 1.5 - 15 mg/kg/day, subcutaneous osmotic minipumps | Dose-dependently inhibits BALF eosinophils, eotaxin, and IL-13. | [3] |
| House Dust Mite (HDM)-induced allergic airway disease (eosinophilic) | 15 and 30 mg/kg, oral (b.i.d.) | Significantly reduced lung eosinophilia at both doses (55% and 77% reduction, respectively). Reduced IL-4 and GM-CSF in BALF. | [8] | |
| Ruxolitinib | HDM and c-di-GMP-induced severe asthma | 10 mg/kg, intranasal | Significantly ameliorated AHR and lung inflammation. Reduced total IgE antibody titers. | [9][10] |
| OVA-induced neutrophilic asthma | Not specified in abstract | Reduced total inflammatory cells, neutrophils, and eosinophils in BALF. Decreased IL-17A in BALF. | [11][12] |
In Vitro Inhibitory Activity
| Compound | Assay | Cell Line / System | Key Findings | Reference(s) |
| This compound | STAT6 Phosphorylation Assay | MDA-MB-468 cells | Complete inhibition of STAT6 phosphorylation at 1-2 µM. | [2][6] |
| STAT6 Phosphorylation Assay | Beas-2B human airway cells | Inhibited IL-4 stimulated STAT6 phosphorylation to 18-21% at 2.5-5 µM. | [13] | |
| Tofacitinib | In vitro kinase assay | Recombinant human JAK enzymes | IC50 values demonstrate inhibition of JAK1, JAK2, and JAK3. | [5] |
| Ruxolitinib | In vitro kinase assay | Recombinant human JAK enzymes | Preferentially inhibits JAK1 and JAK2. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Murine Model of Ovalbumin-Induced Allergic Airway Disease
This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel therapeutics.
-
Sensitization: Mice (commonly BALB/c or C57BL/6 strains) are sensitized via intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant, typically aluminum hydroxide (B78521) (alum). This is often performed on day 0 and day 14 to establish a systemic allergic response.[14][15][16]
-
Airway Challenge: Following sensitization, mice are challenged with aerosolized OVA (e.g., 1-2% in saline) for a set duration (e.g., 20-30 minutes) on several consecutive days. Control groups receive saline challenges.[14][15]
-
Therapeutic Intervention: The investigational drug (e.g., this compound or a JAK inhibitor) or a vehicle control is administered at a specified dose and route (e.g., intranasally, orally, or intraperitoneally) prior to or during the challenge phase.[7][8]
-
Assessment of Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the respiratory system's response to increasing doses of a bronchoconstrictor, such as methacholine.[14]
-
Analysis of Lung Inflammation: At the end of the experiment, bronchoalveolar lavage fluid (BALF) is collected to quantify inflammatory cells, particularly eosinophils, through cell counting and differential staining. Lungs can be harvested for histological analysis or to measure cytokine production.[14][15]
Figure 2. General experimental workflow for a murine model of OVA-induced allergic airway disease.
In Vitro STAT6 Phosphorylation Assay (Western Blotting)
This assay is used to determine the ability of a compound to inhibit the phosphorylation of STAT6 in a cellular context.
-
Cell Culture and Treatment: A suitable cell line (e.g., Beas-2B human airway epithelial cells or MDA-MB-468 breast cancer cells) is cultured to a desired confluency. The cells are then pre-treated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control for a specified period.[13][17]
-
Stimulation: The cells are stimulated with a cytokine known to activate STAT6, such as IL-4 or IL-13, for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.[17]
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT6 (p-STAT6 at Tyr641). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][18]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for total STAT6 or a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading.[17][19]
In Vitro JAK Kinase Inhibition Assay
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
-
Reagents: This assay typically uses a recombinant JAK enzyme, a substrate (a peptide or protein that can be phosphorylated by the JAK), and ATP as the phosphate (B84403) donor.[20][21]
-
Inhibitor Preparation: The test compound (e.g., a JAK inhibitor) is serially diluted to various concentrations.
-
Kinase Reaction: The JAK enzyme, substrate, ATP, and the test inhibitor are combined in a reaction buffer. The reaction is allowed to proceed for a set period at a controlled temperature.[20]
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.[21]
-
Fluorescence-based assays (e.g., HTRF): Using antibodies that specifically recognize the phosphorylated substrate, coupled with fluorescent reporters.[20]
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.[20]
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[22]
Conclusion
Both this compound and JAK inhibitors demonstrate significant promise in preclinical models of Th2-mediated allergic airway disease by targeting the critical JAK-STAT signaling pathway. JAK inhibitors offer a broad approach by acting upstream and inhibiting the signaling of multiple cytokines. This broad activity can be advantageous but may also lead to off-target effects. This compound provides a more targeted approach by specifically inhibiting the activation of STAT5 and STAT6, key downstream effectors in allergic inflammation.
The choice between these therapeutic strategies will depend on a variety of factors, including the specific disease context, the desired level of immunosuppression, and the long-term safety profile. The data presented in this guide, derived from preclinical studies, underscores the potential of both approaches. Further head-to-head comparative studies in relevant disease models are warranted to more definitively delineate the relative efficacy and safety of these two classes of inhibitors. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK inhibitors for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Ruxolitinib Ameliorates Airway Hyperresponsiveness and Lung Inflammation in a Corticosteroid-Resistant Murine Model of Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. europeanreview.org [europeanreview.org]
- 12. Improved efficacy of allergen-specific immunotherapy by JAK inhibition in a murine model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Murine Model of Allergen Induced Asthma [jove.com]
- 15. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Reversal of Airway Hyperresponsiveness by PM-43I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PM-43I, a novel small molecule inhibitor, against other therapeutic alternatives for the treatment of airway hyperresponsiveness (AHR), a key feature of asthma. The information presented herein is supported by preclinical experimental data to validate its potential in reversing AHR.
Introduction to this compound
Asthma is a chronic inflammatory disease of the airways, characterized by AHR, reversible airflow limitation, and respiratory symptoms.[1][2] A central signaling pathway implicated in the pathogenesis of allergic asthma involves the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which activate the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6).[3][4] This activation is crucial for driving the gene expression that leads to exaggerated airway constriction.[4] this compound is a first-in-class, small-molecule peptidomimetic designed to inhibit the Src homology 2 (SH2) domains of both STAT5 and STAT6, thereby blocking this critical inflammatory cascade.[3][4] Preclinical studies have demonstrated its potent ability to not only inhibit but also reverse established allergic airway disease in murine models.[3]
Mechanism of Action: Targeting the IL-4/IL-13/STAT6 Pathway
This compound functions by competitively blocking the docking site of STAT6 to the IL-4 receptor α (IL-4Rα), which prevents the subsequent phosphorylation of Tyr641 required for STAT6 activation.[3] Unlike many biologics that target upstream cytokines or their receptors, this compound directly inhibits the intracellular transcription factor.[4] Furthermore, its dual-inhibitory action on both STAT5 and STAT6 is believed to contribute to its superior in vivo efficacy compared to molecules that only target STAT6. This is because STAT5-dependent pathways, such as those involving ILC2-driven innate immunity, also contribute to the overall allergic phenotype.[3]
References
Cross-Species Validation of PM-43I: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the STAT6 inhibitor PM-43I's performance against the alternative compound AS1517499, with a focus on its cross-species activity. The information is supported by available experimental data to aid in the evaluation of this compound for further preclinical and clinical development.
This compound is a novel, potent phosphopeptidomimetic small molecule designed to inhibit the activation of Signal Transducer and Activator of Transcription 6 (STAT6) and STAT5.[1] By targeting the Src homology 2 (SH2) domains of these transcription factors, this compound effectively blocks the IL-4/IL-13 signaling pathway, a critical driver of Th2-mediated inflammation in allergic diseases such as asthma.[1] Preclinical studies in murine models of allergic airway disease have demonstrated its efficacy at low doses, with a minimum effective dose (ED50) of 0.25 μg/kg.[2] This guide summarizes the available quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this compound's activity across different species.
Comparative Efficacy and Potency
Table 1: In Vitro Activity of STAT6 Inhibitors
| Compound | Target | Species | Cell Type | Assay | Potency (IC50/EC50) | Reference |
| This compound | STAT6 Phosphorylation | Human | Beas-2B (immortalized airway cells) | IL-4 stimulated STAT6 phosphorylation | Inhibited phosphorylation to 18% at 2.5 µM and 21% at 5 µM | [3] |
| AS1517499 | STAT6 Phosphorylation | Human | Bronchial Smooth Muscle Cells | IL-13 stimulated STAT6 phosphorylation | Inhibition observed at 100 nM | [4] |
| AS1517499 | STAT6 Inhibition | Not specified | Biochemical Assay | STAT6 Inhibition | 21 nM | [5] |
| AS1517499 | Th2 Differentiation | Mouse | Spleen T cells | IL-4 induced Th2 differentiation | 2.3 nM | [5] |
Table 2: In Vivo Efficacy of STAT6 Inhibitors in Murine Models of Allergic Airway Disease
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | Ovalbumin-induced | 5 µg per mouse (intranasal, every other day for 18 days) | Activity restricted to the lung, no effect on peripheral spleenocyte sensitization. | [3] |
| This compound | Allergic Airway Disease | 0.25 µg/kg (minimum ED50) | Potently inhibits and reverses pre-existing allergic airway disease. | [2] |
| AS1517499 | Ovalbumin-induced | 1 or 10 mg/kg/day (intraperitoneal) | Inhibited antigen-induced up-regulation of RhoA and bronchial smooth muscle hyperresponsiveness. | [4][5] |
| AS1517499 | DNCB-induced Atopic Dermatitis with Asthma | 10 mg/kg (intraperitoneal, every other day) | Reduced the risk of asthma development. | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for cross-species validation, the following diagrams are provided.
Experimental Protocols
In Vitro STAT6 Phosphorylation Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on STAT6 phosphorylation in cell culture.
1. Cell Culture and Seeding:
-
Culture human (e.g., Beas-2B) or mouse cells in appropriate media and conditions.
-
Seed cells in 96-well plates at a density that allows for optimal growth and stimulation.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
3. Cytokine Stimulation:
-
Stimulate the cells with a predetermined concentration of recombinant human or mouse IL-4 or IL-13 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation. Include an unstimulated control.
4. Cell Lysis:
-
Aspirate the culture medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
5. Detection of Phosphorylated STAT6:
-
Determine the levels of phosphorylated STAT6 (pSTAT6) and total STAT6 in the cell lysates using a sensitive and quantitative method such as:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pSTAT6 (Tyr641) and total STAT6.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for pSTAT6 and total STAT6.
-
Flow Cytometry: For suspension cells, intracellular staining with fluorescently labeled antibodies against pSTAT6 can be performed.
-
6. Data Analysis:
-
Quantify the pSTAT6 signal and normalize it to the total STAT6 signal.
-
Calculate the percentage of inhibition of STAT6 phosphorylation for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Ovalbumin (OVA)-Induced Allergic Airway Disease Mouse Model
This protocol describes a common method to induce an asthma-like phenotype in mice to evaluate the in vivo efficacy of this compound.
1. Animals:
-
Use a suitable mouse strain, such as BALB/c, which is known to develop strong Th2 responses.
2. Sensitization:
-
On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of a solution containing ovalbumin (e.g., 20 µg) emulsified in an adjuvant like aluminum hydroxide (B78521) (alum).
3. Drug Administration:
-
During the challenge phase, administer this compound or vehicle control to the mice via a clinically relevant route (e.g., intranasal, intratracheal, or i.p.) at the desired dose and frequency.
4. Airway Challenge:
-
On specific days (e.g., days 21, 22, and 23), challenge the mice by exposing them to an aerosol of ovalbumin (e.g., 1% in saline) for a set duration (e.g., 30 minutes).
5. Assessment of Airway Hyperresponsiveness (AHR):
-
24 to 48 hours after the final challenge, measure AHR in response to a bronchoconstrictor agent like methacholine (B1211447) using techniques such as whole-body plethysmography.
6. Collection of Samples:
-
After AHR measurement, euthanize the mice and collect bronchoalveolar lavage fluid (BALF), blood serum, and lung tissue.
7. Analysis:
-
BALF Analysis: Perform total and differential cell counts in the BALF to quantify the influx of inflammatory cells, particularly eosinophils.
-
Lung Histology: Process lung tissue for histological analysis to assess inflammation, mucus production, and airway remodeling.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates using ELISA or other immunoassays.
-
Serum IgE: Determine the levels of OVA-specific IgE in the serum.
8. Data Analysis:
-
Compare the readouts (AHR, cell counts, cytokine levels, etc.) between the this compound-treated group and the vehicle-treated group to evaluate the efficacy of the compound.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for allergic diseases by potently inhibiting the STAT5/6 signaling pathway. The available data from in vitro studies on human cells and extensive in vivo studies in mice indicate its potential for cross-species activity. However, to fully validate its translational potential, further studies directly comparing the potency of this compound in human and murine cells are warranted. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers to design and interpret future studies aimed at advancing this compound towards clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antigen exposure causes activations of signal transducer and activator of transcription 6 (STAT6) and STAT1, but not STAT3, in lungs of sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive analysis of lung macrophages and dendritic cells in two murine models of allergic airway inflammation reveals model- and subset-specific accumulation and phenotypic alterations [frontiersin.org]
- 6. Mouse models with human immunity and their application in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of PM-43I and Other Peptidomimetics
A deep dive into the pharmacokinetic profiles of the novel STAT6 inhibitor PM-43I and a comparative overview with other peptidomimetic compounds, providing researchers and drug development professionals with essential data for preclinical assessment.
This guide offers a comprehensive comparison of the pharmacokinetic properties of this compound, a promising peptidomimetic inhibitor of STAT5/6, with other relevant peptidomimetics. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which is fundamental for the development of novel therapeutics targeting STAT-mediated diseases such as asthma and other allergic conditions.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and the comparator peptidomimetic, LY5, a STAT3 inhibitor. This data provides a quantitative basis for comparing their in vivo behavior.
| Parameter | This compound | LY5 |
| Target | STAT5/6 | STAT3 |
| Administration Route | Intranasal (i.n.) | Intravenous (IV), Intraperitoneal (i.p.), Oral (p.o.) |
| Dose | 250 µg/kg (mice) | 5 mg/kg (mice) |
| Peak Plasma Concentration (Cmax) | Data not available | Data not available in tabular format |
| Time to Peak Concentration (Tmax) | Data not available | Data not available in tabular format |
| Area Under the Curve (AUC) | Data not available | Data not available in tabular format |
| Half-life (t1/2) | Cleared from lungs within 48 hours[1] | Data not available |
| Bioavailability (F) | Not applicable (local delivery) | 78.6% (oral, in mice)[2][3] |
| Excretion | Renal[1] | Data not available |
Note: The pharmacokinetic data for this compound is primarily descriptive, focusing on its distribution and clearance from the target organ (lungs). Specific plasma pharmacokinetic parameters (Cmax, Tmax, AUC) are not publicly available. For LY5, while oral bioavailability is reported, specific plasma concentration-time curve parameters are not provided in a tabular format in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are the protocols for the key experiments cited in this guide.
Pharmacokinetic Analysis of this compound in Mice
The pharmacokinetic profile of this compound was evaluated in mice to understand its distribution and clearance.[1]
Animal Model: Naïve mice were used for the study.
Drug Administration: this compound was administered intranasally at a dose of 250 µg/kg.[1]
Sample Collection: At various time points over 48 hours, the following tissues and fluids were collected:
-
Lungs
-
Liver
-
Kidney
-
Urine
Analytical Method: A highly sensitive HPLC-MS method was employed to quantify the concentrations of the this compound prodrug (with two phosphate-blocking groups), the mono-dephosphorylated intermediate, and the active drug.[1]
Data Analysis: The concentration of each form of this compound in the collected samples was plotted against time to determine its distribution and elimination pattern.
Pharmacokinetic Analysis of LY5 in Mice
The pharmacokinetic properties of the STAT3 inhibitor LY5 were assessed in mice following different administration routes.[2][4]
Animal Model: Mice were used for the pharmacokinetic studies.
Drug Administration: LY5 was administered via three different routes:
-
Intravenous (IV) injection: 5 mg/kg
-
Intraperitoneal (i.p.) injection: 5 mg/kg
-
Oral (p.o.) gavage: 5 mg/kg
Sample Collection: Plasma samples were collected from the animals at various time points between 5 minutes and 24 hours post-administration.[2][4]
Analytical Method: The concentration of LY5 in the plasma samples was quantified using an appropriate bioanalytical method (details not specified in the provided search results).
Data Analysis: The plasma concentration-time data was used to calculate pharmacokinetic parameters, including bioavailability. The oral bioavailability was determined to be 78.6%.[2][3]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target specificity, in vivo pharmacokinetics, and efficacy of the putative STAT3 inhibitor LY5 in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of PM-43I's Effect on Downstream Gene Expression
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PM-43I and Alternative STAT6 Inhibitors
This guide provides a comprehensive comparison of the novel dual STAT5/STAT6 inhibitor, this compound, with other selective STAT6 inhibitors, focusing on their effects on downstream gene expression. The information presented herein is supported by experimental data from preclinical studies to assist researchers in making informed decisions for their drug development and immunology research.
Introduction to this compound and STAT6 Inhibition
This compound is a novel phosphopeptidomimetic small molecule designed to inhibit the activation of Signal Transducer and Activator of Transcription 6 (STAT6) and STAT5.[1] It achieves this by targeting the Src homology 2 (SH2) domains of these transcription factors.[1] The IL-4/IL-13 signaling pathway, which is pivotal for the differentiation of T helper 2 (Th2) cells and the pathogenesis of allergic diseases such as asthma, heavily relies on the activation of STAT6.[1][2] By blocking this pathway, this compound has demonstrated potent efficacy in preclinical mouse models of allergic airway disease, with a minimum effective dose (ED50) of 0.25 μg/kg.[1]
Given the central role of the STAT6 signaling pathway in Th2-mediated inflammation, several inhibitors targeting this pathway have been developed. This guide will focus on comparing this compound with a well-characterized selective STAT6 inhibitor, AS1517499, to provide a clear perspective on their respective impacts on downstream gene expression.
Mechanism of Action: A Comparative Overview
This compound distinguishes itself by its dual inhibitory action on both STAT5 and STAT6.[1] This is significant because both transcription factors are implicated in allergic airway disease.[1] STAT6 is the primary signal transducer for IL-4 and IL-13, cytokines that drive key features of asthma.[2] STAT5, on the other hand, is crucial for the development and function of various immune cells, including ILC2s which contribute to allergic inflammation.[1] The dual inhibition by this compound may therefore offer a more comprehensive blockade of the allergic cascade compared to selective STAT6 inhibitors.
AS1517499, in contrast, is a selective inhibitor of STAT6 phosphorylation. Its mechanism is centered on preventing the activation of STAT6 in response to IL-4 and IL-13, thereby inhibiting the transcription of STAT6-dependent genes.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and the selective STAT6 inhibitor AS1517499, focusing on their effects on downstream cellular and gene expression markers.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Allergic Airway Disease
| Treatment | Dose (µg/kg) | Airway Hyperresponsiveness (AHR) | Airway Inflammatory Cells | Lung IL-4 Secreting Cells | Lung IL-17 Secreting Cells | Reference |
| Vehicle | - | Baseline | Baseline | Baseline | Baseline | [1] |
| This compound | 0.25 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1] |
Table 2: Effect of STAT6 Inhibition on Downstream Gene Expression (AS1517499 as a representative STAT6 inhibitor)
| Gene | Effect of STAT6 Inhibition | Cellular Context | Reference |
| GATA3 | Downregulation | T cells | [3] |
| IL-4 | Downregulation | T cells | [4] |
| IL-13 | Downregulation | T cells | [4] |
| Arginase 1 | Downregulation | Macrophages | [5] |
| PPARγ | Downregulation | Macrophages | |
| CD36 | Downregulation | Macrophages | |
| Macrophage Mannose Receptor (MMR) | Downregulation | Macrophages |
Note: Comprehensive global gene expression data (RNA-seq or microarray) for this compound is not publicly available at the time of this guide's compilation. The data for AS1517499 is presented to illustrate the expected downstream effects of selective STAT6 inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for In Vivo Validation.
Experimental Protocols
Protocol 1: Western Blot for STAT6 Phosphorylation
This protocol details the steps to assess the inhibition of STAT6 phosphorylation by this compound or other inhibitors in cell culture.
1. Cell Culture and Treatment:
-
Plate appropriate cells (e.g., human bronchial epithelial cells) at a suitable density in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 2 hours.
-
Stimulate the cells with a cytokine such as IL-4 (e.g., 10 ng/mL) for 15-30 minutes to induce STAT6 phosphorylation.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (e.g., anti-pSTAT6 Tyr641) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT6 and a housekeeping protein like GAPDH or β-actin.
Protocol 2: ELISpot Assay for Cytokine-Secreting Cells
This protocol describes the measurement of cytokine-secreting cells from the lungs of mice in an allergic airway disease model.
1. Preparation of Lung Single-Cell Suspension:
-
Euthanize the mouse and perfuse the lungs with sterile PBS to remove blood.
-
Dissect the lungs and place them in a sterile petri dish with RPMI-1640 medium.
-
Mince the lung tissue into small pieces using sterile scissors.
-
Digest the tissue with an enzyme cocktail (e.g., collagenase and DNase) for 30-60 minutes at 37°C with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with RPMI-1640 and resuspend in complete medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
2. ELISpot Plate Preparation:
-
Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS.
-
Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-4 or IL-13) diluted in sterile PBS and incubate overnight at 4°C.
-
The next day, wash the plate three times with sterile PBS to remove the unbound capture antibody.
-
Block the wells with complete RPMI-1640 medium for at least 1 hour at 37°C.
3. Cell Plating and Stimulation:
-
After blocking, remove the medium and add the lung single-cell suspension to the wells at different dilutions (e.g., 1x10^5 to 5x10^5 cells/well).
-
For antigen-specific responses, add the relevant antigen (e.g., Ovalbumin) to the wells. For polyclonal stimulation, use mitogens like Concanavalin A. Include negative control wells with cells but no stimulant.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
4. Detection and Development:
-
After incubation, wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.
-
Wash the plate and then add streptavidin-alkaline phosphatase (AP) or streptavidin-HRP conjugate and incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly.
-
Add the substrate solution (e.g., BCIP/NBT for AP or AEC for HRP) and incubate until distinct spots appear.
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
5. Spot Counting and Analysis:
-
Count the spots in each well using an automated ELISpot reader or a dissecting microscope.
-
The results are expressed as the number of spot-forming units (SFU) per million cells.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for Th2-mediated diseases due to its dual inhibition of STAT5 and STAT6. The available data demonstrates its potent in vivo efficacy in reducing key markers of allergic airway inflammation. While direct, comprehensive gene expression profiling data for this compound is currently limited, the known downstream targets of STAT6 provide a strong indication of the genes and pathways that are likely to be modulated by this inhibitor.
Future research should focus on generating global transcriptomic and proteomic data to fully elucidate the downstream effects of this compound. A direct comparison of the gene expression profiles following treatment with this compound versus selective STAT6 inhibitors like AS1517499 in relevant disease models would provide invaluable insights into the unique therapeutic advantages of dual STAT5/STAT6 inhibition. Such studies will be crucial for advancing our understanding of the complex signaling networks in allergic diseases and for the clinical development of novel targeted therapies.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small interfering RNA against transcription factor STAT6 inhibits allergic airway inflammation and hyperreactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Epithelial-Innate Immune Cell Transcriptional Circuits Underlie Airway Hyperresponsiveness in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Analysis of PM-43I in Allergic Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of PM-43I, a novel small-molecule inhibitor of STAT5 and STAT6, across various allergic disease models. By summarizing available experimental data, this document benchmarks this compound against established and alternative therapeutic strategies, offering a detailed perspective on its potential as a broad-spectrum anti-allergic agent.
Introduction to this compound
This compound is a peptidomimetic compound designed to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) and STAT6.[1] These transcription factors are pivotal in the signaling pathways of key type 2 cytokines, such as Interleukin-4 (IL-4) and IL-13, which are central to the pathophysiology of allergic diseases.[1][2] By targeting the Src homology 2 (SH2) domains of both STAT5 and STAT6, this compound effectively blocks their phosphorylation and subsequent nuclear translocation, thereby preventing the transcription of pro-inflammatory genes.[1] This dual inhibitory mechanism suggests a broad therapeutic potential in conditions driven by type 2 inflammation, including allergic asthma, atopic dermatitis, and allergic rhinitis.
Comparative Efficacy of this compound
The preclinical efficacy of this compound has been most extensively studied in murine models of allergic airway disease, a surrogate for human asthma. Data on its direct application in atopic dermatitis and classic allergic rhinitis models is limited; however, its effectiveness in a model of chronic rhinosinusitis, which shares pathological features with allergic rhinitis, provides valuable insights.
Allergic Asthma (Allergic Airway Disease Model)
In preclinical models of allergic airway disease, this compound has demonstrated potent anti-inflammatory and disease-modifying effects.
Table 1: Comparison of this compound and Alternative Therapies in a Murine Model of Allergic Airway Disease
| Feature | This compound | Inhaled Corticosteroids (ICS) e.g., Fluticasone | Biologics (e.g., Dupilumab - anti-IL-4Rα) |
| Mechanism of Action | Dual inhibitor of STAT5 and STAT6 phosphorylation and activation.[1] | Broadly suppress inflammation by inhibiting multiple pro-inflammatory cytokines and mediators. | Monoclonal antibody that blocks the IL-4Rα subunit, inhibiting IL-4 and IL-13 signaling.[3] |
| Airway Hyperresponsiveness (AHR) | Potent inhibition of AHR with an ED50 of 0.25 µg/kg.[1][2] | Consistently reduce AHR in various mouse models. | Reduces airway hyperresponsiveness in preclinical models.[3] |
| Airway Inflammation (Eosinophils) | Significant reduction in bronchoalveolar lavage (BAL) eosinophils.[1] | Potently reduce eosinophilic inflammation in the airways. | Markedly decreases eosinophil infiltration in the lungs.[3] |
| Th2 Cytokine Production (IL-4, IL-13) | Significantly reduces the number of IL-4 secreting cells in the lungs.[1] | Inhibit the production of a wide range of cytokines, including IL-4 and IL-13. | Directly neutralizes IL-4 and IL-13 signaling.[3] |
| Mucus Production | Shown to reduce mucus production in preclinical models. | Effectively reduces mucus hypersecretion. | Can decrease goblet cell metaplasia and mucus production.[3] |
| Route of Administration | Intranasal/Aerosolized in preclinical studies.[1] | Inhaled. | Subcutaneous injection.[3] |
Atopic Dermatitis
Direct experimental data on this compound in atopic dermatitis models is not currently available. However, the critical role of the IL-4/IL-13/STAT6 axis in the pathogenesis of atopic dermatitis is well-established.[4] Studies with other STAT6 inhibitors, such as AS1517499, have shown efficacy in reducing skin inflammation in DNCB-induced atopic dermatitis models in mice, suggesting that a dual STAT5/6 inhibitor like this compound would likely demonstrate therapeutic benefits.
Table 2: Theoretical and Indirect Comparison of STAT5/6 Inhibition and Alternative Therapies in an Atopic Dermatitis Model
| Feature | Predicted Efficacy of this compound (based on mechanism and other STAT inhibitors) | Topical Corticosteroids (TCS) e.g., Dexamethasone | Biologics (e.g., Dupilumab - anti-IL-4Rα) |
| Mechanism of Action | Dual inhibitor of STAT5 and STAT6 phosphorylation and activation. | Broad anti-inflammatory effects. | Monoclonal antibody that blocks the IL-4Rα subunit, inhibiting IL-4 and IL-13 signaling.[5] |
| Skin Inflammation (Erythema, Edema) | Expected to reduce Th2-driven skin inflammation. | Potent reduction of skin inflammation. | Significant improvement in skin lesions.[5] |
| Epidermal Hyperplasia | Likely to reduce epidermal thickening by inhibiting pro-inflammatory cytokine signaling. | Can reduce epidermal hyperplasia. | Normalizes epidermal pathology.[5] |
| Pruritus (Itch) | May reduce itch by inhibiting IL-31 signaling, which can be STAT-dependent. | Can alleviate pruritus associated with inflammation. | Significantly reduces patient-reported itch.[5] |
| Th2 Cytokine Expression in Skin | Expected to decrease local expression of IL-4 and IL-13. | Suppresses the expression of various inflammatory cytokines. | Reduces the molecular signature of Th2 inflammation in the skin.[5] |
| Route of Administration | Potential for topical or systemic administration. | Topical. | Subcutaneous injection.[5] |
Allergic Rhinitis
While specific studies on this compound in a classic ovalbumin-induced allergic rhinitis model are lacking, its efficacy has been demonstrated in a murine model of Aspergillus niger-induced chronic rhinosinusitis, a condition with significant eosinophilic inflammation that shares pathophysiological pathways with allergic rhinitis.[3]
Table 3: Comparison of this compound and Alternative Therapies in a Murine Model of Allergic Nasal Inflammation
| Feature | This compound (in a rhinosinusitis model) | Intranasal Corticosteroids (INS) e.g., Fluticasone | Antihistamines e.g., Loratadine |
| Mechanism of Action | Dual inhibitor of STAT5 and STAT6 phosphorylation and activation. | Broad anti-inflammatory effects. | Inverse agonist of the histamine (B1213489) H1 receptor. |
| Nasal Inflammation (Eosinophil Infiltration) | Suppressed or abrogated sinonasal inflammation, including eosinophils. | Potently reduce eosinophil infiltration in the nasal mucosa. | Limited effect on the late-phase inflammatory response. |
| Nasal Symptoms (Sneezing, Rubbing) | Expected to reduce symptoms based on anti-inflammatory effects. | Highly effective in reducing sneezing, rhinorrhea, and nasal congestion. | Effective in reducing sneezing and itching.[6] |
| Th2 Cytokine Levels in Nasal Lavage | Expected to decrease local IL-4 and IL-13 levels. | Can reduce the levels of multiple inflammatory cytokines. | Minimal impact on cytokine production. |
| IgE Production | May reduce allergen-specific IgE over time. | No direct effect on IgE synthesis. | No effect on IgE synthesis. |
| Route of Administration | Intranasal in preclinical studies. | Intranasal. | Oral.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of standard protocols for the allergic disease models discussed.
Murine Model of Allergic Airway Disease (Asthma)
-
Sensitization: Mice (e.g., BALB/c or C57BL/6 strains) are sensitized via intraperitoneal (i.p.) injections of an allergen, such as Ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide, on days 0 and 14.
-
Challenge: From day 21, mice are challenged intranasally with the allergen (e.g., OVA solution) for several consecutive days to induce allergic airway inflammation.
-
Treatment: this compound or a vehicle control is administered, typically intranasally or via aerosol, before or during the challenge phase.
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing doses of methacholine (B1211447) using a forced oscillation technique (e.g., FlexiVent).
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).
-
Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or flow cytometry.
-
Histology: Lung tissue is collected for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).
-
DNCB-Induced Atopic Dermatitis Murine Model
-
Sensitization: The dorsal skin of mice (e.g., BALB/c) is shaved. A solution of 1-chloro-2,4-dinitrobenzene (B32670) (DNCB) in a vehicle (e.g., acetone (B3395972) and olive oil) is applied to the shaved back skin to induce sensitization.
-
Challenge: After a sensitization period, a lower concentration of DNCB is repeatedly applied to the same area of the skin several times a week for a number of weeks to elicit a chronic inflammatory response resembling atopic dermatitis.
-
Treatment: Test compounds like this compound (hypothetically) or a vehicle are administered topically or systemically during the challenge phase.
-
Outcome Measures:
-
Clinical Score: The severity of skin lesions is macroscopically scored based on erythema/hemorrhage, scarring/dryness, and edema.
-
Transepidermal Water Loss (TEWL): Measurement of TEWL as an indicator of skin barrier function.
-
Histology: Skin biopsies are taken for histological examination of epidermal thickness, and inflammatory cell infiltration (e.g., mast cells, eosinophils).
-
Immunological Analysis: Measurement of serum IgE levels and cytokine expression (e.g., IL-4, IL-13) in the skin tissue.
-
Ovalbumin-Induced Allergic Rhinitis Murine Model
-
Sensitization: Mice (e.g., BALB/c) are sensitized with intraperitoneal injections of Ovalbumin (OVA) and an adjuvant (e.g., aluminum hydroxide) on multiple days (e.g., days 0, 7, and 14).
-
Challenge: Following sensitization, mice are challenged daily for a week or more with intranasal instillations of OVA solution to induce an allergic reaction in the nasal passages.
-
Treatment: The therapeutic agent (e.g., this compound) or vehicle is administered, typically intranasally, prior to each allergen challenge.
-
Outcome Measures:
-
Symptom Scoring: The frequency of sneezing and nasal rubbing is counted for a defined period after the final allergen challenge.
-
Nasal Lavage Fluid (NALF) Analysis: Collection of NALF to measure inflammatory cell counts (especially eosinophils) and cytokine levels (IL-4, IL-5, IL-13).
-
Serum IgE Levels: Measurement of total and OVA-specific IgE levels in the serum.
-
Histology: The nasal tissues are examined for eosinophil infiltration into the nasal mucosa.
-
Visualizing Mechanisms and Workflows
This compound Signaling Pathway
Caption: this compound inhibits the phosphorylation of STAT5 and STAT6, blocking downstream gene transcription.
Experimental Workflow for Allergic Disease Models
Caption: Standard experimental workflows for inducing and evaluating treatments in allergic disease models.
Conclusion
This compound, as a dual STAT5/6 inhibitor, represents a promising therapeutic strategy for allergic diseases by targeting a critical convergence point in the type 2 inflammatory cascade. Preclinical data in allergic airway disease models demonstrate its potent efficacy in mitigating key features of asthma. While direct experimental evidence in atopic dermatitis and allergic rhinitis is still needed, its mechanism of action and the positive results from studies on other STAT inhibitors in these conditions strongly support its potential for broader anti-allergic activity. Further preclinical studies directly comparing this compound to standard-of-care treatments in models of atopic dermatitis and allergic rhinitis are warranted to fully elucidate its therapeutic potential across the spectrum of allergic diseases.
References
- 1. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | STAT6 Blockade Abrogates Aspergillus-Induced Eosinophilic Chronic Rhinosinusitis and Asthma, A Model of Unified Airway Disease [frontiersin.org]
- 4. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dupilumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Steroids more effective than antihistamines when used as needed for allergies - UChicago Medicine [uchicagomedicine.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of PM-43I
This document provides comprehensive guidance on the proper disposal procedures for PM-43I, a potent STAT6 inhibitor. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is imperative that all personnel handling this compound are thoroughly trained on its risks and proper handling procedures.
Personal Protective Equipment (PPE)
A robust PPE strategy is the primary defense against accidental exposure. The following equipment is mandatory when handling this compound:[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and aerosols. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious laboratory coat | Protects personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Required when dust or aerosol formation is possible. |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental contamination.
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from non-hazardous waste.
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and contaminated solids in a sealable, leak-proof container. Avoid generating dust. If spillage occurs, gently collect the material with a wet cloth and place it in the designated waste container.[2]
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible chemicals.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., harmful, dangerous for the environment).
-
-
Storage:
-
Final Disposal:
Emergency Procedures for Spills
In the event of a spill, immediate action is required to mitigate risks.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using absorbent materials for liquids or by gently covering powders to prevent aerosolization.
-
Collect: Carefully collect the spilled material and any contaminated absorbent materials and place them in the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and dispose of cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling PM-43I
Disclaimer: This document provides guidance on the safe handling of the research compound PM-43I based on general laboratory safety principles for chemicals of unknown toxicity. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to treat this compound as a potentially hazardous substance and to supplement these guidelines with a thorough risk assessment specific to your experimental conditions.
I. Immediate Safety Information
Given that this compound is a potent inhibitor of STAT6 phosphorylation intended for research in allergic diseases and cancer, it should be handled with care to avoid potential biological effects through occupational exposure.[1] The primary routes of exposure in a laboratory setting are inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE): A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate PPE.[2][3] The following table summarizes the minimum recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[1][2][4] | All eye protection must meet ANSI Z87.1 standards.[1][2] This combination protects against splashes, aerosols, and flying particles. |
| Body Protection | Flame-resistant laboratory coat. | A lab coat protects the skin and personal clothing from contamination.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Since the specific chemical compatibility of this compound with various glove materials is unknown, it is advisable to consult glove manufacturer data for similar compounds or use double gloving as an added precaution. Avoid latex gloves due to poor chemical protection and potential for allergies.[2] |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing or manipulating powder outside of a hood, a NIOSH-approved respirator may be necessary based on a risk assessment. | A fume hood is the primary engineering control to prevent inhalation of powders or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[1][4] |
II. Operational Plans
A. Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.
-
Ventilation: All procedures that may generate dust or aerosols should be performed in a certified chemical fume hood.
-
Weighing: If weighing the solid compound, do so on a tared, disposable weigh paper within a fume hood or a balance enclosure to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[1]
B. Administration in Research Models:
For in vivo studies involving intranasal administration, appropriate measures should be taken to prevent aerosolization and exposure to the researcher.[1] This may include the use of specialized aerosol delivery systems within a ventilated enclosure.
III. Disposal Plan
All waste materials contaminated with this compound, including gloves, disposable lab coats, weigh papers, and pipette tips, should be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all contaminated liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
IV. Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, incorporating critical safety checkpoints.
V. Emergency Procedures
In the event of an exposure or spill, follow these immediate steps.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material. For large spills, or if you are unsure, contact your institution's EHS office immediately. |
This guidance is intended to promote a culture of safety and provide a starting point for the development of specific standard operating procedures for the handling of this compound. Always prioritize safety and consult with your institution's safety professionals.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
